Benzonatate
Description
This compound is an oral antitussive drug used in the relief and suppression of cough in patients older than ten years of age. Currently, this compound is the only non-narcotic antitussive available as a prescription drug. It works to reduce the activity of cough reflex by desensitizing the tissues of the lungs and pleura involved in the cough reflex. This compound was approved by the FDA in 1958 under the market name Tessalon Perles. Because its chemical structure resembles that of the anesthetic agents in the para-amino-benzoic acid class (such as [procaine] and [tetracaine]), this compound exhibits anesthetic or numbing action. Although it not prone to drug misuse or abuse, this compound is associated with a risk for severe toxicity and overdose, especially in children.
This compound is a Non-narcotic Antitussive. The physiologic effect of this compound is by means of Decreased Tracheobronchial Stretch Receptor Activity.
This compound is a synthetic butylamino-benzoate derivative related to tetracaine and a peripherally acting antitussive, nonnarcotic this compound reduces the cough reflex by anesthetizing and depressing mechanoreceptors in the respiratory passages, lungs, and pleura. It is recommended for cough relief in the common cold, bronchitis, pneumonia, and for chronic cough such as in asthma. (NCI04)
See also: Ethylene Oxide (has monomer).
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFMQEKGGFWBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022655 | |
| Record name | Benzonatate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzonatate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most organic solvents except aliphatic hydrocarbons, 1.59e-03 g/L | |
| Record name | Benzonatate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzonatate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless to faintly yellow oil | |
CAS No. |
104-31-4, 32760-16-0 | |
| Record name | Benzonatate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonatate [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonatate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzonatate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonatate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonatate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZONATATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4DHS6ENR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzonatate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzonatate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Benzonatate's Peripheral Grip: A Technical Deep Dive into its Mechanism of Action on Stretch Receptors
For Immediate Release
[City, State] – [Date] – Benzonatate, a non-narcotic antitussive, exerts its primary therapeutic effect through a direct anesthetic action on peripheral stretch receptors located within the respiratory passages, lungs, and pleura. This in-depth guide elucidates the core mechanism of action, detailing the molecular interactions, physiological consequences, and the experimental methodologies used to characterize this widely prescribed medication.
Core Mechanism: A Local Anesthetic Effect on Vagal Afferents
This compound's antitussive properties stem from its ability to function as a potent local anesthetic.[1] Structurally related to other local anesthetics like procaine and tetracaine, this compound acts by blocking voltage-gated sodium channels (VGSCs) on the nerve fibers of pulmonary stretch receptors.[1] This blockade inhibits the generation and propagation of action potentials along the vagal afferent pathways that signal the brain's cough center in the medulla.[2] By desensitizing these receptors to the mechanical stimulus of lung inflation, this compound effectively suppresses the cough reflex at its origin.[2] While a central antitussive effect has been suggested, the peripheral action is widely accepted as the primary mechanism.
The onset of this compound's antitussive effect is typically observed within 15 to 20 minutes of oral administration, with a duration of action lasting from 3 to 8 hours.
Quantitative Analysis of Sodium Channel Inhibition
The molecular basis for this compound's anesthetic effect lies in its interaction with voltage-gated sodium channels. Studies have quantified this interaction, providing insight into the drug's potency.
| Target Ion Channel | Cell Line | IC50 (μM) | Reference |
| Nav1.3 | N1E-115 | 1.8 ± 0.2 | Evans, et al. (2015) |
| Nav1.7 | CAD | 2.5 ± 0.2 | Evans, et al. (2015) |
Table 1: Inhibitory Concentration (IC50) of this compound on Voltage-Gated Sodium Channels. Data from whole-cell voltage-clamp recordings.
Research indicates that this compound is not selective for a specific subtype of sodium channel.[3] The inhibitory effect is both tonic and phasic, with a greater affinity for the inactivated state of the channel. Detectable effects on sodium channels have been observed at concentrations as low as 0.3 μM.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound on peripheral stretch receptors can be visualized through the following signaling pathway and a typical experimental workflow for its investigation.
Caption: Signaling pathway of the cough reflex and the inhibitory action of this compound.
Caption: A typical experimental workflow for investigating the mechanism of action of this compound.
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of Sodium Currents
This protocol is adapted from studies investigating the effects of local anesthetics on voltage-gated sodium channels.
Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in a neuronal cell line.
Materials:
-
Neuronal cell line expressing the desired sodium channel subtype (e.g., CAD cells for Nav1.7).
-
Cell culture reagents.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for micropipettes.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH 7.3 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Culture cells to 50-80% confluency. On the day of recording, detach cells and plate them onto glass coverslips.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit sodium currents by applying depolarizing voltage steps.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Data Analysis: Measure the peak sodium current amplitude at each this compound concentration. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.
In Vivo Assessment of Antitussive Activity in a Guinea Pig Model
This protocol provides a framework for evaluating the peripheral antitussive effect of this compound in an animal model.
Objective: To quantify the dose-dependent inhibition of the cough reflex by this compound in response to a chemical stimulus.
Materials:
-
Male Hartley guinea pigs.
-
Whole-body plethysmograph.
-
Nebulizer.
-
Citric acid solution (tussive agent).
-
This compound for oral administration.
Procedure:
-
Acclimatization: Acclimate the animals to the plethysmograph chamber.
-
Baseline Cough Response: Place the animal in the plethysmograph and expose it to a nebulized solution of citric acid for a fixed duration. Record the number of coughs, which are identified by characteristic changes in the pressure waveform.
-
Drug Administration: Administer this compound orally at various doses.
-
Post-Treatment Cough Challenge: At a predetermined time after drug administration (e.g., 60 minutes), re-challenge the animal with the citric acid aerosol and record the number of coughs.
-
Data Analysis: Compare the number of coughs before and after this compound administration for each dose group. Calculate the percentage of cough inhibition and determine the dose-response relationship.
Conclusion
This compound's mechanism of action on peripheral stretch receptors is a well-established example of targeted local anesthesia for symptomatic relief. Its ability to block voltage-gated sodium channels in vagal afferent fibers effectively dampens the cough reflex at its source. The quantitative data from electrophysiological studies provide a solid foundation for understanding its potency, while in vivo models confirm its antitussive efficacy. Further research may focus on the differential effects of this compound on various subtypes of pulmonary sensory nerves and the potential for developing even more targeted peripherally acting antitussives.
References
- 1. Lidocaine alters the input resistance and evokes neural activity in crayfish sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of bupivacaine aerosol on the activity of pulmonary stretch and 'irritant' receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological and pharmacological validation of vagal afferent fiber type of neurons enzymatically isolated from rat nodose ganglia - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Molecular Pharmacology of Benzonatate: A Voltage-Gated Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzonatate, a peripherally acting antitussive, exerts its therapeutic effect primarily through the blockade of voltage-gated sodium channels (NaVs) in the afferent nerve fibers of the respiratory tract. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, focusing on its interaction with NaV channels. Drawing upon key electrophysiological studies, this document details the quantitative aspects of this compound's channel-blocking properties, the experimental protocols used to elucidate these characteristics, and the underlying molecular mechanisms.
Introduction
This compound has been in clinical use for decades for the symptomatic relief of cough.[1] Its mechanism of action is attributed to its local anesthetic properties, which dampen the activity of stretch receptors in the lungs and airways that initiate the cough reflex.[1][2] At the molecular level, this anesthetic effect is achieved through the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in sensory neurons.[3] Understanding the precise molecular interactions between this compound and NaV channels is critical for optimizing its therapeutic use and for the development of novel antitussive agents with improved selectivity and safety profiles. This guide synthesizes the current knowledge on the molecular pharmacology of this compound as a NaV channel blocker.
Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
This compound exhibits a state-dependent blockade of voltage-gated sodium channels, showing a higher affinity for the inactivated state of the channel over the resting state.[3] This is a characteristic feature of many local anesthetics and Class I antiarrhythmic drugs. The preference for the inactivated state means that this compound is more effective at blocking channels in rapidly firing neurons, such as those involved in the persistent signaling of the cough reflex.
The blockade by this compound is characterized by both tonic and phasic inhibition.[3]
-
Tonic block refers to the steady-state inhibition of the channel at a given drug concentration and membrane potential.
-
Phasic block (or use-dependent block) is the incremental increase in inhibition observed with repetitive stimulation (i.e., a train of action potentials). This occurs because the drug has more opportunities to bind to the open and inactivated states of the channel during repeated depolarizations.
This dual mechanism of tonic and phasic block contributes to the efficacy of this compound in suppressing the hyperexcitability of sensory neurons that underlies persistent coughing.
Signaling Pathway of this compound Action
The primary action of this compound is a direct physical blockade of the sodium channel pore, rather than a complex intracellular signaling cascade. The following diagram illustrates the logical flow of its mechanism.
Quantitative Pharmacology of this compound
Electrophysiological studies have provided quantitative data on the interaction of this compound with specific isoforms of voltage-gated sodium channels. The primary targets in sensory neurons of the airways are thought to include the tetrodotoxin-sensitive (TTX-S) isoforms, such as NaV1.7.[3]
Research by Evans et al. (2016) utilized whole-cell voltage-clamp recordings on murine cell lines to characterize the effects of this compound on channels primarily expressing NaV1.7 (in catecholamine A differentiated (CAD) cells) and NaV1.3 (in N1E-115 cells).[3] Their findings indicate that this compound is not specific for a particular NaV channel subtype.[3]
It is important to note that commercial this compound is a mixture of polyethoxy esters of 4-(butylamino) benzoic acid. Studies have shown that the fraction containing the 9-ethoxy component is the most potent inhibitor of sodium currents.[3]
Table 1: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Sodium Channels
| Channel Subtype (Primary) | Cell Line | Type of Block | Holding Potential | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| NaV1.7 | CAD | Tonic | -120 mV | Data not available | [3] |
| NaV1.7 | CAD | Phasic (10 Hz) | -120 mV | Data not available | [3] |
| NaV1.3 | N1E-115 | Tonic | -120 mV | Data not available | [3] |
| NaV1.3 | N1E-115 | Phasic (10 Hz) | -120 mV | Data not available | [3] |
While the study demonstrated concentration-dependent inhibition, specific IC50 values were not reported in the abstract.
Table 2: Voltage-Dependence of this compound Blockade
| Channel Subtype (Primary) | Cell Line | Parameter | Control | This compound (Concentration) | Reference |
|---|---|---|---|---|---|
| NaV1.7 | CAD | V1/2 of inactivation (mV) | Data not available | Significant hyperpolarizing shift | [3] |
| NaV1.3 | N1E-115 | V1/2 of inactivation (mV) | Data not available | Significant hyperpolarizing shift | [3] |
The study indicated a greater effect on channel inactivation, suggesting a hyperpolarizing shift in the voltage-dependence of inactivation, which is characteristic of inactivated-state blockers. Specific V1/2 values were not provided in the abstract.
Table 3: Kinetics of this compound Interaction with Sodium Channels
| Channel Subtype | Parameter | Value | Reference |
|---|---|---|---|
| NaV1.7 / NaV1.3 | On-rate (kon) | Data not available | [3] |
| NaV1.7 / NaV1.3 | Off-rate (koff) | Data not available | [3] |
Kinetic parameters such as on- and off-rates have not been explicitly reported.
Experimental Protocols
The primary technique for characterizing the effects of this compound on voltage-gated sodium channels is the whole-cell patch-clamp electrophysiology method. This allows for the precise control of the cell membrane potential and the direct measurement of ion channel currents.
Cell Culture
-
Cell Lines: Catecholamine A differentiated (CAD) cells (primarily expressing NaV1.7) and N1E-115 neuroblastoma cells (primarily expressing NaV1.3) are commonly used.[3]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Whole-Cell Voltage-Clamp Recordings
This protocol is based on the general methodology employed in the study of voltage-gated sodium channels and is consistent with the experiments conducted on this compound.[3]
Workflow for Whole-Cell Patch-Clamp Experiment
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, TEA, CdCl2) may be added.
-
Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.
Voltage-Clamp Protocols:
-
Tonic Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak sodium current.
-
Perfuse the cell with the extracellular solution containing this compound at a specific concentration.
-
After equilibration, apply the same test pulse to measure the inhibited peak current.
-
The percentage of block is calculated as (1 - Idrug / Icontrol) * 100.
-
-
Phasic (Use-Dependent) Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz).
-
Record the peak current for each pulse in the train.
-
Perfuse with this compound and repeat the pulse train.
-
Phasic block is observed as a progressive decrease in the peak current amplitude during the pulse train in the presence of the drug compared to the control.
-
-
Voltage-Dependence of Inactivation (Steady-State Inactivation):
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to 0 mV in 10 mV increments).
-
Following each prepulse, apply a test pulse to a constant potential (e.g., 0 mV) to measure the fraction of available channels.
-
Plot the normalized peak current during the test pulse as a function of the prepulse potential.
-
Fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation (V1/2).
-
Repeat the protocol in the presence of this compound to determine the shift in V1/2.
-
Structure-Activity Relationship
This compound is structurally related to local anesthetics like procaine and tetracaine, possessing an aromatic ring, a linker chain, and an amino group. The poly(ethylene glycol) monomethyl ether side chain is a unique feature of this compound. As mentioned, the length of this polyethoxy chain influences the inhibitory potency, with the 9-ethoxy component being the most active.[3] This suggests that the hydrophobicity and steric bulk of this chain are important for the drug's interaction with the sodium channel.
Conclusion
This compound is a potent, non-selective blocker of voltage-gated sodium channels. Its mechanism of action involves a state-dependent blockade, with a higher affinity for the inactivated state, leading to both tonic and use-dependent inhibition. These properties are consistent with its clinical efficacy as an antitussive agent, as it effectively dampens the excitability of sensory neurons in the airways. Further research is warranted to elucidate the precise binding site of this compound on the sodium channel alpha subunit and to determine the on- and off-rates of its interaction, which will provide a more complete picture of its molecular pharmacology and may guide the development of more targeted antitussive therapies.
References
An In-Depth Technical Guide to the Central Nervous System Effects of Benzonatate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzonatate, a non-narcotic antitussive agent, exerts its therapeutic effect through a dual mechanism involving both peripheral and central nervous system (CNS) pathways. While its peripheral action on pulmonary stretch receptors is well-documented, its effects within the CNS are less comprehensively understood. This technical guide provides an in-depth review of the current scientific understanding of this compound's interactions with the CNS. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers, scientists, and drug development professionals. The primary mechanism of action within the CNS is the blockade of voltage-gated sodium channels, leading to a reduction in neuronal excitability. This guide will delve into the specifics of this mechanism, its downstream consequences, and the methodologies used to investigate these effects.
Introduction
This compound is a prescription medication used for the symptomatic relief of cough.[1] Structurally related to local anesthetics like procaine and tetracaine, it possesses anesthetic properties.[1] Its antitussive effect is attributed to both a peripheral action, where it anesthetizes stretch receptors in the lungs and pleura, and a central action on the cough center in the medulla.[1][2] Understanding the central effects of this compound is crucial for a complete pharmacological profile, particularly for elucidating the mechanisms behind its therapeutic efficacy and its potential neurological side effects. This document aims to provide a detailed technical overview of this compound's CNS effects to support further research and development.
Mechanism of Action in the Central Nervous System
The principal mechanism of this compound's action within the central nervous system is the blockade of voltage-gated sodium channels (VGSCs).[1] These channels are critical for the initiation and propagation of action potentials in neurons.[3] By inhibiting these channels, this compound reduces neuronal excitability, which is thought to contribute to its antitussive effect at the level of the central cough reflex pathways.[1][3]
Interaction with Voltage-Gated Sodium Channels
Electrophysiological studies have demonstrated that this compound is a potent blocker of VGSCs.[4] Research using whole-cell voltage clamp techniques on murine cell lines has shown that this compound strongly and reversibly inhibits voltage-gated sodium currents.[4] The inhibitory action of this compound exhibits both tonic and phasic characteristics, with a more pronounced effect on the inactivated state of the sodium channel.[4] This suggests that this compound's potency is greater at more depolarized membrane potentials.[4]
While research has specifically investigated its effects on Nav1.7 and Nav1.3 channels, the findings indicate that this compound is not highly selective for these subtypes.[4] Detectable inhibitory effects have been observed at concentrations as low as 0.3 μM.[4]
Quantitative Data
A comprehensive understanding of a drug's CNS effects requires robust quantitative data. The following tables summarize the available quantitative information for this compound. It is important to note that there are significant gaps in the publicly available data, particularly regarding specific binding affinities and CNS concentrations.
| Parameter | Value | Species/System | Reference |
| Pharmacokinetics (Human Plasma) | |||
| Cmax (100 mg oral dose) | 1063 ± 460 ng/mL | Human (Chinese volunteers) | [5] |
| t½ (100 mg oral dose) | 1.01 ± 0.41 h | Human (Chinese volunteers) | [5] |
| In Vitro Activity | |||
| Detectable VGSC Inhibition | As low as 0.3 μM | Murine cell lines | [4] |
Table 1: Pharmacokinetic and In Vitro Activity Data for this compound
| CNS Side Effect | Frequency/Details | Population/Context | References |
| Sedation | Reported as a potential side effect. | General patient population | [6] |
| Headache | Reported as a potential side effect. | General patient population | [6] |
| Dizziness | Reported as a potential side effect. | General patient population | [6] |
| Mental Confusion | Isolated instances, often in combination with other prescribed drugs. | Patients taking concomitant medications | [6] |
| Visual Hallucinations | Isolated instances, often in combination with other prescribed drugs. | Patients taking concomitant medications | [6] |
| Restlessness, Tremors | Symptoms of CNS stimulation in overdose cases. | Overdose cases | [6] |
| Seizures (Convulsions) | Occur in overdose cases, can be followed by profound CNS depression. | Overdose cases, particularly in children | [6][7][8] |
| Coma | Can occur in severe overdose cases. | Overdose cases | [6][7][8] |
Table 2: Documented Central Nervous System Side Effects of this compound
Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the CNS effects of this compound.
Whole-Cell Voltage Clamp for Assessing Sodium Channel Blockade
This protocol is based on the methodology used to determine the effects of this compound on voltage-gated sodium channels in murine cell lines.[4]
Objective: To measure the effect of this compound on voltage-gated sodium currents.
Cell Lines:
-
Catecholamine A differentiated (CAD) cells (primarily expressing Nav1.7)
-
N1E-115 cells (primarily expressing Nav1.3)
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
Procedure:
-
Culture cells to an appropriate confluency on glass coverslips.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record baseline sodium currents in the absence of the drug.
-
Perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record sodium currents at each concentration after the drug effect has reached a steady state.
-
To assess use-dependent block, apply a train of depolarizing pulses.
-
Analyze the data to determine the percentage of current inhibition, and effects on channel activation and inactivation kinetics.
In Vivo Microdialysis for Measuring Brain Interstitial Fluid Concentrations
This is a general protocol for a technique that can be adapted to measure this compound concentrations in the brain of animal models.
Objective: To determine the unbound concentration of this compound in the brain interstitial fluid (ISF).
Animal Model: Rat or mouse.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cutoff appropriate for this compound)
-
Syringe pump
-
Fraction collector
-
HPLC-MS/MS system for sample analysis
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum, cortex).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish a stable baseline.
-
Administer this compound to the animal (e.g., via oral gavage or intraperitoneal injection).
-
Collect dialysate samples at timed intervals in a fraction collector.
-
Analyze the concentration of this compound in the dialysate samples using a validated HPLC-MS/MS method.
-
Determine the in vivo recovery of the probe to calculate the absolute concentration of unbound this compound in the ISF.
Signaling Pathways and Experimental Workflows
The central effects of this compound stem from its ability to block voltage-gated sodium channels, thereby modulating neuronal signaling.
The blockade of VGSCs by this compound leads to a reduction in sodium influx during neuronal stimulation. This, in turn, decreases the likelihood of membrane depolarization reaching the threshold for action potential generation, resulting in reduced neuronal firing. This reduction in neuronal activity within the central cough pathways in the medulla is believed to be the basis for its central antitussive effect. The same mechanism, however, can also lead to generalized CNS depression, manifesting as side effects like dizziness and sedation.
The preclinical evaluation of a centrally acting antitussive like this compound typically involves an animal model, such as the guinea pig, which has a well-characterized cough reflex. Following administration of the drug, coughing is induced, and the behavioral response is quantified. In parallel, CNS tissue or cerebrospinal fluid can be collected to correlate the observed antitussive effect with the drug's concentration in the central compartment, allowing for pharmacokinetic/pharmacodynamic modeling.
Discussion and Future Directions
The available evidence strongly supports the role of voltage-gated sodium channel blockade as the primary mechanism for this compound's central nervous system effects. However, there are notable gaps in the current understanding that present opportunities for future research.
-
Quantitative Binding and Potency Data: There is a pressing need for quantitative data, such as IC50 values, for this compound's inhibition of various VGSC subtypes, particularly those expressed in the CNS. This would allow for a more precise prediction of its therapeutic window and potential for off-target effects.
-
CNS Pharmacokinetics: Direct measurement of this compound concentrations in the cerebrospinal fluid and brain interstitial fluid in preclinical models and, if possible, in humans, is essential. This would enable a clearer correlation between CNS exposure and both therapeutic and adverse effects.
-
Downstream Signaling: Further investigation into the specific downstream signaling cascades affected by this compound-induced sodium channel blockade in central neurons is warranted. This could involve studying its impact on neurotransmitter release, second messenger systems, and gene expression.
-
Animal Models of Neurotoxicity: The development and use of specific animal models to investigate the neurobehavioral effects of this compound, particularly at supra-therapeutic doses, would provide valuable information on its neurotoxic potential and the underlying mechanisms.
Conclusion
This compound's central nervous system effects are primarily mediated by its action as a voltage-gated sodium channel blocker. This mechanism underpins both its centrally mediated antitussive properties and its potential for CNS-related side effects. While the qualitative aspects of this mechanism are established, a significant need exists for more detailed quantitative data and a deeper understanding of the downstream signaling consequences. This technical guide has summarized the current state of knowledge and highlighted key areas for future investigation to provide a more complete picture of this compound's CNS pharmacology, ultimately aiding in the development of safer and more effective antitussive therapies.
References
- 1. The Effects of General Anesthetics on Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs | MDPI [mdpi.com]
- 6. drugs.com [drugs.com]
- 7. This compound Toxicity in a Teenager Resulting in Coma, Seizures, and Severe Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Pharmacokinetic and Pharmacodynamic Modeling of Benzonatate In Vivo: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Benzonatate is a unique non-narcotic antitussive agent, distinguished by its primary peripheral mechanism of action. This technical guide provides an in-depth exploration of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It includes a summary of available quantitative data, detailed experimental protocols for its study, and visualizations of its mechanism of action and relevant experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and clinicians in the field of cough therapeutics and drug development.
Introduction
This compound is a prescription medication used for the symptomatic relief of cough.[1][2] Chemically related to local anesthetics like procaine and tetracaine, its primary antitussive effect is achieved by anesthetizing stretch receptors in the respiratory passages, lungs, and pleura, thereby reducing the cough reflex.[1][3][4][5] Approved by the FDA in 1958, it remains a relevant therapeutic option due to its non-opioid nature.[1] Understanding its PK/PD profile is crucial for its optimal clinical use and for the development of novel antitussive agents.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the suppression of cough. This is achieved through a peripheral mechanism of action, with a potential secondary central component.
Mechanism of Action
This compound's main mechanism of action is the local anesthetic effect on afferent vagal stretch receptors located in the bronchi, alveoli, and pleura.[4][6] By desensitizing these receptors, this compound reduces the transmission of cough-inducing stimuli to the cough center in the medulla.[3][5] It is also a potent voltage-gated sodium channel blocker, which contributes to its anesthetic properties.[7][8] Some evidence suggests a secondary, less well-understood, central action on the cough center in the medulla.[3]
Onset and Duration of Action
The antitussive effect of this compound begins within 15 to 20 minutes after oral administration and has a duration of action of 3 to 8 hours.[1][7][9]
Quantitative Pharmacodynamic Data
Quantitative assessment of antitussive efficacy in a clinical setting is often performed using cough challenge tests. One study evaluated the effect of a single 200 mg oral dose of this compound on capsaicin-induced cough in patients with acute upper respiratory tract infection (URTI). The study found that this compound alone did not significantly alter the cough reflex sensitivity compared to placebo. However, a combination of this compound and guaifenesin showed a significant antitussive effect.[10]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and metabolism.
Absorption
This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[1]
Distribution
There is limited information available regarding the volume of distribution and protein binding of this compound.[1]
Metabolism
This compound is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) to its major metabolite, 4-(butylamino)benzoic acid (BABA), and polyethylene glycol monomethyl ethers.[7][8]
Elimination
The elimination half-life of this compound has been reported to be approximately 1 hour.[7]
Quantitative Pharmacokinetic Data
A study in healthy Chinese volunteers provides the most comprehensive quantitative pharmacokinetic data for this compound to date.
| Parameter | This compound (100 mg oral dose) | 4-(butylamino)benzoic acid (BABA) |
| Cmax (ng/mL) | 1063 ± 460 | 1708 ± 457 |
| Tmax (h) | Not explicitly stated | Not explicitly stated |
| t1/2 (h) | 1.01 ± 0.41 | 1.32 ± 0.29 |
| AUC0-10 (ng·h/mL) | 1097 ± 559 | 2103 ± 918 |
| Data from Man et al., 2019[11] |
Experimental Protocols
Pharmacokinetic Analysis: Determination of this compound and its Metabolite in Human Plasma by HPLC-MS/MS
This protocol is based on the methodology described by Man et al. (2019).[11]
4.1.1. Sample Preparation
-
Collect venous blood samples into heparinized tubes at predetermined time points after drug administration.
-
Centrifuge the blood samples to separate the plasma.
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
4.1.2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: A suitable reversed-phase column, such as an Agilent ZORBAX SB-C18 column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as an AB Sciex Triple Quad 5500.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Specific parent and product ion transitions should be optimized.
-
BABA: Specific parent and product ion transitions should be optimized.
-
Internal Standard: Specific parent and product ion transitions should be optimized.
-
-
Data Analysis: Quantify the concentrations of this compound and BABA using a calibration curve prepared with known concentrations of the analytes.
Pharmacodynamic Analysis: Capsaicin Cough Challenge Test
This protocol is a generalized procedure based on methodologies described in the literature.[10]
4.2.1. Subject Preparation
-
Subjects should be healthy volunteers or patients with a stable cough condition.
-
Subjects should refrain from caffeine and smoking for a specified period before the test.
-
Obtain informed consent from all participants.
4.2.2. Equipment
-
Nebulizer and dosimeter system for controlled delivery of capsaicin aerosol.
-
Capsaicin solutions of increasing concentrations (e.g., 0.49 to 500 µM).
-
Saline solution for placebo challenges.
4.2.3. Procedure
-
Administer the investigational drug (this compound or placebo) orally at a specified time before the challenge (e.g., 1 hour).
-
Deliver single breaths of saline aerosol as a control.
-
Administer single breaths of capsaicin solution, starting with the lowest concentration and doubling the concentration at set intervals (e.g., every minute).
-
Record the number of coughs within a defined period (e.g., 30 seconds) after each inhalation.
-
The challenge is typically terminated when the subject produces a predetermined number of coughs (e.g., 2 or 5 coughs, denoted as C2 or C5, respectively) or the highest concentration of capsaicin is reached.
-
The primary endpoint is the concentration of capsaicin required to elicit the target number of coughs.
Visualizations
References
- 1. Cough Assessment [jamescurtisphd.me]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.asha.org [pubs.asha.org]
- 4. tandfonline.com [tandfonline.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Cough reflex testing with inhaled capsaicin in the study of chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cough challenge in the assessment of cough reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound and its metabolite in human plasma by HPLC-MS/MS: A preliminary pharmacokinetic study in healthy Chinese volunteers after oral administration of this compound soft capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anesthetic Effect of Benzonatate on Vagal Afferent Nerve Fibers in the Respiratory Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzonatate, a non-narcotic antitussive agent, exerts its primary effect through the peripheral anesthetization of vagal afferent nerve fibers in the respiratory tract. This mechanism effectively dampens the cough reflex at its origin. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with pulmonary stretch receptors and the underlying molecular processes involving voltage-gated sodium channels. Detailed experimental protocols for studying these effects are provided, alongside a compilation of available quantitative data and visual representations of the key pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals involved in the development of antitussive therapies.
Introduction
Cough is a critical protective reflex, yet in its chronic form, it can be debilitating. This compound offers a unique therapeutic approach by targeting the peripheral sensory nerves that initiate the cough reflex. Unlike centrally acting antitussives, this compound's mechanism is thought to involve the direct anesthetization of stretch receptors located in the respiratory passages, lungs, and pleura[1][2][3]. This action reduces the sensitivity of these receptors to mechanical and chemical stimuli, thereby diminishing the afferent signals transmitted to the medullary cough center via the vagus nerve[1][4]. Recent research has further elucidated the molecular basis of this anesthetic effect, pointing to the blockade of voltage-gated sodium channels (NaV) as a key mechanism[5][6][7]. This guide synthesizes the current understanding of this compound's peripheral action, presenting the available data and experimental methodologies to facilitate further research and development in this area.
Mechanism of Action
This compound's antitussive effect is primarily attributed to its local anesthetic properties on the sensory nerve endings within the respiratory system.
Anesthetization of Vagal Afferent Fibers
This compound acts on various vagal afferent nerve fibers, including:
-
Pulmonary Stretch Receptors (PSRs): These mechanoreceptors are located in the smooth muscle layer of the airways and are sensitive to lung inflation. This compound is thought to numb these receptors, reducing their firing rate in response to the mechanical stimuli of breathing and irritation[1][4][8].
-
Rapidly Adapting Receptors (RARs): These receptors respond to both mechanical and chemical stimuli and are involved in reflexes such as cough and bronchoconstriction.
-
C-fibers: These chemosensitive nerve endings are activated by inflammatory mediators and irritants, leading to the sensation of an urge to cough.
By desensitizing these nerve endings, this compound effectively raises the threshold for cough initiation.
Molecular Target: Voltage-Gated Sodium Channels
The anesthetic action of this compound is mediated through the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in sensory neurons[5][6][7].
-
NaV1.7 Subtype: Vagal sensory neurons highly express the NaV1.7 subtype of voltage-gated sodium channels[5]. Inhibition of this channel is known to suppress the cough reflex[5]. Studies have shown that this compound inhibits NaV1.7 channels, providing a molecular basis for its anesthetic effect on vagal afferents[5][6]. Detectable effects of this compound on these channels occur at concentrations as low as 0.3 μM[5][8].
-
Lack of Subtype Specificity: Research indicates that this compound is not specific to the NaV1.7 subtype and affects other sodium channel subtypes as well[5]. It causes both tonic and phasic inhibition of these channels, with a greater effect on channel inactivation than on activation[5].
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound.
| Parameter | Finding | Source |
| Minimum Effective Concentration | Detectable effects on voltage-gated sodium channels occur at concentrations as low as 0.3 μM. | [5][8] |
| Most Potent Component | The 9-ethoxy component of the this compound mixture is the most potent inhibitor of Na+ currents. | [5] |
| Channel Subtype Specificity | This compound is not specific to the NaV1.7 sodium channel subtype. | [5] |
| Study Type | Drug(s) | Outcome | P-value | Source |
| Randomized, double-blind, placebo-controlled | This compound (200mg) | Did not significantly inhibit capsaicin-induced cough-reflex sensitivity relative to placebo. | NS (Not Significant) | [9] |
| Randomized, double-blind, placebo-controlled | This compound (200mg) + Guaifenesin (600mg) | Suppressed capsaicin-induced cough to a greater degree than this compound alone or guaifenesin alone. | p<0.001 (vs. B alone), p=0.008 (vs. G alone) | [9] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the effects of this compound.
In-vivo Assessment of Antitussive Efficacy: Capsaicin-Induced Cough Model (Guinea Pig)
This protocol is designed to evaluate the antitussive effect of a compound by measuring the cough response to a chemical irritant.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
-
Capsaicin solution (in saline with a small percentage of ethanol and Tween 80)
-
This compound solution for administration (e.g., oral gavage)
-
Data acquisition system to record pressure changes and sound
Procedure:
-
Acclimatization: Acclimate the guinea pigs to the plethysmography chamber for a set period before the experiment.
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before the capsaicin challenge.
-
Capsaicin Challenge: Place the animal in the plethysmograph and expose it to an aerosol of capsaicin generated by the ultrasonic nebulizer for a fixed duration (e.g., 5-10 minutes).
-
Data Recording: Record the pressure changes within the chamber and cough sounds during and after the capsaicin exposure.
-
Data Analysis: Analyze the recordings to quantify the number of coughs. A cough is typically identified by a characteristic triphasic pressure waveform. Compare the cough counts between the this compound-treated and control groups.
Electrophysiological Assessment: Whole-Cell Voltage Clamp Recording on Vagal Afferent Neurons
This protocol allows for the direct measurement of the effect of this compound on voltage-gated sodium channels in isolated vagal afferent neurons.
Materials:
-
Isolated vagal afferent neurons (from nodose or jugular ganglia)
-
Patch-clamp rig with amplifier, digitizer, and microscope
-
Borosilicate glass capillaries for pulling micropipettes
-
Intracellular and extracellular recording solutions
-
This compound solution
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Isolate vagal afferent neurons from the desired ganglia using enzymatic digestion and mechanical trituration. Plate the cells on coated coverslips.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a desired resistance (e.g., 2-5 MΩ). Fill the pipette with the intracellular solution.
-
Cell Patching: Under the microscope, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
Recording Sodium Currents: Apply a series of depolarizing voltage steps to elicit voltage-gated sodium currents. Record the resulting currents.
-
This compound Application: Perfuse the cell with an extracellular solution containing a known concentration of this compound.
-
Post-Drug Recording: Repeat the voltage-step protocol to record sodium currents in the presence of this compound.
-
Data Analysis: Measure the peak amplitude of the sodium currents before and after this compound application. Calculate the percentage of inhibition. Construct a dose-response curve by testing multiple concentrations of this compound to determine the IC50 value.
Visualizations
Signaling Pathway of this compound's Antitussive Action
Caption: this compound's mechanism of action on the cough reflex pathway.
Experimental Workflow for Assessing this compound's Antitussive Effect
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound's peripheral anesthetic effect on vagal afferent nerve fibers, primarily through the blockade of voltage-gated sodium channels, represents a targeted approach to cough suppression. The available evidence strongly supports this mechanism, although further research is warranted to provide more detailed quantitative data on its effects on specific nerve fiber subtypes and a broader range of sodium channel isoforms. The experimental protocols outlined in this guide provide a framework for conducting such investigations. A deeper understanding of this compound's interactions at the molecular and cellular levels will be invaluable for the development of more selective and efficacious peripherally acting antitussive agents.
References
- 1. Unlocking Relief: How this compound Works to Ease Cough Symptoms - Los Angeles Hub [wdch10.laphil.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. nanion.de [nanion.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting C-fibers for Peripheral Acting Anti-tussive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey of Benzonatate in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the metabolic pathways of Benzonatate in human subjects. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed insights into the biotransformation of this widely used antitussive agent. This document synthesizes current knowledge, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of key processes to facilitate a deeper understanding of this compound's pharmacokinetics.
Introduction to this compound Metabolism
This compound, a non-narcotic cough suppressant, exerts its therapeutic effect through a peripheral action on stretch receptors in the respiratory passages.[1][2] Its chemical structure, an ester of 4-(butylamino)benzoic acid with a polyethylene glycol monomethyl ether chain, is central to its metabolic fate.[3][4] The primary metabolic pathway for this compound in humans is rapid hydrolysis, a process that dictates its pharmacokinetic profile and duration of action.
Primary Metabolic Pathway: Ester Hydrolysis
The principal route of this compound metabolism is the cleavage of its ester bond, a reaction catalyzed by plasma butyrylcholinesterase (BChE), also known as pseudocholinesterase.[2][3] This hydrolysis is swift and efficient, leading to the formation of two primary metabolites: 4-(butylamino)benzoic acid (BABA) and a mixture of polyethylene glycol monomethyl ethers.[2][3]
The Role of Butyrylcholinesterase (BChE)
BChE is a serine hydrolase found in human plasma that is responsible for the hydrolysis of various ester-containing drugs.[2] The rapid BChE-catalyzed hydrolysis of this compound is a key determinant of its relatively short half-life.[2]
Genetic Considerations: It is important to note that genetic polymorphisms in the BCHE gene can lead to reduced or absent enzyme activity.[5] Individuals with BChE deficiency may exhibit altered pharmacokinetics of this compound, potentially leading to increased plasma concentrations and a prolonged duration of action, although specific studies on this compound in these populations are limited.[5]
Pharmacokinetics of this compound and its Major Metabolite
A key study conducted in healthy Chinese volunteers provides the most comprehensive quantitative pharmacokinetic data for this compound and its major metabolite, 4-(butylamino)benzoic acid (BABA), following a single 100 mg oral dose.[6]
Table 1: Pharmacokinetic Parameters of this compound and 4-(butylamino)benzoic acid (BABA) in Healthy Human Volunteers [6]
| Parameter | This compound | 4-(butylamino)benzoic acid (BABA) |
| Cmax (ng/mL) | 1063 ± 460 | 1708 ± 457 |
| Tmax (h) | Not explicitly stated | Not explicitly stated |
| t½ (h) | 1.01 ± 0.41 | 1.32 ± 0.29 |
| AUC0-10 (ng/mL·h) | 1097 ± 559 | 2103 ± 918 |
| Data are presented as mean ± standard deviation. |
Secondary Metabolic Pathways: The Fate of Primary Metabolites
Following the initial hydrolysis, the two primary metabolites undergo further biotransformation and elimination.
Metabolism of 4-(butylamino)benzoic acid (BABA)
As a structural analog of p-aminobenzoic acid (PABA), BABA is anticipated to undergo Phase II conjugation reactions to increase its water solubility and facilitate its excretion.[7][8] These reactions primarily occur in the liver. The major proposed pathways include:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[7]
-
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).[7]
-
Amino Acid Conjugation: Conjugation with amino acids, such as glycine.[9]
The resulting conjugates are more polar and are readily eliminated from the body, primarily via the kidneys.
Fate of Polyethylene Glycol Monomethyl Ethers
The polyethylene glycol monomethyl ether moiety resulting from this compound hydrolysis is a mixture of polymers of varying lengths. Generally, polyethylene glycols (PEGs) are considered biologically inert and are largely excreted unchanged in the urine.[10] Their rate of renal excretion is inversely proportional to their molecular weight.[10] Specific metabolic studies on the exact mixture of polyethylene glycol monomethyl ethers from this compound are not extensively documented, but significant metabolism of this portion of the molecule is not expected.
Potential for Minor Metabolic Pathways
While ester hydrolysis is the predominant metabolic pathway, the potential for minor oxidative metabolism of this compound, likely mediated by cytochrome P450 (CYP) enzymes in the liver, cannot be entirely ruled out without specific investigation.[5][11] However, given the rapid and efficient hydrolysis by plasma BChE, the contribution of CYP-mediated metabolism to the overall clearance of this compound is likely to be minimal. In vitro studies using human liver microsomes or S9 fractions would be necessary to definitively characterize any minor oxidative metabolites.
Experimental Protocols
This section outlines the methodologies for key experiments to study the metabolic pathways of this compound. These protocols are based on established practices in drug metabolism research and specific details from relevant literature.
In Vitro Hydrolysis of this compound in Human Plasma
Objective: To determine the rate of this compound hydrolysis by plasma butyrylcholinesterase.
Methodology:
-
Sample Preparation: Obtain pooled human plasma from healthy donors.
-
Incubation: Incubate this compound (at various concentrations) with human plasma at 37°C in a temperature-controlled water bath.
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Precipitate plasma proteins by centrifugation.
-
Analysis: Analyze the supernatant for the concentrations of remaining this compound and the formed 4-(butylamino)benzoic acid (BABA) using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis and calculate the in vitro half-life.
Identification of this compound Metabolites using Human Liver S9 Fractions
Objective: To identify potential Phase I (oxidative) and Phase II (conjugative) metabolites of this compound and its primary metabolite, BABA.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver S9 fraction, this compound or BABA, and necessary cofactors (NADPH for Phase I reactions; UDPGA, PAPS, and relevant amino acids for Phase II reactions) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).
-
Control Incubations: Perform control incubations without the substrate and without the cofactors to identify any non-enzymatic degradation or interfering peaks.
-
Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant.
-
LC-HRMS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-mass spectrometry (LC-HRMS) system to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.
-
Data Mining: Utilize metabolite identification software to search for expected biotransformations (e.g., hydroxylation, glucuronidation, sulfation, amino acid conjugation) and to identify novel metabolites.
Quantification of this compound and BABA in Human Plasma by HPLC-MS/MS
Objective: To quantify the concentrations of this compound and BABA in human plasma samples for pharmacokinetic studies. This protocol is adapted from Man et al. (2019).[6]
Methodology:
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard.
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex the mixture and then centrifuge at high speed.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A constant flow rate (e.g., 0.5 mL/min).
-
Injection Volume: A small injection volume (e.g., 5 µL).
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound, BABA, and the internal standard.
-
-
Calibration and Quantification:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound and BABA into blank plasma.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify the concentrations of this compound and BABA in the study samples using the calibration curve.
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Benorylate hydrolysis by human plasma and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five new naturally occurring mutations of the BCHE gene and frequencies of 12 butyrylcholinesterase alleles in a Brazilian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haplotypes of butyrylcholinesterase K-variant and their influence on the enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Benzonatate: A Peripherally Acting Antitussive
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Benzonatate, a non-narcotic antitussive agent, has been a part of the clinical armamentarium for the symptomatic relief of cough since its approval by the U.S. Food and Drug Administration (FDA) in 1958. Marketed under the trade name Tessalon Perles, its discovery marked a significant step towards understanding and treating cough through peripheral mechanisms, offering an alternative to centrally acting opioid-based therapies. This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of this compound, with a focus on the key experimental data and protocols that elucidated its unique pharmacological profile.
Introduction: The Quest for a Non-Narcotic Antitussive
The mid-20th century saw a concerted effort in pharmaceutical research to develop effective antitussive agents with improved safety profiles over the commonly used opioids, such as codeine. The primary drawbacks of opioid-based cough suppressants included the potential for abuse, respiratory depression, and sedation. This need spurred the investigation of compounds with novel mechanisms of action. This compound emerged from this research as a peripherally acting agent, a concept that was revolutionary at the time. Its chemical structure, related to local anesthetics like procaine and tetracaine, hinted at its unique mode of action.[1]
The Genesis of this compound: Synthesis and Early Investigations
This compound was first synthesized in 1956, and its development was pioneered by Ciba Pharmaceutical Products, Inc.[1] The synthesis involves the esterification of 4-(butylamino)benzoic acid with nonaethylene glycol monomethyl ether.
Synthesis Protocol
While the original patent provides the foundational methodology, a general synthesis protocol can be described as follows:
-
Esterification: 4-(butylamino)benzoic acid is reacted with nonaethylene glycol monomethyl ether in the presence of an acid catalyst and a suitable solvent.
-
Reaction Conditions: The reaction mixture is typically heated to drive the esterification process to completion.
-
Purification: The resulting this compound is then purified using standard techniques such as extraction and distillation to remove unreacted starting materials and byproducts.
A detailed, step-by-step synthesis protocol for the intermediate, p-amino benzoic acid ethyl ester, is outlined in various patents, which involves the reaction of 2-thienyl acetonitrile with p-aminobenzoic acid in the presence of potassium bromide.
Elucidating the Mechanism of Action: A Peripheral Approach
The primary mechanism of action of this compound is its anesthetic or numbing effect on the stretch receptors in the respiratory passages, lungs, and pleura.[2][3] This desensitization of the vagal afferent fibers reduces the cough reflex at its source.[4]
Inhibition of Voltage-Gated Sodium Channels
Subsequent research has refined our understanding of this compound's mechanism at the molecular level. It has been demonstrated to be a potent blocker of voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype, which is highly expressed in vagal sensory neurons that mediate the cough reflex.[2]
A key study by Evans et al. (2016) provided a detailed electrophysiological analysis of this compound's effect on VGSCs.
-
Cell Lines: The study utilized two murine cell lines: catecholamine A differentiated (CAD) cells, which primarily express Nav1.7 channels, and N1E-115 cells, which predominantly express Nav1.3 channels.
-
Recording: Whole-cell voltage clamp recordings were performed to measure the sodium currents in these cells.
-
This compound Application: this compound was applied to the cells at varying concentrations to determine its effect on the sodium currents.
-
Electrophysiological Analysis: The researchers analyzed the tonic and phasic inhibition of the sodium channels, as well as the effects on channel activation and inactivation.
This study concluded that this compound exhibits local anesthetic-like effects on VGSCs, which is a plausible mechanism for its cough-suppressing activity.[2]
Signaling Pathway of this compound's Antitussive Action
The following diagram illustrates the proposed signaling pathway for this compound's antitussive effect.
Preclinical and Clinical Evidence of Efficacy
The initial evidence for this compound's efficacy as an antitussive came from both preclinical animal models and early human clinical trials.
Early Preclinical Studies
While detailed protocols of the very first preclinical studies are not extensively documented in readily available literature, it is understood that various animal models of cough, likely induced by mechanical or chemical irritants, were used to demonstrate the antitussive effects of this compound.
Foundational Clinical Trials
A seminal study by Shane et al. in 1957 was one of the first to demonstrate the antitussive efficacy of this compound in humans and compare it to the standard of care at the time, codeine.
-
Subjects: Healthy volunteers without active cough.
-
Cough Induction: Cough was induced by the inhalation of a nebulized solution of 10% citric acid.
-
Study Design: A crossover design was likely employed, where each subject received this compound, codeine, and a placebo at different times.
-
Outcome Measure: The primary outcome was the number of coughs elicited by the citric acid challenge.
Another important early clinical trial was conducted by Gregoire et al. in 1958, further supporting the clinical utility of this compound for the treatment of cough.
More recent studies have employed different methodologies to evaluate this compound's efficacy. A 2009 study by Dicpinigaitis et al. used a capsaicin-induced cough model.
-
Subjects: Adult non-smokers with acute upper respiratory tract infections.
-
Cough Induction: Subjects inhaled incremental doubling concentrations of capsaicin until the concentration that induced five or more coughs (C5) was determined.
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.
-
Interventions: Subjects received this compound (200 mg), guaifenesin (600 mg), a combination of both, or a placebo.
-
Outcome Measure: The primary endpoint was the change in the log C5 value.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the available literature.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Onset of Action | 15-20 minutes | [1][2] |
| Duration of Action | 3-8 hours | [1][2] |
| Metabolism | Hydrolysis by plasma butyrylcholinesterase | [3] |
| Primary Metabolite | 4-(butylamino)benzoic acid (BABA) | [3] |
Table 2: Efficacy Data from Capsaicin Cough Challenge (Dicpinigaitis et al., 2009)
| Treatment Group | Mean Change in log C5 (± SD) | p-value vs. Placebo |
| Placebo | - | - |
| This compound (200 mg) | Not Statistically Significant | > 0.05 |
| Guaifenesin (600 mg) | Statistically Significant | < 0.05 |
| This compound + Guaifenesin | Statistically Significant | < 0.001 |
Conclusion and Future Directions
The discovery and development of this compound represented a paradigm shift in the pharmacological management of cough, moving the focus from central suppression to peripheral anesthetic action. Its unique mechanism of action, primarily through the blockade of voltage-gated sodium channels in vagal afferent neurons, has provided a valuable therapeutic option for over six decades. While the foundational clinical studies established its efficacy, modern research continues to refine our understanding of its molecular interactions and explore its full therapeutic potential. Future research may focus on developing more selective peripheral antitussives with improved efficacy and safety profiles, building upon the pioneering legacy of this compound. The following workflow diagram summarizes the typical drug discovery and development process that this compound would have undergone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. AU2016102154A4 - this compound drug intermediates p-amino benzoic acid ethyl ester synthesis method - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust HPLC-MS/MS Method for the Quantification of Benzonatate in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of benzonatate in human plasma. This compound, a non-narcotic antitussive agent, is challenging to analyze due to its rapid hydrolysis in biological matrices to its primary metabolite, 4-(butylamino)benzoic acid (BBA). This protocol provides a reliable method for the direct quantification of the parent drug, which is crucial for pharmacokinetic and drug metabolism studies. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is designed to meet the standards for bioanalytical method validation as per regulatory guidelines.
Introduction
This compound is an oral antitussive drug prescribed for the relief of cough.[1] Accurate measurement of this compound in plasma is essential for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. Due to its ester structure, this compound is susceptible to rapid enzymatic hydrolysis in plasma to BBA.[2] Consequently, many analytical methods have focused on the quantification of BBA as a surrogate for this compound exposure.[3] However, direct measurement of the parent compound is often necessary to fully characterize its pharmacokinetics. This application note presents a comprehensive protocol for the selective quantification of this compound in human plasma using HPLC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard (USP grade)
-
Prazepam (Internal Standard, IS)
-
LC-MS grade acetonitrile and methanol
-
Formic acid (≥98%)
-
Ammonium acetate (≥98%)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Equipment
-
HPLC system (e.g., Agilent 1290 Infinity II or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Agilent 6470A or equivalent) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Value |
| Column | Phenyl Hexyl, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 40% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
Mass Spectrometer Parameters
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The optimized source and compound parameters are detailed in the tables below.
Source Parameters
| Parameter | Value |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
MRM Transitions and Compound Parameters
Note: These parameters are proposed based on theoretical fragmentation and typical values for similar compounds and require experimental optimization and verification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| This compound (Quantifier) | 604.4 | 176.1 | 100 | 140 | 25 |
| This compound (Qualifier) | 604.4 | 220.1 | 100 | 140 | 20 |
| Prazepam (IS) | 325.1 | 271.1 | 100 | 130 | 35 |
Preparation of Standards and Quality Control Samples
Stock solutions of this compound and prazepam (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to yield final concentrations ranging from 1 to 2000 ng/mL. Quality control (QC) samples were prepared in the same manner at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (1500 ng/mL).
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (Prazepam, 1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Method Validation
The bioanalytical method should be validated according to the US FDA and/or EMA guidelines.[4] The following parameters should be assessed:
Linearity and Sensitivity
The linearity of the method was assessed by a weighted (1/x²) linear regression of the calibration curve. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
| Parameter | Acceptance Criteria |
| Calibration Curve Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| LLOQ Accuracy | 80 - 120% |
| LLOQ Precision (%CV) | ≤ 20% |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples in replicates (n=6) on three different days.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery of this compound and the IS was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to neat solutions.
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | ≤ 15% for the IS-normalized matrix factor across lots |
Stability
The stability of this compound in human plasma was assessed under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Temperature | Acceptance Criteria (%Bias) |
| Freeze-Thaw Stability | 3 cycles | -80 °C to RT | ± 15% |
| Short-Term Stability | 8 hours | Room Temp. | ± 15% |
| Long-Term Stability | 30 days | -80 °C | ± 15% |
| Post-Preparative Stability | 24 hours | 4 °C | ± 15% |
Method Considerations
-
Internal Standard Selection: Prazepam is proposed as an internal standard due to its chemical properties and chromatographic behavior being amenable to the described method. However, a stable isotope-labeled (SIL) this compound would be the ideal internal standard to account for any potential variability in sample preparation and matrix effects.[5]
-
This compound Stability: this compound is known to be unstable in plasma due to enzymatic hydrolysis.[2] It is crucial to process samples quickly and store them at -80 °C to minimize degradation. The use of esterase inhibitors may be considered if stability issues persist.
-
Method Optimization: The proposed MRM transitions and collision energies are based on theoretical fragmentation patterns of the this compound molecule.[6] Experimental optimization of these parameters is essential to achieve the highest sensitivity and specificity for the analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound metabolism and detection principle.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research setting. Proper validation of this method will ensure the generation of high-quality data for pharmacokinetic studies and other drug development applications.
References
Application of Benzonatate in Preclinical Models of Chronic Cough: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzonatate, a non-narcotic antitussive, has been utilized for the symptomatic relief of cough.[1] Its mechanism of action involves the peripheral anesthetization of stretch receptors in the respiratory passages, lungs, and pleura, thereby reducing the cough reflex.[2][3] This document provides an overview of the application of this compound in preclinical models of chronic cough, with a focus on experimental protocols and available data. While extensive quantitative dose-response data from preclinical models are limited in the public domain, this guide offers detailed methodologies for key experiments to assess the antitussive effects of this compound and compounds with similar mechanisms of action.
Introduction
Chronic cough remains a significant clinical challenge with a substantial impact on quality of life. Preclinical models are essential for the development of novel antitussive therapies. This compound, a peripherally acting cough suppressant, serves as an important tool compound for validating these models and for mechanistic studies. Its primary mechanism is the blockade of voltage-gated sodium channels, leading to a reduction in the activity of vagal afferent nerves that initiate the cough reflex.[4]
Mechanism of Action
This compound is structurally related to local anesthetics like procaine and tetracaine.[5] Its antitussive effect is primarily attributed to its ability to anesthetize the stretch receptors located in the airways and lungs.[6] This action is achieved through the blockade of voltage-gated sodium channels (including the NaV1.7 subtype, which is highly expressed in vagal sensory neurons) in the afferent nerve fibers of the vagus nerve.[4] By inhibiting the initiation and transmission of afferent signals from the periphery to the cough center in the brainstem, this compound effectively suppresses the cough reflex.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Models of Chronic Cough
The guinea pig is a commonly used species for preclinical cough research due to its robust and reproducible cough reflex in response to various tussive stimuli.[2] Citric acid and capsaicin are frequently used agents to induce cough in these models.
Citric Acid-Induced Cough in Guinea Pigs
Inhalation of citric acid aerosol is a standard method for inducing cough in guinea pigs. The acidic stimulus activates sensory nerve endings in the airways, triggering the cough reflex.
Experimental Workflow:
Caption: Workflow for citric acid-induced cough model.
Quantitative Data:
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Coughs | % Inhibition of Cough | Latency to First Cough (s) |
| Vehicle Control | - | p.o. / i.p. | e.g., 25 ± 3 | 0% | e.g., 30 ± 5 |
| This compound | 10 | p.o. / i.p. | Expected Decrease | Expected Increase | Expected Increase |
| This compound | 30 | p.o. / i.p. | Expected Decrease | Expected Increase | Expected Increase |
| This compound | 100 | p.o. / i.p. | Expected Decrease | Expected Increase | Expected Increase |
| Positive Control (e.g., Codeine) | 10 | p.o. / i.p. | e.g., 10 ± 2 | e.g., 60% | e.g., 90 ± 10 |
Experimental Protocols
Protocol for Citric Acid-Induced Cough in Guinea Pigs
Objective: To evaluate the antitussive efficacy of this compound by measuring the reduction in citric acid-induced coughs in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-500 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile saline)
-
Citric acid
-
Whole-body plethysmography chambers
-
Ultrasonic nebulizer
-
Audio and video recording equipment
-
Data acquisition software
Procedure:
-
Animal Acclimatization: House guinea pigs in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses. A typical pretreatment time is 60 minutes.
-
Cough Induction:
-
Place each guinea pig individually into a whole-body plethysmography chamber and allow for a 5-10 minute acclimatization period.
-
Expose the animal to an aerosol of citric acid (e.g., 0.4 M in sterile saline) generated by an ultrasonic nebulizer for a fixed duration (e.g., 10 minutes).
-
-
Data Recording:
-
Simultaneously record audio and video of the animal's behavior.
-
Record changes in pressure within the plethysmography chamber to identify the characteristic triphasic waveform of a cough.
-
-
Data Analysis:
-
Manually count the number of coughs from the audio/video recordings, confirmed by the pressure waveforms.
-
Measure the latency to the first cough from the start of the citric acid exposure.
-
Calculate the percentage inhibition of cough for each treatment group relative to the vehicle control group.
-
Protocol for Electrophysiological Recording from Vagal Afferent Neurons
Objective: To determine the effect of this compound on the excitability of isolated vagal afferent neurons from guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-500 g)
-
This compound
-
Collagenase/dispase enzyme solution
-
Neurobasal media supplemented with B27 and L-glutamine
-
Poly-D-lysine/laminin-coated culture dishes
-
Patch-clamp electrophysiology rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular and extracellular recording solutions
Procedure:
-
Neuron Isolation and Culture:
-
Anesthetize the guinea pig and dissect the nodose ganglia.
-
Digest the ganglia in an enzyme solution (e.g., collagenase/dispase) to dissociate the neurons.
-
Plate the isolated neurons on coated culture dishes and maintain in a humidified incubator at 37°C with 5% CO₂.
-
-
Electrophysiological Recording (Whole-Cell Patch-Clamp):
-
Mount the culture dish on the stage of an inverted microscope.
-
Continuously perfuse the neurons with extracellular solution.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution to form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In current-clamp mode, inject depolarizing current steps to elicit action potentials.
-
Record the resting membrane potential, action potential threshold, amplitude, and firing frequency.
-
In voltage-clamp mode, apply voltage steps to isolate and record voltage-gated sodium currents.
-
-
This compound Application and Analysis:
-
After establishing a stable baseline recording, perfuse the neuron with a known concentration of this compound.
-
Repeat the current-clamp and voltage-clamp protocols to measure the effects of this compound on neuronal excitability and sodium currents.
-
Wash out the drug and ensure the parameters return to baseline.
-
Analyze the data to determine the concentration-dependent effects of this compound on action potential firing and sodium current amplitude.
-
Electrophysiology Workflow:
Caption: Workflow for electrophysiological recording.
Conclusion
The preclinical evaluation of antitussive agents like this compound relies on robust and well-characterized animal models. The citric acid-induced cough model in guinea pigs, coupled with electrophysiological assessments of vagal afferent neuron excitability, provides a powerful platform for investigating the mechanisms of action and efficacy of novel cough suppressants. The protocols and conceptual data frameworks provided herein offer a guide for researchers to design and execute studies aimed at advancing the field of chronic cough therapeutics. Further studies are warranted to generate comprehensive in vivo dose-response data for this compound in these models to better inform clinical translation.
References
- 1. Activation of Intra-nodose Ganglion P2X7 Receptors Elicit Increases in Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Sensitivity of the cough reflex in awake guinea pigs, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitussive effects of NaV 1.7 blockade in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vagal non-adrenergic inhibition of guinea-pig stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Rationale for Targeted Therapies in Refractory and Unexplained Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Benzonatate to Unravel the Neurophysiology of the Cough Reflex: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing benzonatate as a pharmacological tool to investigate the intricate neural pathways governing the cough reflex. This compound, a non-narcotic antitussive, offers a unique mechanism of action that makes it an invaluable instrument for studying the peripheral and central components of this vital protective reflex.
Introduction to this compound's Mechanism of Action
This compound exerts its antitussive effect primarily through a peripheral mechanism, acting as a local anesthetic on the stretch receptors of vagal afferent fibers located in the bronchi, alveoli, and pleura.[1][2] By blocking voltage-gated sodium channels, particularly the Nav1.7 subtype which is highly expressed in vagal sensory neurons, this compound effectively dampens the activity of these receptors.[1][3] This inhibition of the afferent nerve impulse at its origin prevents the transmission of cough-inducing signals to the cough center in the medulla.[1]
Key Research Applications
-
Investigating the Role of Vagal Afferent Fibers: this compound can be employed to selectively inhibit the activity of pulmonary stretch receptors, allowing researchers to dissect the specific contribution of these afferents to the cough reflex in response to various chemical and mechanical stimuli.
-
Studying Voltage-Gated Sodium Channels: As a potent blocker of Nav1.7 channels, this compound serves as a valuable tool for studying the role of this specific sodium channel subtype in the excitability of sensory neurons and the initiation of the cough reflex.[3]
-
Preclinical Evaluation of Novel Antitussives: this compound can be used as a positive control in preclinical animal models of cough to evaluate the efficacy of new antitussive drug candidates.
-
Exploring Central and Peripheral Mechanisms of Cough: While primarily acting peripherally, some evidence suggests a potential secondary effect on the cough center in the brain.[2] Further research using this compound can help elucidate the relative contributions of peripheral and central mechanisms to cough suppression.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data on the effects of this compound from in vitro and clinical studies. Note: Preclinical in vivo dose-response data for this compound in animal cough models is not extensively available in the reviewed literature.
Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels by this compound
| Cell Line | Channel Subtype | This compound Concentration (μM) | Effect | Reference |
| CAD cells | Primarily Nav1.7 | 0.3 | Detectable inhibition of Na+ currents | [3] |
| CAD cells | Primarily Nav1.7 | Not specified | Strong and reversible tonic and phasic inhibition | [3] |
| N1E-115 cells | Primarily Nav1.3 | Not specified | Similar inhibition to CAD cells | [3] |
Table 2: Clinical Efficacy of this compound in a Capsaicin-Induced Cough Challenge
| Study Population | Treatment | Outcome Measure (C5) | Result | Reference |
| 30 adult nonsmokers with acute URI | This compound 200 mg | Concentration of capsaicin inducing ≥5 coughs | No significant inhibition compared to placebo (p=NS) | [4] |
| 30 adult nonsmokers with acute URI | This compound 200 mg + Guaifenesin 600 mg | Concentration of capsaicin inducing ≥5 coughs | Significantly greater suppression than this compound alone (p<0.001) or guaifenesin alone (p=0.008) | [4] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recording
This protocol is adapted from Evans et al., 2015 and is suitable for studying the effects of this compound on voltage-gated sodium channels in cultured sensory neurons or cell lines expressing specific channel subtypes.[3]
Objective: To measure the effect of this compound on voltage-gated sodium currents.
Materials:
-
Cultured neuronal cells (e.g., dorsal root ganglion neurons, nodose ganglion neurons) or cell lines (e.g., CAD, N1E-115)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (dissolved in appropriate vehicle)
Procedure:
-
Prepare and culture cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane of a target neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline sodium currents in the absence of this compound.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
After a stable effect is reached, record sodium currents in the presence of this compound using the same voltage-step protocol.
-
To assess recovery, wash out the this compound by perfusing with the drug-free external solution.
-
Analyze the data to determine the effect of this compound on peak current amplitude, current-voltage relationship, and channel kinetics (e.g., activation and inactivation).
In Vivo Antitussive Assay: Citric Acid-Induced Cough in Guinea Pigs
This protocol provides a general framework for evaluating the antitussive effects of this compound in a conscious guinea pig model of chemically induced cough. Specific parameters such as this compound dosage and route of administration should be optimized based on preliminary studies.
Objective: To quantify the antitussive effect of this compound on citric acid-induced cough.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Citric acid solution (e.g., 0.3 M in sterile saline)
-
This compound formulation for oral or other appropriate route of administration
-
Vehicle control
Procedure:
-
Acclimatize the guinea pigs to the plethysmograph chamber for a set period (e.g., 10-15 minutes) on consecutive days before the experiment to minimize stress-induced artifacts.
-
On the day of the experiment, administer this compound or vehicle control at a predetermined time before the cough challenge.
-
Place the conscious and unrestrained guinea pig into the plethysmograph chamber.
-
Record baseline respiratory parameters for a defined period.
-
Expose the animal to an aerosol of citric acid generated by the ultrasonic nebulizer for a fixed duration (e.g., 5-10 minutes).
-
Record the number of coughs during the exposure period and for a defined post-exposure observation period. Coughs are identified by their characteristic explosive sound and associated sharp transient changes in airflow and pressure within the chamber.
-
Analyze the data to compare the number of coughs in the this compound-treated group to the vehicle-treated group.
-
A dose-response curve can be generated by testing multiple doses of this compound.
Visualizations of Pathways and Workflows
Caption: this compound's mechanism of action on the cough reflex pathway.
Caption: In vivo experimental workflow for assessing this compound's antitussive effect.
Caption: In vitro electrophysiology workflow for studying this compound.
References
- 1. ajmc.com [ajmc.com]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for a Randomized, Double-Blind, Placebo-Controlled Trial of Benzonatate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzonatate is a non-narcotic oral antitussive agent utilized for the symptomatic relief of cough. Its primary mechanism of action involves the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura, which dampens the cough reflex at its source.[1][2][3] this compound may also exert a central effect on the cough center in the brain. While it has been in clinical use for decades, there is a recognized need for robust, modern clinical trials to further establish its efficacy and safety profile using current methodologies.[4][5]
These application notes provide a detailed protocol for a randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of this compound for the treatment of cough associated with acute upper respiratory tract infections.
Trial Objectives
2.1 Primary Objective:
-
To evaluate the efficacy of this compound compared to placebo in reducing cough frequency in adults with cough due to an acute upper respiratory tract infection.
2.2 Secondary Objectives:
-
To assess the effect of this compound on cough severity as reported by participants.
-
To evaluate the impact of this compound on cough-related quality of life.
-
To characterize the safety and tolerability profile of this compound in the study population.
Trial Design
This study will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial. Eligible participants will be randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo. The total duration of participation for each subject will be approximately 10 days, including a screening period, a 7-day treatment period, and a follow-up assessment.
A diagram of the overall trial workflow is presented below.
Participant Selection
4.1 Inclusion Criteria:
-
Male and female participants aged 18 to 75 years.[6]
-
Clinical diagnosis of an acute upper respiratory tract infection.
-
Presence of a dry, non-productive cough for more than 3 days but less than 8 weeks.[6]
-
A minimum score of 4 on a daytime cough severity Visual Analog Scale (VAS).[6]
-
Willing and able to provide written informed consent.[7]
-
Agrees to comply with all protocol requirements.[7]
4.2 Exclusion Criteria:
-
Known hypersensitivity to this compound or its components.[6]
-
Cough attributed to a diagnosed chronic condition such as asthma, COPD, bronchiectasis, or cancer.[8][6]
-
Current use of other cough suppressants or expectorants.
-
History of significant renal or hepatic impairment.[6]
-
Pregnancy or lactation.[6]
-
Participation in another clinical trial within 30 days of screening.[6]
Investigational Product and Placebo
5.1 this compound:
-
This compound will be supplied in 200 mg liquid-filled softgel capsules.[1]
5.2 Placebo:
-
The placebo will be identical in appearance, size, shape, and taste to the this compound capsules.[9][10] The placebo capsules will contain an inert filler.
-
Placebo manufacturing will adhere to Good Manufacturing Practice (GMP) guidelines to ensure consistency and quality.[9]
5.3 Packaging and Blinding:
-
Both this compound and placebo capsules will be packaged in identical bottles, labeled according to regulatory requirements for blinded clinical trials.
-
The randomization code will be held securely and will not be broken until the database is locked, except in the case of a medical emergency where knowledge of the treatment assignment is necessary for patient management.
Experimental Protocols
6.1 Screening and Baseline Visit (Day -3 to 0):
-
Obtain written informed consent from the participant.
-
Verify eligibility based on inclusion and exclusion criteria.
-
Collect demographic data and medical history.
-
Perform a physical examination, including vital signs.
-
Administer baseline assessments:
-
24-hour ambulatory cough frequency monitoring.
-
Cough Severity Visual Analog Scale (VAS).
-
Leicester Cough Questionnaire (LCQ) for quality of life.[2]
-
-
Dispense an electronic diary for daily data entry.
6.2 Randomization and Treatment Administration (Day 1):
-
Eligible participants will be randomized in a 1:1 ratio to either the this compound or placebo group.
-
Dispense the investigational product (this compound or placebo) to the participant.
-
Instruct the participant to take one 200 mg capsule orally three times a day for 7 days.[1]
-
Reinforce the importance of swallowing the capsules whole without chewing or breaking them.[3][8]
6.3 Treatment Period (Day 1-7):
-
Participants will self-administer the assigned treatment for 7 consecutive days.
-
Participants will complete the electronic diary daily to record cough severity (VAS) and any adverse events.
6.4 End of Treatment Visit (Day 8):
-
Collect the electronic diary and review for completeness.
-
Perform 24-hour ambulatory cough frequency monitoring.
-
Administer the Cough Severity VAS and LCQ.
-
Assess for adverse events.
-
Collect any unused investigational product for accountability.
6.5 Follow-up Phone Call (Day 10):
-
Contact the participant by phone to inquire about any new or ongoing adverse events.
Efficacy and Safety Assessments
7.1 Efficacy Endpoints:
| Endpoint Type | Endpoint | Assessment Tool | Timepoint(s) |
| Primary | Change from baseline in 24-hour cough frequency | Ambulatory Cough Monitor | Day 8 |
| Secondary | Change from baseline in cough severity | Visual Analog Scale (VAS) | Daily (Day 1-7), Day 8 |
| Secondary | Change from baseline in quality of life | Leicester Cough Questionnaire (LCQ) | Day 8 |
| Secondary | Patient Global Impression of Change (PGIC) | 7-point Likert Scale | Day 8 |
7.2 Safety Assessments:
-
Adverse events (AEs) will be monitored and recorded throughout the study.[11]
-
The severity and relationship of AEs to the investigational product will be assessed by the investigator.
-
Serious adverse events (SAEs) will be reported to the sponsor and regulatory authorities according to established guidelines.[12][13]
Statistical Analysis
A detailed Statistical Analysis Plan (SAP) will be finalized before the database is locked.[14][15] The primary analysis will be performed on the Intent-to-Treat (ITT) population, which will include all randomized participants who have received at least one dose of the investigational product.
8.1 Primary Endpoint Analysis:
-
The change from baseline in 24-hour cough frequency at Day 8 will be analyzed using an Analysis of Covariance (ANCOVA) model, with treatment group as the main factor and baseline cough frequency as a covariate.
8.2 Secondary Endpoint Analysis:
-
Changes from baseline in VAS and LCQ scores will be analyzed using mixed-model repeated measures (MMRM).
-
The PGIC will be analyzed using the Mann-Whitney U test.
8.3 Safety Analysis:
-
The incidence of AEs will be summarized by treatment group using descriptive statistics.
Data Presentation
All quantitative data will be summarized in tables for clear comparison between the this compound and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=XX) | Placebo (N=XX) | Total (N=XX) |
|---|---|---|---|
| Age (years), mean (SD) | |||
| Gender, n (%) | |||
| Race, n (%) | |||
| Baseline 24-hr Cough Frequency, mean (SD) | |||
| Baseline Cough Severity (VAS), mean (SD) |
| Baseline LCQ Total Score, mean (SD) | | | |
Table 2: Summary of Efficacy Endpoints
| Endpoint | This compound (N=XX) | Placebo (N=XX) | Treatment Difference [95% CI] | p-value |
|---|---|---|---|---|
| Change from Baseline in 24-hr Cough Frequency | ||||
| Change from Baseline in Cough Severity (VAS) |
| Change from Baseline in LCQ Total Score | | | | |
Table 3: Summary of Adverse Events
| Adverse Event | This compound (N=XX) n (%) | Placebo (N=XX) n (%) |
|---|---|---|
| Any AE | ||
| Headache | ||
| Dizziness | ||
| Nausea |
| Any Serious AE | | |
Signaling Pathway and Logical Relationships
The proposed mechanism of action for this compound and the logical flow of the trial's primary endpoint assessment are depicted in the diagrams below.
References
- 1. Articles [globalrx.com]
- 2. Patient-reported assessments of chronic cough in clinical trials: accessory or primary endpoints? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound Safety and Effectiveness: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. upperton.com [upperton.com]
- 10. eramol.com [eramol.com]
- 11. ccrps.org [ccrps.org]
- 12. Adverse Event Reporting in Clinical Research: Responsibilities and Procedures - Drug Safety and Pharmacovigilance Course [medipharmsolutions.com]
- 13. youtube.com [youtube.com]
- 14. A template for the authoring of statistical analysis plans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aub.edu.lb [aub.edu.lb]
Application Notes and Protocols for the Isolation and Analysis of Benzonatate's Primary Metabolite, 4-(butylamino)benzoic acid (BABA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and analysis of 4-(butylamino)benzoic acid (BABA), the primary metabolite of the antitussive drug Benzonatate. The following sections detail the metabolic pathway of this compound, a validated bioanalytical method for BABA quantification in human plasma, and the expected pharmacokinetic parameters.
Metabolic Pathway of this compound
This compound undergoes hydrolysis in the body, primarily mediated by plasma butyrylcholinesterase (BChE), to form its main metabolite, 4-(butylamino)benzoic acid (BABA). This metabolic conversion is a key step in the drug's elimination from the body.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of BABA in human plasma following a single oral administration of this compound to healthy volunteers.[1][2]
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 1708 ± 457 | ng/mL |
| t½ | 1.32 ± 0.29 | h |
| AUC0-10 | 2103 ± 918 | ng/mL·h |
Cmax: Maximum plasma concentration; t½: Half-life; AUC0-10: Area under the plasma concentration-time curve from 0 to 10 hours.
Experimental Protocols
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the quantification of BABA in human plasma.[1]
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of BABA in plasma samples.
Detailed Methodology
1. Materials and Reagents:
-
4-(butylamino)benzoic acid (BABA) analytical standard[3][4][5][6]
-
Telmisartan (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant)
2. Sample Preparation:
-
Allow frozen plasma samples to thaw at room temperature.
-
To a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add the internal standard solution (Telmisartan in methanol).
-
Perform protein precipitation by adding methanol.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
3. HPLC-MS/MS Conditions: [1]
-
HPLC System: Agilent or equivalent
-
Column: InfinityLab Poroshell 120 Phenyl Hexyl (2.1 mm × 50 mm, 2.7 μm)
-
Mobile Phase A: 5 mM ammonium acetate with 0.3% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: An initial mobile phase composition of 60:40 (A:B) is suggested as a starting point. Method optimization may be required.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
BABA: m/z 194.2 → 138.1
-
Telmisartan (IS): m/z 515.3 → 497.3
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of BABA into blank plasma. The validated linear range for this method is 10-10000 ng/mL.[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze the calibration standards, QC samples, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of BABA to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of BABA in the unknown samples by interpolating their peak area ratios from the calibration curve.
This detailed protocol provides a robust and validated method for the isolation and quantification of BABA in human plasma, suitable for pharmacokinetic and other drug development studies. Adherence to good laboratory practices and method validation guidelines is essential for ensuring the accuracy and reliability of the results.
References
- 1. Determination of this compound and its metabolite in human plasma by HPLC-MS/MS: A preliminary pharmacokinetic study in healthy Chinese volunteers after oral administration of this compound soft capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-(Butylamino)benzoic Acid | LGC Standards [lgcstandards.com]
Protocol for Assessing the Safety and Tolerability of Benzonatate in Clinical Trials
Application Note: Benzonatate is a non-narcotic oral antitussive agent approved for the symptomatic relief of cough.[1][2][3] Its primary mechanism of action involves the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura, which dampens the cough reflex.[4][5] While generally considered to have a favorable safety profile at recommended doses, careful assessment of its safety and tolerability in a clinical trial setting is crucial due to the potential for serious adverse events, particularly in cases of overdose or misuse.[6][7] This document outlines a detailed protocol for assessing the safety and tolerability of this compound in clinical trials, intended for researchers, scientists, and drug development professionals.
Introduction and Rationale
This compound has been in clinical use for several decades; however, there is a recognized need for more robust clinical trial data to fully characterize its safety and effectiveness.[8][9] This protocol is designed to provide a standardized framework for the comprehensive evaluation of this compound's safety and tolerability in a clinical trial setting, adhering to general principles of Good Clinical Practice (GCP) and regulatory guidelines.[10][11][12]
Mechanism of Action Signaling Pathway:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (Tessalon, Tessalon Perles): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound Exposure Trends and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound Safety and Effectiveness: A Systematic Review of the Literature: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. This compound Safety and Effectiveness: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. health.usf.edu [health.usf.edu]
- 11. The FDA's Drug Review Process: Ensuring Drugs Are Safe and Effective | FDA [fda.gov]
- 12. ddregpharma.mystrikingly.com [ddregpharma.mystrikingly.com]
Application Notes and Protocols: Benzonatate as a Pharmacological Tool for Investigating Sensory Nerve Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzonatate, a non-narcotic antitussive agent, has been used clinically for decades to relieve cough.[1][2] Its mechanism of action involves the suppression of the cough reflex through its local anesthetic effects on sensory nerves in the respiratory tract.[2][3] Chemically related to local anesthetics like procaine and tetracaine, this compound functions as a potent voltage-gated sodium channel (VGSC) blocker.[1][4] This property makes it a valuable pharmacological tool for researchers investigating the function and dysfunction of sensory neurons, particularly in the context of cough, pain, and mechanosensation.
These application notes provide detailed information and protocols for utilizing this compound to study sensory nerve function in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its primary effect by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][5] Studies have shown that this compound is a non-subtype-specific inhibitor of VGSCs, affecting at least Nav1.7 and Nav1.3 channels.[1] Vagal sensory neurons, which play a key role in mediating the cough reflex, highly express the Nav1.7 subtype.[1][6] By inhibiting these channels, this compound effectively anesthetizes the stretch receptors in the respiratory passages, lungs, and pleura, thereby reducing the afferent signals to the cough center in the medulla.[2][7]
The blockade of sodium channels by this compound is both tonic and phasic, with a greater effect on inactivated channels.[1] This means its inhibitory action is enhanced at more depolarized membrane potentials, characteristic of actively firing neurons.[1]
Data Presentation
The following table summarizes the quantitative data available on the effects of this compound on sensory nerve function.
| Parameter | Value | Model System | Reference |
| Effective Concentration | Detectable effects at ≥ 0.3 µM | Whole-cell voltage clamp on murine cell lines (CAD and N1E-115) | [1] |
| Sensory Nerve Blockade | Concentration-dependent increase in duration | In vivo sciatic nerve blockade in Sprague-Dawley rats | [8] |
| 12.4 mM | Median duration of ~50 minutes | [8] | |
| 99.4 mM | Median duration of ~200 minutes | [8] | |
| 198.8 mM | Median duration of ~225 minutes | [8] | |
| Motor Nerve Blockade | Concentration-dependent increase in duration | In vivo sciatic nerve blockade in Sprague-Dawley rats | [8] |
| 12.4 mM | Median duration of ~40 minutes | [8] | |
| 99.4 mM | Median duration of ~250 minutes | [8] | |
| 198.8 mM | Median duration of ~277 minutes | [8] |
Note: Specific IC50 values for this compound on individual sodium channel subtypes are not currently available in the published literature.
Mandatory Visualizations
Caption: this compound blocks voltage-gated sodium channels on sensory nerve terminals.
Caption: Workflow for in vitro analysis of this compound on sensory neuron firing.
Caption: Workflow for in vivo analysis of this compound's anesthetic effects.
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Current-Clamp Recording from Sensory Neurons
This protocol is designed to measure the effect of this compound on the firing frequency of isolated sensory neurons.
1. Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons (Adapted from[9])
-
1.1. Euthanize an adult rat or mouse according to approved institutional animal care and use committee protocols.
-
1.2. Dissect the dorsal root ganglia from the spinal column and place them in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
1.3. Prepare an enzyme solution containing collagenase (1 mg/mL) and trypsin (0.2 mg/mL) in aCSF.
-
1.4. Incubate the ganglia in the enzyme solution at 37°C for a duration appropriate for the species and age of the animal (e.g., 75 minutes for rat sensory neurons).[10]
-
1.5. Gently triturate the ganglia with fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
1.6. Plate the dissociated neurons on poly-D-lysine-coated glass coverslips in a suitable culture medium (e.g., DMEM/F12 with 5% Fetal Bovine Serum) and incubate at 37°C in a 5% CO2 incubator.[9] Allow neurons to adhere and extend neurites for at least 24 hours before recording.
2. Preparation of this compound Solutions
-
2.1. Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
2.2. On the day of the experiment, prepare fresh working solutions of this compound by diluting the stock solution in the extracellular recording solution (aCSF) to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Ensure the final concentration of the solvent is low (e.g., <0.1%) to avoid non-specific effects.
3. Electrophysiological Recording (Adapted from[9])
-
3.1. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, pH 7.4, bubbled with 95% O2–5%CO2.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3.
-
-
3.2. Recording Setup:
-
Transfer a coverslip with cultured neurons to the recording chamber of an upright or inverted microscope equipped with manipulators and a perfusion system.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.
-
-
3.3. Whole-Cell Patch Clamp:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Under visual guidance, approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
3.4. Current-Clamp Recording and this compound Application:
-
Switch the amplifier to current-clamp mode.
-
Determine the resting membrane potential and inject a series of depolarizing current steps to elicit action potential firing.
-
Record baseline firing frequency in response to a suprathreshold current injection.
-
Begin perfusion with the lowest concentration of this compound and allow the solution to equilibrate for several minutes.
-
Repeat the current injection protocol and record the firing frequency in the presence of this compound.
-
Wash out the this compound with aCSF to check for reversibility of the effect.
-
Repeat the application and washout steps with increasing concentrations of this compound to construct a dose-response curve.
-
4. Data Analysis
-
Measure the number of action potentials fired during the depolarizing current step at baseline and in the presence of each this compound concentration.
-
Calculate the percentage inhibition of firing frequency for each concentration relative to the baseline.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value for the inhibition of firing.
Protocol 2: In Vivo Sciatic Nerve Blockade in the Rat (Adapted from[8])
This protocol assesses the local anesthetic properties of this compound on sensory and motor nerve function in an in vivo model.
1. Animal Preparation
-
1.1. Anesthetize adult Sprague-Dawley rats using an appropriate anesthetic regimen (e.g., isoflurane) according to institutional guidelines.
-
1.2. Shave the hair over the lateral aspect of the thigh of one hind limb.
-
1.3. Make a small skin incision to expose the sciatic nerve.
2. Preparation and Injection of this compound
-
2.1. Prepare this compound solutions at various concentrations (e.g., 12.4 mM, 99.4 mM, 198.8 mM) in a sterile vehicle (e.g., saline).
-
2.2. Using a microsyringe, carefully inject a small volume (e.g., 0.1 mL) of the this compound solution or vehicle control around the exposed sciatic nerve.
3. Assessment of Sensory Blockade
-
3.1. At regular intervals post-injection (e.g., every 15-30 minutes), assess the sensory blockade using a modified hot plate test.
-
3.2. Gently touch the plantar surface of the rat's hind paw to a heated surface (e.g., 55°C) and measure the latency to paw withdrawal.
-
3.3. An increase in withdrawal latency compared to baseline and the vehicle-injected contralateral limb indicates a sensory block.
-
3.4. The duration of the sensory block is the time from the onset of the block until the withdrawal latency returns to baseline levels.
4. Assessment of Motor Blockade
-
4.1. At the same time points, assess motor function using a weight-bearing test.
-
4.2. Observe the rat's ability to bear weight on the injected limb during normal ambulation.
-
4.3. A motor block is characterized by the inability to support weight on the affected limb.
-
4.4. The duration of the motor block is the time from the onset of the block until normal weight-bearing is restored.
5. Data Analysis
-
Record the onset and duration of both sensory and motor blockade for each concentration of this compound.
-
Compare the duration of the blockade between different concentrations to determine the concentration-dependent effects of this compound.
Conclusion
This compound serves as a useful pharmacological tool for probing the function of sensory nerves, primarily through its action as a voltage-gated sodium channel blocker. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on sensory neuron excitability and function in both in vitro and in vivo settings. These studies can contribute to a better understanding of the mechanisms underlying cough and pain, and may aid in the development of novel therapeutics targeting sensory nerve pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of drugs used for neuropathic pain management on tetrodotoxin-resistant Na(+) currents in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ATP on TTX-sensitive and TTX-resistant sodium currents in rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axolbio.com [axolbio.com]
- 10. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Formulation and delivery strategies for modified-release Benzonatate tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and delivery strategies for developing modified-release Benzonatate tablets. The following sections detail the formulation components, manufacturing processes, and analytical testing protocols to guide the development of robust and effective dosage forms.
Introduction to Modified-Release this compound
This compound is a non-narcotic oral antitussive agent used for the symptomatic relief of cough.[1][2] Standard immediate-release formulations typically have a duration of action of 3 to 8 hours, necessitating frequent dosing.[3] Modified-release formulations aim to prolong the therapeutic effect, improve patient compliance, and potentially reduce side effects by providing a controlled and sustained release of this compound over an extended period, such as 12 hours.[4][5]
The primary challenge in formulating this compound is its physical form; it is a pale yellow, oily liquid at room temperature.[4] This necessitates innovative formulation strategies to incorporate it into a solid dosage form like a tablet. A common and effective approach involves adsorbing the liquid drug onto a porous carrier to create a compressible powder.[4]
Formulation Strategies
A successful modified-release this compound tablet formulation relies on the careful selection of excipients to control drug release and ensure manufacturability. The core strategy involves the creation of a homogenous solid dispersion.[4][6]
Key Formulation Components
| Component | Function | Example Materials | Rationale |
| Active Pharmaceutical Ingredient (API) | Antitussive | This compound USP | The therapeutic agent. |
| Adsorbent | Converts liquid API to a free-flowing powder | Porous Silicon Dioxide, Calcium Silicate | Provides good flowability and improves product uniformity during manufacturing.[4] |
| Modified-Release Matrix Former | Controls the rate of drug release | Water-Soluble Polymers (e.g., Polyethylene Oxide), Hydrophobic Waxes (e.g., Glyceryl Behenate), Ion-Exchange Resins | Forms a matrix that slowly erodes or allows for diffusion of the drug over time.[4][6][7] |
| Filler/Binder | Adds bulk and aids in tablet compression | Microcrystalline Cellulose, Lactose | Ensures proper tablet size and hardness. |
| Lubricant | Prevents sticking to tablet press tooling | Magnesium Stearate | Facilitates tablet ejection from the die. |
| Glidant | Improves powder flow | Colloidal Silicon Dioxide | Ensures uniform die filling during compression. |
| Coating Agent | Taste masking, protection, ease of swallowing | Opadry®, Eudragit® | A functional coating can also contribute to the modified-release profile (e.g., reverse enteric coat).[4][6] |
Formulation Approaches
Two primary approaches for achieving modified release of this compound are:
-
Hydrophilic Matrix System: This involves embedding the this compound adsorbate within a matrix of a water-soluble polymer like polyethylene oxide. Upon ingestion, the polymer swells to form a gel layer that controls the diffusion of the drug.[4]
-
Hydrophobic Matrix System: In this approach, the drug adsorbate is dispersed in a water-insoluble wax or waxy substance. Drug release occurs through diffusion through the tortuous channels of the matrix.[6][7]
Manufacturing Process
The manufacturing of modified-release this compound tablets typically involves dry granulation to create a compressible powder, followed by tablet compression and coating.
Manufacturing Workflow
Detailed Manufacturing Protocol
Protocol 1: Preparation of Modified-Release this compound Tablets (Hydrophilic Matrix)
-
API Adsorption: 1.1. In a suitable mixer, add the required amount of porous silicon dioxide. 1.2. While mixing at a low speed, slowly add the liquid this compound. The typical ratio of this compound to adsorbent is between 5:1 and 1:2 by weight.[4] 1.3. Continue mixing until a uniform, free-flowing powder is obtained. This is the this compound adsorbate.
-
Blending and Granulation: 2.1. To the this compound adsorbate, add the polyethylene oxide matrix former and other excipients (e.g., filler, binder). 2.2. Blend for 15-20 minutes to ensure a homogenous mixture. 2.3. Compact the blended powder using a roller compactor or by slugging on a tablet press. 2.4. Mill the resulting compacts or slugs to obtain granules of a suitable size (e.g., passing through a 20-mesh screen).
-
Lubrication and Compression: 3.1. Add the lubricant (e.g., magnesium stearate) to the granules and blend for a short period (e.g., 3-5 minutes). 3.2. Compress the lubricated granules into tablets using a rotary tablet press. 3.3. Target a tablet hardness of 10 to 15 kp.[4]
-
Coating: 4.1. Prepare the coating solution as per the manufacturer's instructions. 4.2. In a coating pan, apply the coating solution to the tablet cores until the desired weight gain is achieved. 4.3. A non-functional seal coat may be applied first, followed by a functional modified-release coat if desired.[4]
Quality Control and Analytical Protocols
Rigorous analytical testing is crucial to ensure the quality, safety, and efficacy of the modified-release this compound tablets.
In Vitro Dissolution Testing
This test is critical for assessing the drug release profile of the modified-release formulation.
Protocol 2: In Vitro Dissolution Testing of Modified-Release this compound Tablets
-
Apparatus: USP Apparatus 2 (Paddle)
-
Paddle Speed: 50 rpm
-
Temperature: 37 ± 0.5 °C
-
Dissolution Medium: 900 mL of a two-stage medium:
-
First 20 minutes: Simulated saliva
-
After 20 minutes: Change to 0.1 N Hydrochloric (HCl) acid[4]
-
-
Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at the specified time points.
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the samples for this compound content using a validated analytical method (e.g., HPLC or UV-Vis).
-
Acceptance Criteria (Example): [4][7]
| Time (hours) | Percentage of Drug Released |
| 1 | ≤ 25% |
| 6 | 50% - 80% |
| 12 | ≥ 80% |
High-Performance Liquid Chromatography (HPLC) for Assay and Impurities
HPLC is a precise and accurate method for quantifying this compound and detecting any degradation products.
Protocol 3: HPLC Analysis of this compound
-
Column: Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm[8]
-
Mobile Phase:
-
Gradient:
-
0 min: 0% B
-
15 min: 100% B[8]
-
-
Flow Rate: 1.5 mL/minute[8]
-
Injection Volume: 10 µL[8]
-
Column Temperature: 40 °C[8]
-
Detection: UV at 280 nm[8]
-
Standard Preparation: Prepare a standard solution of this compound USP reference standard in a suitable solvent (e.g., methanol) at a known concentration.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer to a volumetric flask.
-
Add a suitable solvent (e.g., methanol), sonicate to dissolve, and dilute to volume.
-
Filter the solution before injection.
-
Mechanism of Action of this compound
This compound exerts its antitussive effect through a dual mechanism involving both peripheral and central actions.
This compound acts as a local anesthetic on the stretch receptors in the respiratory passages, lungs, and pleura.[1][2] This desensitization reduces the activity of the vagal afferent fibers that initiate the cough reflex.[1] Additionally, this compound is believed to have a central effect, suppressing the cough reflex at the level of the medulla in the brainstem.[3]
Pharmacokinetic Profile of Modified-Release this compound
The goal of a modified-release formulation is to alter the pharmacokinetic profile compared to an immediate-release product, leading to a prolonged therapeutic effect.
| Parameter | Immediate-Release (100 mg, 3x daily) | Modified-Release (300 mg, 2x daily) |
| Tmax (hours) | ~1 | ~8 - 16 |
| Cmax (ng/mL) | Varies with dosing interval | ~28 - 34 |
| AUCinf (ng-h/mL) | Not directly comparable | ~121 - 245 |
| Therapeutic Effect Duration | 3 - 8 hours[3] | ~12 hours[4] |
(Data for modified-release is based on a single dose equivalent of 300 mg administered twice daily)[6][9]
This data illustrates that a modified-release formulation can achieve a lower peak plasma concentration (Cmax) and a delayed time to reach that peak (Tmax), consistent with a prolonged-release profile. The area under the curve (AUC) indicates the total drug exposure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. DailyMed - this compound capsule [dailymed.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. patents.justia.com [patents.justia.com]
- 5. US11938224B1 - this compound modified release solid tablets and capsules - Google Patents [patents.google.com]
- 6. US11241411B2 - this compound modified release solid tablets and capsules - Google Patents [patents.google.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. This compound Excipients & Degradants Analyzed by HPLC - AppNote [mtc-usa.com]
- 9. HPLC Method for Analysis of this compound on Primesep P Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Analytical Detection of Benzonatate and its Structural Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of benzonatate and its structural analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the quantitative analysis of this compound?
A1: The primary challenge is that this compound is not a single chemical entity. It is a mixture of poly(ethylene glycol) (PEG) monomethyl ether analogs with varying PEG chain lengths (typically 7 to 9 repeating ethoxy units).[1] This inherent heterogeneity complicates accurate quantification as the exact molecular weight is an average, and reference standards are also mixtures.[1][2] Furthermore, different manufacturers may have non-uniform distributions of these analogs in their formulations.[2]
Q2: Why is it difficult to detect the parent this compound drug in biological samples like plasma?
A2: this compound is rapidly hydrolyzed in plasma by the enzyme butyrylcholinesterase (BChE) into its primary metabolite, 4-(butylamino)benzoic acid (BABA), and various polyethylene glycol monomethyl ethers.[1][2][3] The elimination half-life is very short, reported to be around 1 hour.[1][4] Due to this rapid metabolism, the concentration of the parent drug can fall below the limit of detection very quickly. Therefore, many bioanalytical methods focus on quantifying the more stable BABA metabolite as a proxy for this compound exposure.[4][5]
Q3: Can other local anesthetics interfere with this compound analysis?
A3: Yes, interference is possible. This compound is structurally related to other ester-based local anesthetics of the para-aminobenzoic acid (PABA) class, such as procaine and tetracaine.[1][6] Depending on the specificity of the analytical method, cross-reactivity could occur, especially in immunoassays, though this is less common in chromatographic methods with mass spectrometry detection. When developing a method, it is crucial to assess its selectivity against these related compounds.
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathway is hydrolysis of the ester linkage, yielding 4-(butylamino)benzoic acid (BABA) and the corresponding PEG chain. This can be accelerated by enzymatic activity in biological matrices or by pH and temperature stress during sample preparation and storage.[1][2]
Troubleshooting Guide for HPLC & LC-MS Analysis
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Secondary Interactions: The basic secondary amine group on this compound can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.[7][8][9][10] 2. High Mobile Phase pH: A higher pH can increase the ionization of silanol groups, exacerbating the tailing issue.[8][11] 3. Column Overload: Injecting too much sample can lead to peak distortion.[11][12] 4. Column Void: A void or channel in the column packing material disrupts the flow path.[11] | 1. Modify Mobile Phase: Add a competing base like triethylamine (TEA) to the mobile phase to mask the silanol interactions.[9] 2. Lower Mobile Phase pH: Adjust the mobile phase pH to ~3 or below to suppress the ionization of silanol groups.[10][11] Use a column stable at low pH. 3. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or similar column to minimize available silanol groups.[8][9] 4. Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[11] 5. Check Column Health: If the issue persists, try flushing the column or replacing it if a void has formed.[13] |
| Poor Resolution Between this compound Analogs and Impurities | 1. Suboptimal Mobile Phase Gradient: The gradient may not be shallow enough to separate structurally similar compounds. 2. Inappropriate Stationary Phase: The chosen column may not provide the necessary selectivity. | 1. Optimize Gradient: Decrease the rate of change in the mobile phase composition (e.g., % Acetonitrile/min) to improve separation.[7] 2. Try a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) may offer different selectivity and better resolution.[4] |
| Low or No this compound Peak in Plasma/Blood Samples | 1. Rapid Enzymatic Degradation: this compound is quickly hydrolyzed by plasma esterases (BChE).[1][2] 2. Sample Collection/Handling Issues: Improper collection or storage can lead to analyte loss. | 1. Inhibit Enzyme Activity: Collect blood samples in tubes containing an esterase inhibitor like sodium fluoride. 2. Quantify Metabolite: Develop the method to detect and quantify the major, more stable metabolite, 4-(butylamino)benzoic acid (BABA).[4] 3. Immediate Processing: Process and freeze samples immediately after collection to minimize degradation. |
| Irreproducible Peak Areas | 1. Incomplete Sample Extraction: The extraction procedure may not be robust or fully validated. 2. Sample Adsorption: The analyte may be adsorbing to vials or other surfaces. 3. Injector Issues: Inconsistent injection volumes. | 1. Optimize Extraction: Ensure proper mixing, sonication time, and solvent choice for complete extraction from the sample matrix.[14] 2. Use an Internal Standard: Incorporate a suitable internal standard to correct for variability in sample preparation and injection. Telmisartan has been used successfully for BABA analysis.[4] 3. Check HPLC System: Perform routine maintenance on the injector and autosampler.[15] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from published analytical methods for this compound and its primary metabolite, BABA.
Table 1: Pharmacokinetic Parameters in Healthy Volunteers (100 mg Oral Dose)
| Analyte | Cmax (ng/mL) | t½ (h) | AUC₀₋₁₀ (ng/mL·h) | Reference |
| This compound | 1063 ± 460 | 1.01 ± 0.41 | 1097 ± 559 | [4] |
| 4-(butylamino)benzoic acid (BABA) | 1708 ± 457 | 1.32 ± 0.29 | 2103 ± 918 | [4] |
Table 2: Method Performance & Validation Parameters
| Method | Analyte(s) | Linearity Range (ng/mL) | LOD / LOQ (ng/mL) | Reference |
| HPLC-MS/MS | 4-(butylamino)benzoic acid (BABA) | 10 - 10,000 | Not explicitly stated, but LLOQ is 10 ng/mL. | [4] |
| HPLC-UV | This compound | Not Stated | LOD: ~1 (0.001 ng/mL) Note: Highly instrument-dependent | [16] |
| HPLC-UV | This compound & BABA | Not Stated | LOD: 200 (this compound), 20 (BABA) | [5] |
Experimental Protocols
Protocol 1: Analysis of this compound and BABA in Human Plasma by HPLC-MS/MS
This protocol is adapted from a validated method for pharmacokinetic studies.[4]
1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (Telmisartan). b. Add 300 µL of methanol to precipitate plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the supernatant to an HPLC vial for analysis.
2. HPLC Conditions:
-
Column: Agilent InfinityLab Poroshell 120 Phenyl-Hexyl (2.1 mm × 50 mm, 2.7 µm).[4]
-
Mobile Phase:
-
A: 5 mM ammonium acetate with 0.3% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient: Isocratic elution with 40% B.
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: Assay of this compound in Capsules (per USP Monograph)
This protocol is a general guide based on USP procedures for determining the amount of this compound in soft gelatin capsules.[17][18]
1. Sample Preparation: a. Take a number of capsules equivalent to ~500 mg of this compound. b. Empty the contents into a high-speed blender with 40 mL of a suitable solvent (e.g., chloroform). c. Blend until homogeneous and quantitatively transfer to a 100.0 mL volumetric flask, diluting to volume with the solvent. This is the Sample stock solution. d. For UV analysis, evaporate an aliquot of the stock solution to dryness and reconstitute in the mobile phase or a suitable aqueous solvent to achieve the final target concentration.
2. HPLC Conditions (Example):
-
Column: L1 packing (C18), 3.9-mm × 30-cm.[18]
-
Mobile Phase: Acetonitrile and 0.04 M monobasic potassium phosphate (75:25).[17]
-
Flow Rate: 1.5 mL/min.[18]
-
Detection: UV at 310 nm.[18]
-
Injection Volume: 15 µL.[18]
3. Analysis: a. Prepare a standard solution of USP this compound Reference Standard at a known concentration. b. Inject the standard and sample solutions into the HPLC system. c. Calculate the amount of this compound in the sample by comparing the peak response of the sample to that of the standard.
Visualizations
Caption: Workflow for the analysis of this compound/BABA in plasma.
Caption: Metabolic pathway of this compound in plasma.
Caption: Troubleshooting decision tree for HPLC peak shape issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Determination of this compound and its metabolite in human plasma by HPLC-MS/MS: A preliminary pharmacokinetic study in healthy Chinese volunteers after oral administration of this compound soft capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Excipients & Degradants Analyzed by HPLC - AppNote [mtc-usa.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. uspnf.com [uspnf.com]
- 18. scribd.com [scribd.com]
Addressing the high degree of bias in historical Benzonatate clinical studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the significant biases present in historical clinical studies of benzonatate. By understanding these past methodological flaws, researchers can design more robust and reliable studies to accurately assess the efficacy and safety of this antitussive agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of bias in historical this compound clinical studies?
A1: Historical clinical studies on this compound suffer from a high degree of bias, primarily stemming from several key areas. A 2023 systematic review concluded that the existing evidence for this compound's effectiveness and safety is of very low quality, with most studies being several decades old.[1] Major sources of bias include limited sample sizes, inadequate data collection methods that often relied on subjective patient-reported outcomes, poor generalizability to broader patient populations, and flawed study designs.[2][3] The approval of this compound was based on evidence that would not meet today's more rigorous regulatory standards.[2]
Q2: How does "limited sample size" bias the results of a clinical trial?
A2: Limited sample sizes in early this compound studies significantly undermine the statistical power of the findings.[2][3] This means the studies were often unable to detect a true, modest treatment effect if one existed, leading to a higher probability of a Type II error (false negative). Conversely, a small study that happens to show a large effect may be an overestimation of the true effect and is less likely to be reproducible. Small studies are also more susceptible to the influence of random chance and may not be representative of the general population with the condition.
Q3: Why is the reliance on subjective cough assessment a major issue in past this compound research?
A3: Many older studies on antitussive agents, including this compound, relied heavily on subjective methods like patient diaries and physician assessments to measure cough frequency and severity.[4][5] These methods are prone to significant bias, including the placebo effect, recall bias, and variability in patient perception. The placebo effect is particularly pronounced in cough studies, where a significant reduction in cough has been observed in placebo groups.[6] Without objective, validated measures, it is difficult to distinguish the true pharmacological effect of this compound from these confounding factors.
Troubleshooting Guides
Problem: Designing a new clinical trial for this compound that avoids historical biases.
Solution:
To design a robust clinical trial for this compound, it is crucial to address the methodological flaws of past research. The following table summarizes the key biases and provides recommended modern approaches for mitigation.
| Source of Bias in Historical Studies | Recommended Modern Approach | Rationale |
| Limited Sample Size [2][3] | Conduct a formal power analysis to determine the appropriate sample size. | Ensures the study is adequately powered to detect a clinically meaningful treatment effect. |
| Subjective Efficacy Endpoints [4][5] | Utilize objective, validated cough monitoring systems (e.g., 24-hour ambulatory cough recorders). | Provides a more accurate and unbiased measure of cough frequency and reduces reliance on patient-reported outcomes.[4] |
| Poorly Defined Patient Population | Implement strict and well-defined inclusion and exclusion criteria.[7][8] | Ensures a homogenous study population, reducing variability and allowing for more precise treatment effect estimation. |
| Lack of Blinding and Control | Employ a randomized, double-blind, placebo-controlled design.[4][7][8] | Minimizes selection bias and the placebo effect, allowing for a clear comparison of the treatment effect against a control. |
| Poor Generalizability [2][3] | If feasible, conduct a multi-center trial with a diverse patient population. | Increases the external validity of the study findings, making them more applicable to a broader range of patients. |
Problem: Re-analyzing or interpreting data from historical this compound studies.
Solution:
When working with historical data on this compound, it is essential to critically appraise the quality of the evidence.
-
Systematic Review and Meta-analysis: Pool data from multiple historical studies, if possible, to increase the overall sample size and statistical power. However, be mindful of the significant heterogeneity and high risk of bias in the original studies. Acknowledge these limitations in your interpretation.
-
Sensitivity Analyses: Conduct sensitivity analyses to assess how the results might change based on the quality of the included studies. For example, compare the overall effect estimate with an estimate derived only from the few studies with a lower risk of bias.
-
Focus on Safety Data: While efficacy data may be unreliable, historical studies and case reports can still provide valuable information on the safety profile of this compound, particularly regarding overdose and adverse events.[2][9][10][11]
Experimental Protocols
Protocol: Objective Cough Frequency Monitoring
-
Device: Utilize a validated ambulatory cough monitor (e.g., Leicester Cough Monitor, VitaloJAK).
-
Recording Period: Record cough sounds continuously for a 24-hour period at baseline (before treatment) and at specified follow-up intervals.
-
Data Analysis: Use the device's validated software to automatically count the number of coughs. The primary endpoint will be the change in 24-hour cough frequency from baseline.
-
Quality Control: Manually review a subset of the audio recordings to verify the accuracy of the automated cough detection.
Protocol: Subjective Symptom Assessment
-
Instrument: Employ a validated patient-reported outcome (PRO) measure for cough, such as the Leicester Cough Questionnaire (LCQ) or a visual analog scale (VAS) for cough severity.
-
Administration: Administer the PRO at baseline and at the same follow-up intervals as the objective cough monitoring.
-
Data Interpretation: Use the PRO data as a secondary endpoint to complement the objective cough frequency data and provide insight into the patient's perception of the treatment benefit.
Visualizations
Caption: Workflow for a modern, robust this compound clinical trial.
Caption: Addressing historical biases in this compound research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Safety and Effectiveness: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of antitussive agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antitussive agents in man. | Semantic Scholar [semanticscholar.org]
- 6. Assessment of the antitussive efficacy of codeine in cough associated with common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Study on the Efficacy and Safety of this compound Soft Capsules for Improving Adult Cough Symptoms | Clinical Research Trial Listing [centerwatch.com]
- 9. This compound Ingestion Reported to the National Poison Center Database System (NPDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Drug Safety Communication: Death resulting from overdose after accidental ingestion of Tessalon (this compound) by children under 10 years of age | FDA [fda.gov]
- 11. This compound Toxicity in a Teenager Resulting in Coma, Seizures, and Severe Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize adverse psychiatric effects of Benzonatate in research subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize adverse psychiatric effects of Benzonatate in research subjects.
Troubleshooting Guide: Managing Potential Psychiatric Adverse Events
This guide provides a structured approach to identifying and managing psychiatric adverse events during a clinical study involving this compound.
| Issue | Potential Cause | Recommended Action |
| Subject reports mild confusion or dizziness. | - Common side effect of this compound.- Interaction with other medications. | - Reassure the subject that these are known potential side effects.- Review concomitant medications for potential interactions.[1]- Monitor vital signs and mental status at regular intervals.- If symptoms persist or worsen, consider dose reduction or discontinuation of the study drug. |
| Subject experiences vivid dreams or mild hallucinations. | - Rare but reported psychiatric side effect.[1][2]- Pre-existing mental health condition.[3]- Drug interaction. | - Immediately assess the severity and nature of the hallucinations.- Conduct a thorough psychiatric evaluation.- Consider unblinding the subject's treatment assignment if necessary.- Reduce dose or discontinue this compound as per protocol.- Provide supportive care and consider consultation with a psychiatrist. |
| Subject exhibits bizarre behavior, severe confusion, or agitation. | - Serious, though rare, adverse psychiatric event.[1][4]- Potential overdose.[5]- Interaction with other prescribed drugs.[4] | - This is a medical emergency. Ensure immediate medical attention.- Discontinue this compound immediately.- Assess for signs of overdose, such as restlessness, tremors, and seizures.[5]- Follow institutional protocols for serious adverse event (SAE) reporting.- Provide a quiet and safe environment for the subject. |
| Subject has a history of psychiatric illness and is being considered for enrollment. | - Increased risk of psychiatric adverse effects.[3][6] | - Conduct a thorough psychiatric history and mental status examination at screening.- Exclude subjects with a recent history of psychosis or severe mental illness.- If enrolled, ensure more frequent and intensive psychiatric monitoring.- Clearly outline the potential risks in the informed consent form. |
Frequently Asked Questions (FAQs)
Q1: What are the known adverse psychiatric effects of this compound?
A1: While generally well-tolerated, this compound has been associated with psychiatric side effects, which are typically rare. These can include sedation, headache, dizziness, mental confusion, and visual hallucinations.[4][7] Isolated instances of bizarre behavior have also been reported, particularly when this compound is taken in combination with other prescribed medications.[4]
Q2: What is the proposed mechanism for this compound-induced psychiatric effects?
A2: The exact mechanism is not fully elucidated. However, this compound is structurally related to local anesthetics like procaine and tetracaine and acts as a potent voltage-gated sodium channel inhibitor.[8][9][10] It is thought that at supratherapeutic doses or in susceptible individuals, its action on sodium channels in the central nervous system (CNS) may lead to neurologic and psychiatric symptoms.[9]
Q3: Are there specific patient populations at higher risk for these effects?
A3: Individuals with a pre-existing history of mental health disorders may be at a heightened risk for experiencing psychiatric adverse effects with this compound.[3][6] Caution should also be exercised in subjects taking other medications that act on the central nervous system, as there is a potential for drug interactions that could precipitate these effects.[1]
Q4: How should research subjects be monitored for potential psychiatric adverse events?
A4: A robust monitoring plan is crucial. This should include:
-
Baseline Assessment: A thorough psychiatric history and mental status examination prior to the first dose.
-
Regular Monitoring: Use of standardized questionnaires to assess mood, and cognition at regular intervals throughout the study.
-
Direct Questioning: At each study visit, research staff should directly ask subjects about any changes in their mood, thoughts, or perceptions.
-
Caregiver Input: If appropriate and with the subject's consent, obtaining input from a caregiver or close contact can provide additional insights.
Q5: What steps should be taken if a research subject experiences a severe psychiatric adverse event?
A5: Any severe psychiatric event, such as significant confusion, hallucinations, or bizarre behavior, should be treated as a serious adverse event (SAE). The study drug should be discontinued immediately, and the subject should receive prompt medical and psychiatric evaluation. The event must be reported to the Institutional Review Board (IRB) and the study sponsor according to the protocol and regulatory requirements.
Quantitative Data Summary
The available literature on this compound's psychiatric effects consists primarily of case reports and post-marketing surveillance data, with a lack of large-scale clinical trials providing precise incidence rates at different dosages. The following table is a qualitative summary based on available information.
| Adverse Psychiatric Effect | Reported Incidence | Dosage Context | Data Source |
| Sedation, Dizziness, Headache | Common | Therapeutic doses | FDA Drug Label, Clinical Reports[11] |
| Mental Confusion | Rare | Therapeutic doses, more frequent with overdose or drug interactions | FDA Drug Label, Case Reports[1][2][4] |
| Visual Hallucinations | Rare | Therapeutic doses, more frequent with overdose or drug interactions | FDA Drug Label, Case Reports[1][2][4] |
| Bizarre Behavior | Isolated instances | Typically in combination with other prescribed drugs | FDA Drug Label, Case Reports[4] |
Experimental Protocols
Protocol: Proactive Monitoring for Psychiatric Adverse Events in a this compound Clinical Trial
1. Subject Screening and Enrollment:
- Inclusion Criteria: Subjects must be able to understand and provide informed consent.
- Exclusion Criteria:
- History of psychosis or bipolar disorder.
- Current diagnosis of a major depressive disorder with psychotic features.
- Substance use disorder within the past 6 months.
- Concurrent use of other medications known to have significant psychiatric side effects, unless deemed medically necessary and approved by the study medical monitor.
- Screening Assessments:
- Mini-International Neuropsychiatric Interview (M.I.N.I.) to screen for major psychiatric disorders.
- Columbia-Suicide Severity Rating Scale (C-SSRS) at baseline.
- Detailed medical and psychiatric history.
2. On-Study Monitoring:
- Frequency: Assessments should be performed at baseline, each study visit, and at the end of the study.
- Assessments:
- Patient Health Questionnaire (PHQ-9): To monitor for depressive symptoms.
- Generalized Anxiety Disorder 7-item (GAD-7) scale: To monitor for anxiety symptoms.
- Brief Psychiatric Rating Scale (BPRS): To be administered by a trained clinician to assess for a range of psychiatric symptoms.
- C-SSRS: To monitor for suicidal ideation and behavior.
- Open-ended questions: At each visit, subjects will be asked non-leading questions about their mood, sleep, and any unusual thoughts or experiences.
3. Management of Adverse Events:
- Mild Events (e.g., mild dizziness, transient confusion):
- Increase the frequency of monitoring.
- Review concomitant medications.
- Consider a dose reduction if symptoms persist.
- Moderate to Severe Events (e.g., persistent confusion, hallucinations, significant agitation):
- Immediately discontinue the study drug.
- Conduct a full medical and psychiatric evaluation.
- Report the event as a Serious Adverse Event (SAE) to the IRB and study sponsor within 24 hours.
- Provide appropriate clinical care, which may include referral to a psychiatrist or hospitalization.
4. Data Analysis:
- All psychiatric adverse events will be coded using the Medical Dictionary for Regulatory Activities (MedDRA).
- The incidence of psychiatric adverse events will be summarized by treatment group and dosage.
- A narrative summary of all serious psychiatric adverse events will be included in the clinical study report.
Visualizations
Caption: Proposed pathway for this compound-induced CNS adverse effects.
Caption: Workflow for monitoring psychiatric adverse events in a this compound clinical trial.
References
- 1. This compound (this compound Softgels): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. goodrx.com [goodrx.com]
- 3. perks.optum.com [perks.optum.com]
- 4. drugs.com [drugs.com]
- 5. This compound Toxicity in a Teenager Resulting in Coma, Seizures, and Severe Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advancedtherapyma.com [advancedtherapyma.com]
- 7. drugs.com [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
Technical Support Center: Optimizing Benzonatate Dosage to Mitigate Central Nervous System (CNS) Side Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing benzonatate dosage in experimental settings to minimize the risk of Central Nervous System (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound's antitussive effect?
A1: this compound is a peripherally acting antitussive agent.[1] Its primary mechanism involves the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura.[1] This is achieved through the inhibition of voltage-gated sodium channels on the afferent vagal nerve fibers that mediate the cough reflex.[2] By blocking these channels, this compound reduces the signaling cascade that triggers a cough.[1]
Q2: What are the primary CNS side effects associated with this compound, and what is the underlying mechanism?
A2: The primary CNS side effects of this compound are typically associated with overdose or improper administration (chewing or dissolving capsules in the mouth) and can be severe.[3][4] Symptoms can rapidly progress from restlessness and tremors to convulsions, coma, and cardiac arrest.[4][5][6] Other reported CNS effects include sedation, headache, dizziness, mental confusion, and visual hallucinations.[3][4] The underlying mechanism is believed to be the same as its therapeutic action but occurring systemically and within the CNS: blockade of voltage-gated sodium channels in neuronal tissues.[7][8] this compound is structurally related to local anesthetics like procaine and tetracaine, and its toxicity profile reflects this relationship.[1][3][9]
Q3: Is there a known dose-dependent relationship for this compound-induced CNS side effects?
A3: While specific clinical trials directly comparing the incidence of CNS side effects at standard therapeutic doses (e.g., 100 mg vs. 200 mg) are limited, the available data strongly suggest a dose-dependent relationship, particularly with overdoses.[5][10] Reports from the FDA's Adverse Event Reporting System (AERS) and the National Poison Center Database System indicate that severe outcomes, including seizures and cardiac arrest, are more likely with the ingestion of a higher number of capsules.[5][10] A median dose of 200 mg or greater has been suggested as having a potential for producing serious outcomes.[10] It is crucial to adhere to the maximum recommended daily dose of 600 mg, with no single dose exceeding 200 mg.[4]
Q4: What is the recommended starting dosage for preclinical studies aiming to assess both efficacy and neurotoxicity?
A4: For preclinical studies, it is advisable to start with a dose that is equivalent to the lower end of the human therapeutic range and escalate from there. The typical human dose is 100 mg to 200 mg, up to three times a day.[3][6] Dose-ranging studies in animal models are essential to establish the no-observed-adverse-effect level (NOAEL) and the maximally tolerated dose (MTD) for CNS effects.
Q5: Are there any known drug interactions that can potentiate this compound's CNS side effects?
A5: Yes, co-administration of this compound with other drugs that have CNS depressant effects, such as sedatives, opioids, and alcohol, may increase the risk of drowsiness and dizziness.[9] Additionally, isolated instances of bizarre behavior, including mental confusion and visual hallucinations, have been reported when this compound is taken with other prescribed medications, though specific interacting agents are not always identified.[3] Caution should be exercised when using this compound in combination with other medications that affect the CNS.
Troubleshooting Guides
Issue 1: Unexpected Seizure Activity in Animal Models at Presumed Therapeutic Doses
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing Calculation | Double-check allometric scaling calculations from human to the animal model. Ensure accurate measurement and administration of the dose. |
| Rapid Systemic Absorption | If using a formulation other than intact capsules, rapid absorption could lead to toxic plasma concentrations. Consider formulating this compound in a manner that mimics the slow release from a gelatin capsule. |
| Animal Stress | Stress in rodents can sometimes manifest as convulsions that may be mistaken for drug-induced seizures.[11] Ensure proper acclimatization of animals and a low-stress experimental environment.[12] Consider including a control group that undergoes sham dosing to account for handling stress. |
| Individual Animal Sensitivity | There may be inter-individual variability in drug metabolism and sensitivity. Increase the number of animals per group to account for biological variability. |
Issue 2: High Variability in Behavioral Assessments Post-Benzonatate Administration
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure the method of administration (e.g., oral gavage) is consistent across all animals and that the full dose is delivered each time. |
| Circadian Rhythm Effects | Conduct behavioral testing at the same time each day to minimize variability due to the animals' natural activity cycles. |
| Lack of Habituation to Testing Apparatus | Acclimate animals to the behavioral testing equipment (e.g., open field, rotarod) prior to the start of the experiment to reduce novelty-induced stress and variability in performance. |
| Subjective Scoring | If using observational scoring for behaviors, ensure that the observers are blinded to the treatment groups and are using a clearly defined and validated scoring system. |
Data Presentation
Table 1: Recommended this compound Dosage and Potential CNS Side Effects
| Dosage | Frequency | Maximum Daily Dose | Common CNS Side Effects | Severe CNS Side Effects (Primarily Overdose) |
| 100 mg | Up to 3 times daily | 600 mg | Sedation, headache, dizziness[3][4] | Restlessness, tremors, convulsions, coma, cardiac arrest[4][5][6] |
| 200 mg | Up to 3 times daily | 600 mg | Sedation, headache, dizziness[3][4] | Restlessness, tremors, convulsions, coma, cardiac arrest[4][5][6] |
Table 2: Summary of Preclinical Data on this compound Toxicity
| Study Type | Animal Model | Doses Tested | Observed CNS Effects | Reference |
| Genotoxicity | In vitro (bacterial reverse mutation), In vivo (mouse micronucleus) | Up to 5000 µ g/plate (in vitro), Up to 250 mg/kg/day (in vivo) | No significant mutagenicity or chromosomal aberrations. | [13] |
| Overdose Model | Case reports in veterinary medicine (dogs) | Not specified (overdose) | Agitation, heart rate changes, seizures, tremors. | [14] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Neurotoxicity in Rodents
Objective: To determine the dose-dependent neurotoxic effects of this compound in a rodent model.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Dosing: this compound administered via oral gavage at doses of 0 (vehicle control), 50, 100, and 200 mg/kg.
-
Behavioral Assessments:
-
Functional Observation Battery (FOB): Conducted at peak plasma concentration (approximately 1-2 hours post-dose). Observations include posture, gait, grooming, and response to stimuli.
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Seizure Monitoring: Continuous video monitoring for 4 hours post-dosing to observe and score any seizure-like activity using a validated scale (e.g., Racine scale).
-
Electrophysiology (optional): For a more detailed analysis, electroencephalography (EEG) can be performed to detect subclinical seizure activity.
-
Tissue Collection: At the end of the observation period, animals are euthanized, and brain tissue is collected for histopathological analysis or for quantifying this compound and its metabolite, 4-(butylamino)benzoic acid (BABA), using LC-MS/MS.
Protocol 2: Ex Vivo Brain Slice Electrophysiology to Assess this compound's Effect on Neuronal Excitability
Objective: To characterize the direct effects of this compound on neuronal firing and synaptic transmission in isolated brain tissue.
Methodology:
-
Brain Slice Preparation: Prepare acute coronal brain slices (300-400 µm) from adult rodents containing a region of interest (e.g., hippocampus or cortex).
-
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings from pyramidal neurons to measure changes in resting membrane potential, input resistance, and action potential firing properties in response to current injections.
-
Field potential recordings to assess the effects of this compound on synaptic transmission (e.g., by measuring the amplitude and slope of field excitatory postsynaptic potentials, fEPSPs).
-
-
This compound Application: Bath application of this compound at increasing concentrations (e.g., 1, 10, 100 µM) to determine a dose-response curve for its effects on neuronal excitability and synaptic function.
-
Data Analysis: Analyze changes in neuronal firing rate, action potential threshold, and synaptic strength in the presence of this compound.
Protocol 3: Quantification of this compound and its Metabolite in Brain Tissue using LC-MS/MS
Objective: To determine the concentration of this compound and its primary metabolite, BABA, in brain tissue following systemic administration.
Methodology:
-
Sample Preparation:
-
Homogenize brain tissue samples in a suitable buffer.
-
Perform protein precipitation using a solvent like methanol or acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize parent and product ion transitions for both this compound and BABA, as well as an appropriate internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of this compound and BABA to quantify their levels in the brain tissue samples.
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound (this compound Softgels): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. This compound Toxicity in a Teenager Resulting in Coma, Seizures, and Severe Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcentral.com [medcentral.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound Overdose Presenting as Cardiac Arrest with Rapidly Narrowing QRS Interval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. poison.org [poison.org]
- 10. This compound Ingestion Reported to the National Poison Center Database System (NPDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress convulsions in rodents: within a weight-of-evidence framework for human seizure risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genotoxicity assessment of the novel antitussive agent this compound and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | VCA Animal Hospitals [vcahospitals.com]
Improving the stability and shelf-life of Benzonatate formulations for research
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability and shelf-life of Benzonatate formulations for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in research formulations?
A1: The primary degradation pathway for this compound is the hydrolysis of its ester linkage. This reaction is catalyzed by both acidic and basic conditions, cleaving the molecule into 4-(butylamino)benzoic acid (BABA) and a polyethylene glycol monomethyl ether.[1] This hydrolytic degradation leads to a loss of potency of the active pharmaceutical ingredient (API).
Q2: What are the key factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by:
-
pH: Extremes in pH (both acidic and basic) can significantly accelerate the rate of hydrolysis.
-
Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis.[2] Therefore, formulations should generally be stored at controlled room temperature or refrigerated, as specified.
-
Light: Exposure to light can potentially lead to photodegradation. It is recommended to store this compound solutions in light-resistant containers.[3]
-
Moisture: As hydrolysis is a reaction with water, minimizing exposure to moisture is crucial for the stability of the neat compound and certain non-aqueous formulations.[4][5]
Q3: What solvents are suitable for preparing this compound stock solutions for in vitro experiments?
A3: this compound has good solubility in several organic solvents. For research purposes, the following can be considered:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
A product information sheet indicates that the solubility in these solvents is approximately 50 mg/mL.[6][7] this compound is sparingly soluble in aqueous buffers.[6] To prepare an aqueous solution for experiments, it is suggested to first dissolve this compound in a minimal amount of a suitable organic solvent (like ethanol) and then dilute it with the aqueous buffer of choice.[6] For instance, a solubility of approximately 0.5 mg/mL is reported in a 1:1 solution of ethanol and PBS (pH 7.2).[6]
Q4: Are there any known incompatibilities with common excipients?
A4: While comprehensive public data on excipient incompatibilities for research formulations is limited, general principles for ester-containing drugs apply. Strong acidic or basic excipients should be avoided as they can catalyze hydrolysis. Oxidizing agents may also pose a risk. It is crucial to conduct compatibility studies with any new excipient.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous formulation upon standing | - Low aqueous solubility of this compound.- Change in pH of the solution.- "Salting out" effect from other components. | - Increase the proportion of co-solvent (e.g., ethanol, propylene glycol) in the formulation.- Ensure the pH of the aqueous medium is within a range where this compound is most stable and soluble.- Evaluate the ionic strength of your formulation; reduce if possible.- Consider the use of solubilizing agents or surfactants. |
| Discoloration of the formulation (e.g., turning yellow) | - Degradation of this compound.- Reaction with excipients or container components.- Exposure to light or high temperatures. | - Confirm the identity of the colored species using analytical techniques (e.g., HPLC-UV/Vis).- Perform forced degradation studies to identify potential degradation products.- Ensure the use of inert and compatible container materials.- Protect the formulation from light and store at the recommended temperature. |
| Loss of potency over a short period | - Hydrolysis due to inappropriate pH or presence of water.- Adsorption to container surfaces. | - Adjust the pH of the formulation to a neutral or slightly acidic range, if compatible with the experimental design.- Consider preparing formulations in a non-aqueous solvent if appropriate for the intended use.- Use low-binding containers (e.g., polypropylene or silanized glass).- Quantify the this compound concentration at different time points using a stability-indicating assay. |
| Phase separation in an emulsion or suspension | - Incompatible oil or suspending agent.- Incorrect homogenization or mixing procedure.- Changes in temperature during storage. | - Screen different emulsifying or suspending agents for compatibility.- Optimize the formulation by adjusting the ratio of components.- Ensure proper energy input during the manufacturing process to achieve a stable dispersion.- Store the formulation at a constant, controlled temperature. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | 50 mg/mL | [6][7] |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL | [6][7] |
| Dimethylformamide (DMF) | 50 mg/mL | [6][7] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
Table 2: General Storage Recommendations for this compound Formulations
| Condition | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (20-25°C or 68-77°F) unless otherwise specified.[8] Avoid freezing. | To minimize the rate of chemical degradation. |
| Light | Store in a tightly closed, light-resistant container.[3][8] | To prevent potential photodegradation. |
| Moisture | Protect from moisture.[8] | To reduce the risk of hydrolysis. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its primary hydrolytic degradation product, 4-(butylamino)benzoic acid (BABA).
1. Materials and Reagents:
-
This compound reference standard
-
4-(butylamino)benzoic acid (BABA) reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Methanol (for sample preparation)
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure elution of both the more polar BABA and the less polar this compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV at 310 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound and BABA reference standards in methanol to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to a suitable concentration within the linear range of the assay.
-
Sample Solution: Dilute the this compound formulation with methanol to achieve a theoretical concentration within the working range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, perform forced degradation studies on a this compound solution:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug or solution at an elevated temperature.
-
Photodegradation: Expose the solution to UV light.
Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: this compound's primary hydrolytic degradation pathway.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting logic for this compound formulation instability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. uspnf.com [uspnf.com]
- 3. AU2014240988B9 - this compound modified release solid tablets and capsules - Google Patents [patents.google.com]
- 4. US11241411B2 - this compound modified release solid tablets and capsules - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of this compound on Primesep P Column | SIELC Technologies [sielc.com]
Troubleshooting inconsistent results in Benzonatate efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzonatate. Our goal is to help you navigate the complexities of antitussive studies and address the inconsistent results often encountered in this compound efficacy trials.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a non-narcotic antitussive agent.[1] Its primary mechanism of action is the anesthetic (numbing) effect on the stretch receptors in the peripheral sensory nerves of the airways, lungs, and pleura.[2][3][4] By desensitizing these receptors, this compound reduces the cough reflex signals sent to the brain.[2][5] It is structurally related to local anesthetics like procaine and tetracaine.[1]
Q2: Why do clinical studies on this compound show such variable efficacy?
A2: The inconsistent efficacy of this compound in clinical studies can be attributed to several factors:
-
Limited and Dated Research: Many of the clinical trials on this compound are several decades old, small in scale, and may not meet modern rigorous standards.[3][6]
-
Strong Placebo Effect: Cough has a significant placebo effect, which can be as high as 85% in acute cough studies. This makes it difficult to demonstrate the pharmacological efficacy of any antitussive agent.[7]
-
Subjective vs. Objective Measures: Studies relying on subjective patient-reported outcomes often yield different results than those using objective measures like 24-hour cough frequency monitoring.[8]
-
Patient Population Heterogeneity: The underlying cause of cough can vary significantly among study participants, impacting the apparent efficacy of a peripherally acting agent like this compound.
-
Formulation Differences: There may be variations between different formulations of this compound that could affect bioavailability and clinical outcomes.
Q3: Is this compound more effective for certain types of cough?
A3: Evidence suggests that this compound is most effective for coughs arising from irritation of the peripheral stretch receptors in the airways, such as in cases of acute bronchitis or other respiratory tract infections.[2] It is not intended for chronic cough associated with smoking, asthma, or emphysema, or for coughs that produce a large amount of phlegm.[9]
Q4: What is the typical dosage of this compound used in clinical trials?
A4: The standard dosage for adults and children over 10 years of age is 100 mg to 200 mg taken three times a day.[9] The total daily dosage should not exceed 600 mg.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound efficacy studies.
Issue 1: High Placebo Response Obscuring Treatment Effect
-
Problem: The placebo group in your study shows a significant reduction in cough frequency, making it difficult to demonstrate a statistically significant effect of this compound.
-
Possible Causes:
-
The natural course of the underlying illness (e.g., acute viral infection) leads to spontaneous improvement.[7]
-
Patient expectations and beliefs about the treatment are influencing their perception of cough severity.[7][10]
-
The act of participating in a study and receiving attention from healthcare professionals can itself have a therapeutic effect.
-
-
Solutions:
-
Objective Outcome Measures: Prioritize objective endpoints such as 24-hour cough frequency monitoring over subjective patient-reported scores.
-
Patient Education: Clearly communicate the natural history of the cough to manage patient expectations.[10]
-
Blinding Integrity: Ensure robust blinding procedures to minimize the risk of patients guessing their treatment allocation.
-
Run-in Period: Incorporate a placebo run-in period to identify and exclude patients who show a strong initial placebo response.
-
Issue 2: Discrepancy Between Subjective and Objective Cough Assessments
-
Problem: Patients report a significant improvement in their cough (e.g., on a visual analog scale or the Leicester Cough Questionnaire), but objective cough frequency monitoring shows minimal change.
-
Possible Causes:
-
Subjective measures are influenced by patient perception, mood, and expectations.
-
Objective monitors capture all cough events, including those that patients may not perceive as significant.
-
The treatment may be affecting the patient's perception of their cough (e.g., reducing the urge to cough) without changing the overall frequency.
-
-
Solutions:
-
Co-primary Endpoints: Consider using both a subjective and an objective measure as co-primary endpoints to capture different aspects of treatment efficacy.
-
Standardized Questionnaires: Use validated and reliable subjective tools like the Leicester Cough Questionnaire (LCQ).
-
Patient Training: Provide thorough training to patients on how to accurately complete subjective assessment tools and patient diaries.
-
Issue 3: Failure to Demonstrate Efficacy in a Capsaicin Challenge Study
-
Problem: this compound does not show a significant effect on cough reflex sensitivity in a capsaicin-induced cough challenge.
-
Possible Causes:
-
Solutions:
-
Combination Therapy: Consider investigating the efficacy of this compound in combination with other agents. A study by Dicpinigaitis et al. (2009) showed that this compound in combination with guaifenesin significantly suppressed capsaicin-induced cough.[11][12][13]
-
Pharmacokinetic Profiling: Ensure that the capsaicin challenge is conducted at the time of expected peak plasma concentration of this compound.
-
Data Presentation
Table 1: User Ratings of this compound and Related Antitussives
| Medication | Average Rating (out of 10) | Percentage of Positive Reviews | Percentage of Negative Reviews |
| This compound (Generic) | 4.1 | 31% | 61% |
| Tessalon Perles (Brand) | 5.2 | 43% | 48% |
| Codeine | 7.9 | 71% | 15% |
Source: User reviews from Drugs.com. This data is based on patient-reported experiences and not from controlled clinical trials.[14]
Experimental Protocols
1. Capsaicin Cough Challenge Protocol
This protocol is a generalized procedure for assessing cough reflex sensitivity.
-
Objective: To determine the concentration of capsaicin required to induce a specific number of coughs (C2 for two coughs, C5 for five coughs).
-
Materials:
-
Nebulizer and dosimeter system
-
Stock solution of capsaicin
-
Saline for dilutions
-
Personal protective equipment for the administrator
-
-
Procedure:
-
Prepare serial dilutions of capsaicin in saline.
-
The subject inhales a single breath of saline as a baseline control.
-
Administer single breaths of increasing concentrations of capsaicin.
-
Record the number of coughs within a 15-second period after each inhalation.
-
The challenge is complete when the subject reaches the C5 threshold or the maximum concentration is administered.
-
The C5 value is used as the primary endpoint for cough reflex sensitivity.
-
2. Key Components of a Randomized Controlled Trial (RCT) Protocol for this compound
A robust clinical trial protocol is essential for obtaining reliable data. Key sections should include:
-
Study Objectives: Clearly state the primary and secondary objectives of the study.
-
Inclusion and Exclusion Criteria: Define the target patient population precisely. For example, patients with acute cough of a suspected viral origin, with a cough duration of less than three weeks.[15]
-
Randomization and Blinding: Describe the method of randomization and the procedures for maintaining the double-blind nature of the study.
-
Interventions: Detail the dosage, administration, and duration of treatment for both the this compound and placebo arms.
-
Outcome Measures:
-
Primary Endpoint: Objective 24-hour cough frequency.
-
Secondary Endpoints: Subjective measures such as the Leicester Cough Questionnaire (LCQ), Visual Analog Scale (VAS) for cough severity, and patient diaries.
-
-
Statistical Analysis Plan: Pre-specify the statistical methods that will be used to analyze the data.
Mandatory Visualizations
References
- 1. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 2. droracle.ai [droracle.ai]
- 3. ajmc.com [ajmc.com]
- 4. droracle.ai [droracle.ai]
- 5. carecard.com [carecard.com]
- 6. researchgate.net [researchgate.net]
- 7. The Powerful Placebo Effect in Cough: Relevance to Treatment and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2025 American Cough Conference | springermedizin.de [springermedizin.de]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. How Long Does a Cough Last? Comparing Patients’ Expectations With Data From a Systematic Review of the Literature | Annals of Family Medicine [annfammed.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Refinement of animal models for more accurate prediction of Benzonatate's effects in humans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of animal models to more accurately predict the effects of Benzonatate in humans.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we should aim to model in animals?
A1: this compound is a non-narcotic antitussive that acts peripherally by anesthetizing stretch receptors in the lungs and pleura. This dampens the activity of vagal afferent fibers, reducing the cough reflex. It is also a potent voltage-gated sodium channel blocker, which is thought to contribute to its anesthetic effect on these sensory nerves. Therefore, refined animal models should ideally be able to measure or infer the effect of this compound on these specific neural pathways.
Q2: Why is there a need to refine animal models for this compound research?
A2: While this compound has been in clinical use for many years, a systematic review of the literature reveals substantial limitations in the existing evidence regarding its clinical effectiveness.[1] Many early studies were conducted with small sample sizes and designs that may not meet current regulatory standards.[1] Furthermore, the translation of efficacy and safety data from animal models to humans for respiratory drugs is notoriously challenging. Refined models are needed to provide more accurate predictions of human responses and to better understand its mechanism of action.
Q3: What are the most common animal models used for antitussive drug testing?
A3: The guinea pig is the most common animal model for studying the cough reflex, as its cough response is physiologically similar to that of humans.[2] The most frequently used method to induce coughing in guinea pigs is through the inhalation of irritants such as citric acid or capsaicin.
Q4: Is the parent this compound molecule the most important analyte to measure in animal plasma?
A4: Not necessarily. This compound is rapidly hydrolyzed in both humans and rodents to 4-(butylamino)benzoic acid (BBA) and a polyethylene glycol polymer.[3] In fact, this compound is often not detectable in plasma after oral administration.[3] Therefore, measuring the plasma concentration of BBA is a more reliable indicator of systemic exposure in preclinical studies.[3]
Q5: Are there any in vitro alternatives to whole-animal studies for this compound?
A5: Yes. Given that this compound is a voltage-gated sodium channel blocker, in vitro electrophysiology assays can be used to study its effects on specific sodium channel subtypes (e.g., Nav1.7) expressed in cell lines.[4] This can provide valuable mechanistic insights. Additionally, in vitro models of pulmonary stretch receptors are being developed, which could offer a more targeted way to assess the primary action of this compound.
Troubleshooting Guides
Citric Acid-Induced Cough Model in Guinea Pigs
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in cough response between animals. | 1. Inconsistent aerosol delivery to the exposure chamber.2. Animal stress affecting respiratory patterns.3. Differences in animal age, weight, or sex. | 1. Calibrate the nebulizer regularly to ensure a consistent particle size and output.2. Acclimatize animals to the experimental setup to reduce stress.3. Use animals of a consistent age, weight, and sex within each experimental group. |
| Diminished cough response upon repeated citric acid exposure (Tachyphylaxis). | Repeated stimulation of sensory nerves can lead to desensitization. | 1. Allow for a sufficient washout period between citric acid challenges (e.g., 24-48 hours).2. Consider using a crossover study design where each animal serves as its own control, but be mindful of potential carry-over effects.3. If a chronic cough model is needed, a different protocol involving repeated, intermittent exposures over a longer period may be required.[5] |
| Difficulty in distinguishing coughs from sneezes or other respiratory events. | Subjectivity in visual observation of animal behavior. | 1. Use a validated system that combines a sound recorder with a pneumotachograph to objectively identify the characteristic explosive expiratory effort of a cough.2. Develop a standardized set of criteria for defining a cough based on both auditory and pressure signals. |
| Unexpected mortality in animals at higher doses of citric acid. | High concentrations of citric acid can induce severe bronchoconstriction. | 1. Perform a dose-ranging study to determine the optimal concentration of citric acid that induces a consistent cough response without causing excessive distress or mortality. A concentration of 0.4 M is commonly used.[6] |
Data Presentation
Table 1: Comparative Efficacy of Antitussive Drugs in the Citric Acid-Induced Cough Model in Guinea Pigs
| Drug | Dose (mg/kg, p.o.) | Mean Number of Coughs (± SEM) | % Inhibition of Cough |
| Vehicle (Control) | - | 24.5 ± 3 | 0% |
| Codeine | 6 | 15.2 ± 2.5 | ~38% |
| 12 | 8.1 ± 1.8 | ~67% | |
| 24 | 4.5 ± 1.2 | ~82% | |
| Dextromethorphan | 32 | 20.1 ± 2.9 | ~18% |
| Levodropropizine | 72 | 18.9 ± 3.1 | ~23% |
Note: This table presents data for commonly used antitussives to provide a reference for the expected range of effects in this model. Direct comparative data for this compound in a peer-reviewed publication was not available at the time of this document's creation. Researchers should aim to generate similar dose-response data for this compound.
Table 2: Pharmacokinetic Parameters of this compound and its Metabolite in Humans
| Analyte | Cmax (ng/mL) (± SD) | Tmax (h) (± SD) | t1/2 (h) (± SD) | AUC0-10 (ng/mL·h) (± SD) |
| This compound | 1063 ± 460 | - | 1.01 ± 0.41 | 1097 ± 559 |
| 4-(butylamino)benzoic acid (BBA) | 1708 ± 457 | - | 1.32 ± 0.29 | 2103 ± 918 |
Data from a study in healthy Chinese volunteers after a single 100 mg oral dose.
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Conscious Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g).
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment. Acclimatize them to the whole-body plethysmography chamber for short periods on several days leading up to the study.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage at the desired doses and pretreatment times.
-
Cough Induction:
-
Place the conscious, unrestrained guinea pig in a whole-body plethysmography chamber.
-
After a brief stabilization period, expose the animal to an aerosol of 0.4 M citric acid in saline for a fixed duration (e.g., 10 minutes).
-
Use an ultrasonic nebulizer with a defined output to ensure consistent aerosol delivery.
-
-
Data Acquisition:
-
Record coughs using a validated system that includes a microphone to detect the sound and a pneumotachograph to measure the characteristic airflow changes associated with a cough.
-
Count the total number of coughs during the exposure period and for a defined post-exposure period.
-
-
Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of cough for each dose.
Protocol 2: In Vitro Voltage-Gated Sodium Channel Assay
-
Cell Line: Use a cell line that stably expresses the voltage-gated sodium channel of interest (e.g., HEK-293 cells expressing Nav1.7).
-
Assay Principle: This protocol utilizes a membrane potential-sensitive fluorescent dye to measure changes in membrane potential upon channel activation.
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Load the cells with a membrane potential-sensitive dye (e.g., a FRET-based dye pair).
-
Pre-incubate the cells with various concentrations of this compound or control compounds.
-
Initiate channel opening and membrane depolarization by adding a sodium channel activator (e.g., veratridine).
-
Measure the change in fluorescence using a plate reader.
-
-
Data Analysis: The inhibition of the fluorescence signal in the presence of this compound is indicative of sodium channel blockade. Calculate the IC50 value for this compound.
Protocol 3: Quantification of 4-(butylamino)benzoic acid (BBA) in Plasma
-
Sample Collection: Collect blood samples from animals at various time points after this compound administration into tubes containing an appropriate anticoagulant. Centrifuge to separate plasma and store at -80°C until analysis.
-
Sample Preparation:
-
To a known volume of plasma, add an internal standard (e.g., a deuterated analog of BBA).
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the analysis.
-
Separate BBA and the internal standard on a suitable C18 column with a gradient elution.
-
Detect the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Quantify the concentration of BBA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Mandatory Visualizations
Caption: this compound's Mechanism of Action in the Cough Reflex Pathway.
Caption: Workflow for Citric Acid-Induced Cough Model Experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Best practices for patient screening to avoid contraindications in Benzonatate trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on best practices for patient screening to mitigate risks and avoid contraindications in clinical trials involving Benzonatate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues researchers may encounter during participant recruitment and screening.
Troubleshooting Guides
This section offers solutions to common challenges encountered during the patient screening process for this compound clinical trials.
| Problem | Potential Cause | Recommended Action |
| High screen failure rate due to reported allergies. | Lack of specific questioning to differentiate true allergies from intolerances or adverse effects. Potential participants may have a history of sensitivity to related compounds. | Implement a detailed allergy history questionnaire. Specifically probe for reactions to this compound, p-aminobenzoic acid (PABA), and ester-type local anesthetics (e.g., procaine, tetracaine).[1][2][3] If a true hypersensitivity is suspected, the patient should be excluded. |
| Difficulty in assessing the risk of psychiatric adverse events. | Undisclosed or undiagnosed underlying psychiatric conditions in potential participants. Concomitant use of medications that may interact with this compound. | Administer a standardized psychiatric screening questionnaire (e.g., PHQ-9 for depression, GAD-7 for anxiety). Obtain a thorough medical history, including all current medications, particularly other prescribed drugs that could lead to bizarre behavior, mental confusion, or visual hallucinations when combined with this compound.[1][4][5][6][7][8] |
| Uncertainty in evaluating cardiac safety for inclusion. | Participants with underlying cardiac conditions or risk factors for arrhythmias may be at increased risk. | Conduct a thorough cardiovascular assessment, including a baseline electrocardiogram (ECG). Exclude patients with a history of significant cardiac arrhythmias.[9] Use caution in patients with risk factors for cardiac issues and monitor them closely if enrolled. |
| Participant reports difficulty swallowing capsules during the screening consent process. | Potential for oropharyngeal anesthesia if the capsule is chewed or sucked, leading to choking.[1][10][11] | Emphasize the critical importance of swallowing the capsule whole during the informed consent process and in all participant materials. Exclude patients with known dysphagia or swallowing difficulties.[12] |
| Accidental ingestion risk in pediatric household members. | The appearance of this compound capsules can be attractive to children, and accidental ingestion can be fatal.[1][10][13][14][15] | Counsel participants on secure storage of the investigational product in a child-resistant container, out of reach of children. Document this counseling in the participant's record. |
Frequently Asked Questions (FAQs)
Q1: What are the absolute contraindications for participation in a this compound clinical trial?
A1: The primary absolute contraindication is a known hypersensitivity to this compound or any of its components, including related compounds like p-aminobenzoic acid (PABA) and other ester-type local anesthetics.[1][2][9]
Q2: Are there specific age restrictions for this compound trials?
A2: Yes, this compound is not recommended for children under 10 years of age due to the high risk of accidental overdose and death.[2][5][10][16] Therefore, this age group should be excluded from most clinical trials.
Q3: What screening procedures should be in place for female participants of childbearing potential?
A3: The safety of this compound during pregnancy and lactation has not been established.[1] Therefore, female participants of childbearing potential should undergo a pregnancy test at screening and be counseled on the importance of using effective contraception throughout the trial. Pregnant or breastfeeding women should be excluded.[10][12][17]
Q4: How should we screen for potential drug interactions?
A4: A comprehensive medication history is crucial. Pay close attention to concomitant medications that cause drowsiness, including sedatives, opioids, and some antihistamines, as they can potentiate the sedative effects of this compound.[6][18] Also, be aware of rare instances of bizarre behavior and hallucinations when this compound is taken with other prescribed drugs.[1][8]
Q5: What are the key signs of a this compound overdose that staff and participants should be aware of?
A5: Signs of overdose can appear rapidly, within 15-20 minutes of ingestion, and can be life-threatening.[1][5][15] Key symptoms include restlessness, tremors, convulsions, coma, and cardiac arrest.[1][15][19] All trial personnel and participants must be educated on these signs and the immediate need for emergency medical attention in case of a suspected overdose.
Experimental Protocols
Protocol 1: Allergy and Hypersensitivity Screening
Objective: To identify and exclude individuals with a history of hypersensitivity to this compound or related compounds.
Methodology:
-
Administer a detailed allergy questionnaire during the initial screening visit.
-
The questionnaire should include direct questions about past reactions to:
-
Inquire about the nature of any reported reaction (e.g., skin rash, hives, difficulty breathing, swelling).
-
A positive history of a hypersensitivity reaction to any of these substances is an exclusion criterion.
Protocol 2: Psychiatric Health Screening
Objective: To identify individuals with pre-existing psychiatric conditions that may be exacerbated by this compound or who are on interacting medications.
Methodology:
-
Obtain a detailed psychiatric history, including any past or present diagnoses of mental health disorders.[4]
-
Administer validated screening tools such as the Patient Health Questionnaire-9 (PHQ-9) for depression and the Generalized Anxiety Disorder-7 (GAD-7) for anxiety.
-
Compile a complete list of all current medications, including prescription, over-the-counter, and herbal supplements.
-
Specifically, identify any psychotropic medications or other drugs known to have central nervous system effects.[6][7]
-
A clinical psychologist or psychiatrist should review the results for any participant with a significant psychiatric history or who is taking potentially interacting medications to determine eligibility.
Visualizing the Screening Workflow
The following diagrams illustrate the logical flow of the patient screening process.
Caption: Patient Screening Workflow for this compound Trials.
Caption: Logical Relationships of this compound Contraindications.
References
- 1. medcentral.com [medcentral.com]
- 2. This compound: Uses, Side Effects, Dosage, Warnings - Drugs.com [drugs.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. advancedtherapyma.com [advancedtherapyma.com]
- 5. This compound: Side effects, dosage, uses and, more [medicalnewstoday.com]
- 6. 4 Types of Drugs to Avoid Taking With this compound [verywellhealth.com]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. droracle.ai [droracle.ai]
- 10. This compound Side Effects: Everything You Need to Know [rupahealth.com]
- 11. 11 this compound Side Effects You Should Know About - GoodRx [goodrx.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound Exposure Trends and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.aap.org [publications.aap.org]
- 15. fda.gov [fda.gov]
- 16. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. buzzrx.com [buzzrx.com]
- 19. drugs.com [drugs.com]
Development of a standardized assay for measuring Benzonatate's anesthetic activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for developing and troubleshooting a standardized assay to measure the anesthetic activity of Benzonatate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anesthetic activity?
A1: this compound functions as a local anesthetic by blocking voltage-gated sodium channels in neuronal cell membranes.[1][2][3] This inhibition prevents the influx of sodium ions necessary for the generation and conduction of nerve impulses, thereby producing a numbing effect.[3][4] Its chemical structure is similar to other local anesthetics like procaine and tetracaine.[1][2]
Q2: Is there a commercially available standardized kit for measuring this compound's anesthetic activity?
A2: Currently, there is no widely available commercial kit specifically for assaying this compound's anesthetic activity. Researchers typically adapt established in vivo or in vitro models of local anesthetic assessment. The rat sciatic nerve block model is a well-documented in vivo method for this purpose.[1][5][6]
Q3: What are the expected onset and duration of this compound's anesthetic effect?
A3: In oral administration for cough suppression, the effect of this compound begins within 15 to 20 minutes and lasts for 3 to 8 hours.[2][7][8] In a rat sciatic nerve block model, the duration of sensory and motor blockade is concentration-dependent, with higher concentrations leading to longer-lasting anesthesia.[1][5] For example, a 198.8 mM concentration produced a median sensory nerve blockade of 225.4 minutes.[5]
Q4: What are the known metabolites of this compound?
A4: this compound is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) to its major metabolite, 4-(butylamino)benzoic acid (BABA), and polyethylene glycol monomethyl ethers.[2][7]
Q5: Can this compound's anesthetic effect be enhanced?
A5: Co-injection of this compound with substances like tetrodotoxin (TTX), a site 1 sodium channel blocker, or Tween 80, a chemical permeation enhancer, has been shown to prolong the duration of sensory nerve blockade in animal models.[1][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in anesthetic effect between subjects. | 1. Inconsistent injection placement.2. Variations in subject physiology (e.g., tissue pH, vascularity).3. Incorrect preparation of this compound solution. | 1. Ensure consistent and precise injection technique, targeting the specific nerve or tissue.2. Standardize animal models and experimental conditions. Account for potential pH differences in inflamed tissues.3. Verify the concentration and dissolution of this compound in the vehicle solution. |
| No observable anesthetic effect. | 1. Sub-threshold concentration of this compound.2. Incorrect route of administration for the desired effect.3. Rapid clearance of the drug from the injection site due to high vascularity.[9] | 1. Perform a dose-response study to determine the effective concentration range.[1][5]2. Confirm that the administration route is appropriate for the experimental model (e.g., perineural injection for nerve block).3. Consider co-administration with a vasoconstrictor to prolong local exposure, though this was not specifically tested with this compound in the provided literature. |
| Unexpected systemic effects (e.g., CNS stimulation, tremors). | 1. Accidental intravascular injection.2. Use of an excessively high concentration leading to systemic absorption.[10] | 1. Use aspiration before injection to ensure the needle is not in a blood vessel.2. Reduce the concentration of this compound and monitor for signs of systemic toxicity.[10] |
| Tissue inflammation or damage at the injection site. | This compound has been shown to cause concentration-dependent myotoxicity and inflammation.[1][5][6] | 1. Use the lowest effective concentration of this compound.2. Include histological analysis of the injection site in your experimental design to assess tissue damage.3. Consider alternative local anesthetics if biocompatibility is a primary concern. |
| Shorter than expected duration of anesthesia. | 1. High vascularity at the injection site leading to rapid drug removal.[9]2. Low lipid solubility of the specific this compound formulation. | 1. Choose a less vascular injection site if possible for the experimental model.2. While not directly modifiable for this compound, be aware that lipid solubility is a key factor in the duration of action for local anesthetics.[11] |
Experimental Protocols
In Vivo Sciatic Nerve Blockade Assay in Rats
This protocol is adapted from studies evaluating the local anesthetic properties of this compound.[1][5][6]
Objective: To assess the sensory and motor nerve blockade efficacy and duration of various concentrations of this compound.
Materials:
-
This compound (dissolved in ultrapure water to desired concentrations, e.g., 5.4–198.8 mM)[1]
-
Sprague-Dawley rats
-
Isoflurane for anesthesia
-
23-gauge needles
-
Modified hot plate tester for sensory block assessment
-
Weight-bearing test apparatus for motor block assessment
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane.
-
Injection: Introduce a 23-gauge needle posteromedial to the greater trochanter. Upon contact with the bone, inject 0.3 mL of the this compound solution over the sciatic nerve.[5]
-
Sensory Blockade Assessment (Modified Hot Plate Test):
-
At predetermined time intervals post-injection, place the rat's hind paw on the hot plate.
-
Record the latency to a withdrawal reflex.
-
A successful sensory block is defined by the absence of a withdrawal reflex within a cut-off time to prevent tissue damage.
-
-
Motor Blockade Assessment (Weight-Bearing Test):
-
Observe the rat's ability to bear weight on the injected limb at set time points.
-
Assign a score based on the degree of motor function (e.g., from normal weight-bearing to no weight-bearing).
-
-
Data Analysis:
-
Determine the frequency of successful sensory and motor blocks for each concentration.
-
Calculate the median duration of sensory and motor blockade.
-
Data Presentation
Table 1: Concentration-Dependent Efficacy of this compound in Rat Sciatic Nerve Block
| This compound Concentration (mM) | Frequency of Successful Sensory Block (%) | Median Duration of Sensory Block (minutes) | Median Duration of Motor Block (minutes) |
| < 49.7 | Zero-duration blocks observed | - | - |
| 12.4 | 66.7 | 49.0 | - |
| 99.4 | - | 157.4 | - |
| 198.8 | - | 225.4 | 277.3 |
Data adapted from studies by Wang et al. (2023).[1][5][12]
Table 2: Effect of Co-administration on this compound (12.4 mM) Nerve Blockade
| Co-administered Agent | Frequency of Successful Sensory Block (%) | Median Duration of Sensory Block (minutes) | Median Duration of Motor Block (minutes) |
| None (this compound alone) | 66.7 | 49.0 | - |
| Tetrodotoxin (TTX, 30 µM) | 100 | 77.9 | 84.6 |
| Tween 80 (T80, 23 mM) | - | Prolonged (specific data not summarized) | - |
Data adapted from studies by Wang et al. (2023).[1][5][13]
Visualizations
Signaling Pathway of this compound's Anesthetic Action
Caption: Mechanism of action of this compound on a voltage-gated sodium channel.
Experimental Workflow for In Vivo Anesthetic Assay
Caption: Workflow for assessing this compound's anesthetic activity in a rat model.
Troubleshooting Logic for Assay Failure
Caption: Decision tree for troubleshooting a failed this compound anesthetic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Local anesthetics - WikiAnesthesia [wikianesthesia.org]
- 4. Local anesthetic - Wikipedia [en.wikipedia.org]
- 5. This compound as a local anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound CAPSULES USP, 100 mg and 200 mg [dailymed.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 11. partone.litfl.com [partone.litfl.com]
- 12. This compound as a local anesthetic | PLOS One [journals.plos.org]
- 13. This compound as a local anesthetic | PLOS One [journals.plos.org]
Validation & Comparative
Comparative Efficacy of Benzonatate Versus Codeine for Cough Suppression: A Research and Development Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitussive agents benzonatate and codeine, focusing on their mechanisms of action, clinical efficacy based on available experimental data, and the methodologies employed in key clinical studies. While direct head-to-head comparative trials are limited, this document synthesizes current evidence to inform research and drug development efforts.
Mechanism of Action
This compound: A non-narcotic antitussive, this compound acts peripherally to suppress cough.[1][2] It is structurally related to local anesthetics like procaine and tetracaine.[3] Its primary mechanism involves the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura.[1][4] This desensitization of vagal afferent fibers reduces the cough reflex signals sent to the medulla oblongata in the brainstem.[5]
Codeine: An opioid antitussive, codeine exerts its effect centrally. It is a prodrug that is metabolized in the liver by the CYP2D6 enzyme into morphine.[6] Morphine then binds to mu-opioid receptors in the medullary cough center, suppressing the cough reflex.[6]
Signaling Pathway Diagrams
Caption: this compound's peripheral mechanism of action.
Caption: Codeine's central mechanism of action.
Comparative Efficacy Data
Direct comparative efficacy data from head-to-head clinical trials are scarce. The following tables summarize findings from individual placebo-controlled studies to provide an indirect comparison.
Table 1: Summary of Clinical Efficacy for this compound
| Study/Analysis | Condition | Dosage | Outcome Measures | Results |
| Dicpinigaitis et al. (2009)[7] | Acute Viral Cough (Capsaicin-induced) | 200 mg | Capsaicin concentration inducing ≥5 coughs (C5) | No significant difference compared to placebo when used alone. |
| ClinicalTrials.gov NCT03722914[8][9] | Adult Cough Symptoms | Not specified | Improvement in cough symptoms | A randomized, double-blind, placebo-controlled study designed to evaluate efficacy and safety. Results not yet published. |
| Systematic Review (2023)[10] | Various | Not specified | Safety and Effectiveness | Found substantial limitations in existing evidence for clinical effectiveness, highlighting a need for larger, well-designed trials. |
Table 2: Summary of Clinical Efficacy for Codeine
| Study/Analysis | Condition | Dosage | Outcome Measures | Results |
| Eccles et al. (1992)[11] | Acute Upper Respiratory Tract Infection | 30 mg single dose or 120 mg daily | Cough frequency and subjective severity | No more effective than placebo. |
| Freestone & Eccles (1997)[12] | Acute Upper Respiratory Tract Infection | 50 mg single dose | Cough sound pressure levels, subjective severity, and frequency | No significant difference compared to placebo. |
| Smith et al. (2006)[13] | Chronic Obstructive Pulmonary Disease (COPD) | 60 mg twice daily | Time spent coughing, citric acid cough threshold, subjective scores | No more effective than placebo in reducing cough frequency. |
| Systematic Review (Bolser, 2007)[14] | Upper Respiratory Disorders and COPD | Various | Cough Suppression | Recent placebo-controlled studies show codeine is no more effective than placebo. |
| Real-world analysis (2023)[15] | Chronic Cough | Median 30 mg/day | Patient-reported improvement | 40.1% reported improvement, 21.2% reported no improvement, and for 38.7% it was unclear. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols from key studies.
Experimental Protocol: this compound in Capsaicin-Induced Cough (Dicpinigaitis et al., 2009) [7]
-
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
-
Participants: 30 adult non-smokers with acute upper respiratory tract infection.
-
Intervention: Participants received one of four treatments (this compound 200mg, guaifenesin 600mg, a combination of both, or placebo) on three separate study days.
-
Efficacy Assessment: One hour after drug ingestion, a capsaicin cough challenge was performed. This involved inhaling incrementally doubling concentrations of capsaicin until the concentration that induced five or more coughs (C5) was determined.
-
Primary Outcome: The log-transformed value of C5.
Caption: Workflow of a capsaicin cough challenge study.
Experimental Protocol: Codeine in COPD (Smith et al., 2006) [13]
-
Study Design: Double-blind, placebo-controlled, crossover study.
-
Participants: 21 patients with stable Chronic Obstructive Pulmonary Disease (COPD) and a complaint of cough.
-
Intervention: Participants received either codeine phosphate 60 mg or a matched placebo at the beginning of two separate 24-hour study periods, with a one-week washout period in between. The order of treatment was randomized.
-
Efficacy Assessment:
-
Objective: 10-hour daytime and overnight ambulatory cough recordings to measure the time spent coughing (in seconds per hour).
-
Challenge: Citric acid cough challenge to determine the concentration of citric acid required to induce 2 and 5 coughs.
-
Subjective: Visual analog scales and subjective cough scores.
-
-
Primary Outcome: Change in the time spent coughing.
Conclusion for Drug Development
The existing clinical evidence for the efficacy of both this compound and codeine in cough suppression presents significant gaps and opportunities for further research. While this compound's peripheral mechanism offers a non-narcotic alternative, its clinical effectiveness is not robustly supported by modern, large-scale clinical trials.[10] Conversely, codeine, long considered a standard, has been shown in several studies to be no more effective than a placebo for acute cough and cough in COPD.[11][12][13][14]
For drug development professionals, these findings underscore the need for well-designed, placebo-controlled, and ideally, head-to-head comparative trials to definitively establish the efficacy of these and novel antitussive agents. The use of objective outcome measures, such as 24-hour ambulatory cough monitoring, is critical for generating high-quality data.[16] Furthermore, the variability in patient response to codeine suggests that targeting different or multiple cough pathways, as with peripherally acting agents or combination therapies, may represent a more effective strategy for future antitussive drug development.
References
- 1. Articles [globalrx.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jabfm.org [jabfm.org]
- 4. Articles [globalrx.com]
- 5. ajmc.com [ajmc.com]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study on the Efficacy and Safety of this compound Soft Capsules for Improving Adult Cough Symptoms | Clinical Research Trial Listing [centerwatch.com]
- 10. This compound Safety and Effectiveness: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lack of effect of codeine in the treatment of cough associated with acute upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of codeine on objective measurement of cough in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Codeine prescription pattern and treatment responses in patients with chronic cough: a routinely collected institutional database analysis - Oh - Journal of Thoracic Disease [jtd.amegroups.org]
- 16. Developing antitussives: the ideal clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzonatate and Dextromethorphan for the Management of Chronic Cough
Disclaimer: No direct head-to-head clinical trials comparing the efficacy and safety of Benzonatate and Dextromethorphan specifically for chronic cough have been identified in the public domain. This guide provides a comparative analysis based on individual clinical studies, pharmacological profiles, and established mechanisms of action for each compound. The data presented is synthesized from multiple sources to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Chronic cough, defined as a cough lasting eight weeks or longer, remains a significant clinical challenge with a considerable impact on patient quality of life. While the primary approach to management involves treating the underlying cause, symptomatic relief is often necessary. This compound and Dextromethorphan are two commonly utilized antitussive agents with distinct mechanisms of action. This compound is a prescription non-narcotic agent that acts peripherally, while Dextromethorphan is an over-the-counter medication that acts centrally. This guide provides a detailed comparison of their pharmacological properties, clinical efficacy, and safety profiles based on available data.
Mechanism of Action
This compound exerts its antitussive effect through a peripheral mechanism.[1][2][3][4][5] It is a local anesthetic that desensitizes the stretch receptors in the lungs and pleura.[1][3] By anesthetizing these receptors, this compound reduces the cough reflex at its origin.[1][3]
Dextromethorphan, on the other hand, is a centrally acting antitussive.[6][7][8][9][10] It elevates the cough threshold in the medulla oblongata of the brainstem.[10] While structurally related to opioids, it does not exert its effect through opioid receptors at therapeutic doses.[6]
Clinical Efficacy
Direct comparative efficacy data from a head-to-head trial is not available. The following tables summarize efficacy data from individual studies.
Table 1: Summary of this compound Efficacy Data
| Study Design | Patient Population | Intervention | Outcome Measure | Results |
| Randomized, double-blind, placebo-controlled[11][12] | Adults (18-75 years) with dry cough (3 days to 8 weeks duration) | This compound soft capsules | Change in day and night cough symptom score | Study planned to evaluate efficacy, results not yet published. |
| Retrospective review[13] | Patients with cough | This compound prescription | Association with cough duration and severity | Associated with greater baseline severity of cough and greater overall duration and severity. |
Table 2: Summary of Dextromethorphan Efficacy Data
| Study Design | Patient Population | Intervention | Outcome Measure | Results |
| Placebo-controlled trial[14] | Smokers with chronic cough | Dextromethorphan | Citric acid-induced cough challenge | Significant increase in the concentration of citric acid needed to elicit a cough compared to placebo. No significant difference in subjective cough scores. |
| Meta-analysis of 3 placebo-controlled studies[14] | Patients with acute cough | Dextromethorphan | Reduction in cough | Modest reduction in cough. |
Experimental Protocols
As no head-to-head clinical trial has been identified, a detailed experimental protocol for such a study cannot be provided. However, a representative protocol for a clinical trial investigating an antitussive agent for chronic cough is outlined below, based on a registered clinical trial for this compound.[11][12]
Objective: To evaluate the efficacy and safety of the investigational product compared to a placebo in reducing cough frequency in adults with chronic cough.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Adults aged 18-75 years.
-
History of chronic cough for at least 8 weeks.
-
Willingness to provide informed consent.
Exclusion Criteria:
-
Known cause of cough that could be specifically treated (e.g., asthma, GERD).
-
Current smoker or recent smoking history.
-
Use of other cough suppressants.
-
Significant comorbidities.
Interventions:
-
Treatment Group: Investigational Product (e.g., this compound 100 mg three times daily).
-
Control Group: Placebo administered at the same frequency.
Outcome Measures:
-
Primary Endpoint: Change from baseline in 24-hour cough frequency at week 4.
-
Secondary Endpoints:
-
Change in cough severity as measured by a visual analog scale (VAS).
-
Change in cough-specific quality of life.
-
Incidence of adverse events.
-
Safety and Tolerability
Table 3: Comparative Safety and Tolerability Profile
| Adverse Event Profile | This compound | Dextromethorphan |
| Common Side Effects | Drowsiness, headache, dizziness, constipation, nausea, nasal congestion.[15] | Dizziness, lightheadedness, drowsiness, nausea, vomiting, stomach pain.[15] |
| Serious Adverse Events | Severe allergic reaction if capsules are chewed or crushed, leading to laryngospasm and bronchospasm.[2][15] Overdose can lead to seizures and cardiac dysrhythmias.[13] | At high doses, can cause hallucinations and dissociation.[6] Risk of serotonin syndrome when combined with other serotonergic medications.[15] |
| Contraindications | Hypersensitivity to this compound or related compounds. | Use with or within 14 days of stopping MAO inhibitors. |
| Addiction Potential | Not considered to have addiction potential. | Low risk at therapeutic doses, but has abuse potential at high doses. |
Conclusion
Both this compound and Dextromethorphan are established antitussive agents, but they operate through fundamentally different mechanisms. This compound's peripheral action offers a targeted approach to cough suppression by desensitizing local receptors in the respiratory tract. Dextromethorphan provides central suppression by elevating the cough threshold in the brain. The absence of a direct head-to-head clinical trial for chronic cough necessitates that clinicians and researchers weigh the available evidence on efficacy, safety, and mechanism of action when considering these agents. Future well-designed, randomized controlled trials directly comparing these two medications are warranted to definitively establish their relative efficacy and safety in the management of chronic cough.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. How this compound Works to Relieve Cough: Mechanism, Effectiveness, and Tips [dirxhealth.com]
- 5. droracle.ai [droracle.ai]
- 6. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 7. delsym.com [delsym.com]
- 8. Dextromethorphan: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Dextromethorphan: MedlinePlus Drug Information [medlineplus.gov]
- 10. drugs.com [drugs.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Study on the Efficacy and Safety of this compound Soft Capsules for Improving Adult Cough Symptoms | Clinical Research Trial Listing [centerwatch.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of antitussive efficacy of dextromethorphan in smoking related cough: objective vs. subjective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound vs. Dextromethorphan for Cough: Important Differences and Potential Risks. [goodrx.com]
Validating the Peripheral Mechanism of Benzonatate: An In Vivo Imaging and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzonatate with alternative antitussive agents, focusing on the validation of its peripheral mechanism of action. While direct in vivo imaging studies validating this compound's effect on pulmonary sensory nerves are currently limited, this guide presents existing in vivo evidence of its local anesthetic properties and proposes advanced imaging protocols to further elucidate its mechanism.
Comparative Analysis of Antitussive Agents
The following tables summarize the key performance indicators of this compound and its common alternatives.
Table 1: Efficacy and Pharmacokinetics
| Drug | Mechanism of Action | Onset of Action | Duration of Action | Efficacy |
| This compound | Peripheral anesthetic; blocks voltage-gated sodium channels in pulmonary stretch receptors.[1][2] | 15-20 minutes[3][4][5][6] | 3-8 hours[3][4][5][6] | Limited recent clinical data; older studies suggest efficacy in experimentally-induced and pathological cough.[3] A systematic review noted limitations in existing evidence for clinical effectiveness.[7][8] |
| Dextromethorphan | Central NMDA receptor antagonist in the brain's cough center.[9] | ~30 minutes[9] | 3-8 hours[9] | A study in children with cough from the common cold showed a 21% reduction in total coughs over 24 hours compared to placebo.[10] However, another study on acute upper respiratory tract infection found little to no clinically significant activity.[11] |
| Codeine | Central µ-opioid receptor agonist in the brain's cough center.[12][13] | 30-60 minutes[2][12] | 4-6 hours[2][12][13] | Recent placebo-controlled studies have shown that codeine is no more effective than placebo in suppressing cough from upper respiratory disorders or COPD.[14] Some evidence suggests efficacy in chronic cough and cancer-related cough.[15] |
| Guaifenesin | Expectorant; thought to thin and loosen mucus. May also inhibit the cough reflex in patients with viral upper respiratory infections.[16][17] | Varies | Varies | Studies have shown inconsistent results. One study found it inhibited cough reflex sensitivity in patients with URI.[16][17] A long-term study in chronic bronchitis patients showed reductions in cough and sputum severity.[18] |
Table 2: Safety and Side Effect Profile
| Drug | Common Side Effects | Serious Adverse Events |
| This compound | Drowsiness, dizziness, headache, upset stomach, skin rash.[19][20] | Hypersensitivity reactions (bronchospasm, laryngospasm), cardiovascular collapse (if chewed or sucked), seizures, cardiac arrest, and death in overdose, particularly in children.[1][8][21] |
| Dextromethorphan | Nausea, gastrointestinal discomfort, drowsiness, dizziness.[9][22][23][24] | Serotonin syndrome when combined with SSRIs or MAOIs, potential for misuse and overdose leading to dissociative hallucinogenic effects.[9][23] |
| Codeine | Drowsiness, nausea, constipation, dizziness.[2][13][25] | Respiratory depression, addiction, and overdose.[25][26] Contraindicated in children under 12.[26] |
| Guaifenesin | Generally well-tolerated; may cause nausea, vomiting, or headache in some individuals. | Serious adverse events are rare. |
Experimental Protocols
Validated In Vivo Protocol: Sciatic Nerve Blockade in a Rat Model
This protocol is adapted from McGuire et al. (2023) and demonstrates the local anesthetic properties of this compound on a peripheral nerve in vivo.[1][3][4][9]
Objective: To assess the sensory and motor nerve blockade effects of this compound.
Animal Model: Sprague-Dawley rats.
Procedure:
-
Anesthesia: Anesthetize the rats using isoflurane.
-
Injection: Inject this compound at various concentrations at the sciatic notch.
-
Sensory Blockade Assessment: Use a modified hot plate test to measure the thermal latency of the hind paw. An increase in latency indicates a sensory block.
-
Motor Blockade Assessment: Use a weight-bearing test to assess the degree of motor impairment.
-
Data Analysis: Compare the duration and intensity of sensory and motor blockade across different concentrations of this compound.
Proposed In Vivo Imaging Protocol 1: Two-Photon Microscopy of Vagal Afferent Nerve Terminals in the Lung
This proposed protocol would provide direct visual evidence of this compound's effect on pulmonary sensory nerves.
Objective: To visualize and quantify the effect of this compound on the activity of vagal afferent nerve terminals in the lungs of a living mouse.
Animal Model: Transgenic mouse expressing a genetically encoded calcium indicator (GECI) such as GCaMP6s in vagal sensory neurons.
Procedure:
-
Animal Preparation: Anesthetize the mouse, intubate, and mechanically ventilate. Perform a thoracotomy to expose the lung. A suction-stabilized window can be used to minimize motion artifacts.[3][10]
-
Baseline Imaging: Use two-photon microscopy to image the baseline activity of GCaMP6s-expressing nerve terminals in the airways. This can be recorded as fluorescence intensity changes over time.
-
Drug Administration: Administer this compound intravenously or via nebulization.
-
Post-Drug Imaging: Re-image the same nerve terminals to record any changes in their activity in response to a stimulus (e.g., mechanical probing or administration of a tussive agent like capsaicin).
-
Data Analysis: Quantify the changes in GCaMP6s fluorescence before and after this compound administration to determine its effect on nerve activity. A reduction in stimulus-evoked fluorescence would validate its anesthetic effect.
Proposed In Vivo Imaging Protocol 2: Confocal Endomicroscopy of Airway Nerves
This protocol offers a less invasive approach to imaging peripheral nerves in the larger airways.
Objective: To visualize the effect of topically applied this compound on the structure and accessibility of fluorescently labeled airway nerves.
Animal Model: A larger animal model such as a rabbit or ferret, to accommodate the endoscope and confocal probe.
Procedure:
-
Fluorescent Labeling: Retrogradely label vagal afferent nerves by injecting a fluorescent tracer into the nodose ganglia.
-
Animal Preparation: Anesthetize the animal and perform a bronchoscopy.
-
Baseline Imaging: Introduce a fiber-optic confocal endomicroscopy probe through the bronchoscope to visualize the labeled nerves in the airway mucosa.[4][6][16][19]
-
Drug Administration: Topically apply a solution of this compound to the imaged area of the airway.
-
Post-Drug Imaging: Continuously or intermittently image the nerves to observe any changes in fluorescence, which might indicate alterations in nerve membrane properties or accessibility of the dye.
-
Data Analysis: Compare the morphology and fluorescence intensity of the nerves before and after this compound application.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
Caption: Proposed peripheral mechanism of this compound.
Caption: General workflow for in vivo imaging experiments.
Conclusion
This compound's unique peripheral mechanism of action as a local anesthetic on pulmonary stretch receptors offers a targeted approach to cough suppression. While direct in vivo imaging evidence is still an emerging area of research, the existing in vivo data on its peripheral nerve blockade, combined with its clinical profile, supports its role as a viable alternative to centrally acting antitussives. The proposed in vivo imaging protocols in this guide offer a roadmap for future research to further validate and visualize the peripheral mechanism of this compound, which could lead to the development of more targeted and effective antitussive therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vivo Calcium Imaging of Sensory Neurons in the Rat Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Two-photon microscopy in pulmonary research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confocal laser endomicroscopy for diagnosing lung cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo imaging of vagal-induced myenteric plexus responses in gastrointestinal tract with an optical window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing spontaneous sensory neuron activity using in vivo calcium imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Two-photon microscopy in pulmonary research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo imaging of axonal transport in peripheral nerves of rodent forelimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Live-cell imaging methods for the study of vagal afferents within the nucleus of the solitary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. In-Vivo MRI in Rodents: A Protocol for Optimal Animal Positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sodium-ion-selective two-photon fluorescent probe for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fibred confocal fluorescence microscopy in the diagnosis of interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In-Vivo Calcium Imaging of Sensory Neurons in the Rat Trigeminal Ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo tracing of the ascending vagal projections to the brain with manganese enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. krummel.org [krummel.org]
- 24. Video: Precision-cut Mouse Lung Slices to Visualize Live Pulmonary Dendritic Cells [jove.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Intravital Two-Photon Microscopy of the Transplanted Mouse Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzonatate's Clinical Effectiveness: A Systematic Review and Comparative Analysis
A critical evaluation of the existing evidence for Benzonatate reveals a landscape marked by limited high-quality clinical trials and a call for more robust research to definitively establish its therapeutic role in cough suppression. While traditionally considered for the symptomatic relief of cough, a 2023 systematic review highlights that much of the evidence supporting its approval would not meet today's stringent regulatory standards.[1] This guide provides a comprehensive comparison of this compound with other common antitussives, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a non-narcotic, peripherally acting antitussive agent.[2][3][4][5] Its primary mechanism of action involves the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura.[2][3][5][6][7] This local anesthetic effect, structurally similar to agents like procaine and tetracaine, reduces the activity of vagal afferent fibers that initiate the cough reflex.[2][4][6] Unlike centrally acting opioids such as codeine and dextromethorphan, this compound does not act on the cough center in the brainstem at recommended doses.[6]
Comparative Efficacy: An Overview of the Evidence
Direct, large-scale, head-to-head clinical trials comparing this compound with other leading antitussives are scarce. The existing literature, including a comprehensive systematic review, points to a need for more rigorous, well-designed studies to solidify this compound's place in clinical practice.[1] However, some studies and clinical observations offer insights into its relative performance.
Dextromethorphan is often considered to have a more robust evidence base for its efficacy in reducing cough frequency and intensity.[8] In contrast, the evidence for this compound is derived more from clinical experience and studies in specific populations, such as patients with cancer-related cough.[8][9]
One of the few randomized, double-blind, placebo-controlled studies directly investigating this compound's efficacy in acute cough provided intriguing results. A 2009 study in adult nonsmokers with acute upper respiratory tract infections (URIs) found that this compound alone did not significantly inhibit capsaicin-induced cough compared to placebo. However, when combined with guaifenesin, a significant antitussive effect was observed, suggesting a potential synergistic relationship.[10][11]
The following table summarizes the available comparative data on the clinical effectiveness of this compound and other common antitussives.
| Drug | Mechanism of Action | Dosage (Adults) | Key Efficacy Findings | Reported Side Effects |
| This compound | Peripheral: Anesthetizes stretch receptors in the lungs and airways.[2][3][4][5][6][7] | 100-200 mg three times daily as needed (max 600 mg/day).[4] | - In a study of acute URI, not significantly different from placebo when used alone for capsaicin-induced cough.[10][11] - Showed greater efficacy when combined with guaifenesin.[10][11] - Evidence for efficacy in cancer-related cough.[9] | Drowsiness, headache, constipation, nausea, dizziness.[12][13] |
| Dextromethorphan | Central: Acts on the cough center in the medulla.[8][13] | 10-20 mg every 4 hours or 30 mg every 6-8 hours. | - Considered to have stronger evidence for reducing cough frequency and intensity than this compound.[8] - More effective for chronic bronchitis than acute URI cough. | Nausea, stomach upset, confusion, excitement, irritability.[13] |
| Codeine | Central: Opioid agonist acting on the cough center in the medulla. | 10-20 mg every 4-6 hours as needed. | - Effective in suppressing cough.[14] - Some experts consider it no more effective than dextromethorphan.[4] | Drowsiness, constipation, nausea, lightheadedness, potential for dependence.[12][15] |
| Guaifenesin | Expectorant: Increases the volume and reduces the viscosity of secretions in the trachea and bronchi. | 200-400 mg every 4 hours. | - Primarily an expectorant, not a direct antitussive. - In a study of acute URI, inhibited capsaicin-induced cough reflex sensitivity compared to placebo.[10][11] | Generally well-tolerated; may cause dizziness, nausea, or headache.[16] |
Experimental Protocols: A Closer Look at a Key Study
To provide a deeper understanding of the research in this area, the methodology of a significant comparative study is detailed below.
Title: Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough (Dicpinigaitis et al., 2009)[10]
Objective: To evaluate the effect of this compound, guaifenesin, their combination, and placebo on capsaicin-induced cough in adults with acute viral upper respiratory tract infection.
Study Design: A randomized, double-blind, placebo-controlled, four-period crossover study.
Participants: 30 adult nonsmokers with symptoms of an acute URI for less than 96 hours.
Interventions:
-
This compound 200 mg
-
Guaifenesin 600 mg
-
This compound 200 mg + Guaifenesin 600 mg
-
Placebo
Each participant received three of the four possible treatments in a randomized order on three separate study days within a seven-day period.
Methodology:
-
Baseline Assessment: On the first study day, baseline cough reflex sensitivity to capsaicin was determined.
-
Capsaicin Challenge: One hour after ingesting the study medication, participants underwent a capsaicin cough challenge. This involved the inhalation of single breaths of escalating, doubling concentrations of capsaicin (0.49 to 1,000 µmol/L) delivered by a nebulizer.
-
Outcome Measure: The primary outcome was the concentration of capsaicin that induced five or more coughs (C5). An increase in the C5 value indicated a reduction in cough sensitivity.
Key Results:
-
Guaifenesin alone significantly increased the mean log C5 compared to placebo (p=0.01).
-
This compound alone did not significantly alter cough reflex sensitivity compared to placebo.
-
The combination of this compound and guaifenesin resulted in a significantly greater suppression of capsaicin-induced cough than either this compound alone (p<0.001) or guaifenesin alone (p=0.008).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanism of action for this compound and a typical workflow for a clinical trial evaluating an antitussive agent.
Caption: Proposed mechanism of action of this compound.
Caption: Generalized workflow of a randomized controlled clinical trial for an antitussive drug.
Conclusion
The clinical effectiveness of this compound for the symptomatic relief of cough is supported by its long-standing use and proposed mechanism of action. However, a systematic review of the literature underscores the need for high-quality, randomized controlled trials to more definitively establish its efficacy, particularly in comparison to other widely used antitussives. The available evidence suggests that while this compound may not be superior to placebo when used as a monotherapy for acute viral cough, it may offer benefits in specific patient populations and potentially in combination with other agents like guaifenesin. For researchers and drug development professionals, the existing data highlights a clear opportunity to design and execute robust clinical trials to better characterize the clinical utility of this compound in the modern therapeutic landscape.
References
- 1. This compound Safety and Effectiveness: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. ajmc.com [ajmc.com]
- 5. Articles [globalrx.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Important drugs for cough in advanced cancer | Semantic Scholar [semanticscholar.org]
- 10. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. goodrx.com [goodrx.com]
- 13. goodrx.com [goodrx.com]
- 14. Drugs for Cough | The Medical Letter Inc. [secure.medicalletter.org]
- 15. drugs.com [drugs.com]
- 16. drugs.com [drugs.com]
A Comparative Analysis of the Safety Profiles of Benzonatate and Newer Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the established antitussive agent, Benzonatate, with two newer agents, Levodropropizine and Gefapixant. The information presented is based on available clinical trial data and post-marketing surveillance, with a focus on quantitative data, experimental methodologies, and mechanisms of action to inform research and development in the field of cough therapeutics.
Overview of Antitussive Agents
Cough is a protective reflex that can become pathologic and require therapeutic intervention. For decades, the therapeutic landscape has been dominated by centrally acting agents and the peripherally acting anesthetic, this compound. However, the quest for more targeted and tolerable therapies has led to the development of novel agents with distinct mechanisms of action. This guide focuses on:
-
This compound: A non-narcotic, peripherally acting antitussive approved in 1958. It is structurally related to local anesthetics like procaine and tetracaine.[1][2]
-
Levodropropizine: A non-opioid, peripherally acting antitussive agent.[3] It is the levorotatory isomer of dropropizine and exhibits a better tolerability profile than its racemic counterpart.
-
Gefapixant: A first-in-class, selective P2X3 receptor antagonist.[4][5] It represents a novel mechanism for treating refractory or unexplained chronic cough.
Comparative Safety Profiles: A Tabular Summary
The following tables summarize the adverse event data for this compound, Levodropropizine, and Gefapixant based on available clinical trial data and safety reports.
Table 1: Common Adverse Events (Incidence >2%)
| Adverse Event | This compound | Levodropropizine | Gefapixant (45 mg BID) | Placebo |
| Gastrointestinal | Nausea, Constipation[6] | Nausea (3.6% vs 12.1% for dextromethorphan)[7] | Dysgeusia (alteration of taste) (32% - 68.6%)[8][9][10] | Dysgeusia (3%)[10] |
| Epigastric pain, Diarrhea[11] | Ageusia (loss of taste) (4.9% - 6.5%)[8] | |||
| Hypogeusia (decreased taste) (2.6% - 6.1%)[8] | ||||
| Neurological | Sedation, Drowsiness, Dizziness, Headache[6] | Somnolence (4.6% vs 10.4% for dextromethorphan)[7] | ||
| Mental confusion, Visual hallucinations[6] | ||||
| Dermatological | Rash[6] | Rash (26.3% in pharmacovigilance data)[11] | ||
| Urticaria (23.7% in pharmacovigilance data)[11] | ||||
| Respiratory | Nasal congestion, Numbness of the chest[6] |
Table 2: Serious Adverse Events and Overdose
| Adverse Event | This compound | Levodropropizine | Gefapixant (45 mg BID) |
| Cardiovascular | Cardiovascular collapse (especially if chewed/dissolved)[6] | Not reported in clinical trials | Serious AEs were rare and occurred in a similar proportion to placebo (1.5% vs 1.9%)[10] |
| Respiratory | Bronchospasm, Laryngospasm (especially if chewed/dissolved)[6] | ||
| Neurological | Seizures, Coma (in overdose)[12] | Not reported in clinical trials | |
| Hypersensitivity | Hypersensitivity reactions[6] | Anaphylaxis (5.3% of ADRs in pharmacovigilance data)[11] | |
| Overdose | Can be fatal, especially in children, with symptoms appearing within 15-20 minutes.[12] Ingestion of 1-2 capsules can be fatal in children under 2.[12] | No serious treatment-related AEs or deaths reported in Phase 3 trials[13] |
Experimental Protocols in Antitussive Clinical Trials
The safety and efficacy of antitussive agents are evaluated in rigorous clinical trials. While specific protocols are study-dependent, the following methodologies are commonly employed:
Study Design
-
Randomized, Double-Blind, Placebo-Controlled Trials: This is the gold standard for evaluating antitussive efficacy and safety.[14] Participants are randomly assigned to receive the investigational drug, a placebo, or sometimes an active comparator. Neither the participants nor the investigators know who is receiving which treatment, which minimizes bias.
-
Cross-over Studies: In this design, each participant receives all treatments in a random order. This design can be efficient as each participant serves as their own control.
-
Long-term Safety and Efficacy Studies: These studies, often extensions of shorter-term trials, are crucial for evaluating the safety profile of a drug over an extended period of use.[13]
Key Efficacy and Safety Assessments
-
Objective Cough Monitoring:
-
24-Hour Cough Frequency: This is a primary endpoint in many modern antitussive trials.[8][15] Ambulatory cough monitors, such as the Leicester Cough Monitor (LCM) and the VitaloJAK® , are used to record cough sounds over a 24-hour period.[15][16] These systems use microphones and sophisticated algorithms to count the number of coughs, providing an objective measure of treatment effect.[17]
-
Methodology: The LCM is a largely automated system, while the VitaloJAK involves a semi-automated analysis where a compressed recording is manually reviewed by trained analysts.[15][16]
-
-
Subjective Cough Assessment:
-
Visual Analogue Scale (VAS): Patients rate the severity of their cough on a 100-mm scale.[10] This is a simple and widely used tool.[18]
-
Leicester Cough Questionnaire (LCQ) and Cough-Specific Quality of Life Questionnaire (CQLQ): These are validated questionnaires that assess the impact of cough on a patient's quality of life across physical, psychological, and social domains.[13][18]
-
-
Safety Monitoring:
-
Adverse Event (AE) Reporting: All adverse events experienced by participants are recorded, regardless of whether they are thought to be related to the study drug.[19] The severity and suspected relationship to the investigational product are assessed by the investigator.[20]
-
Serious Adverse Event (SAE) Reporting: Events that are life-threatening, result in hospitalization, or cause significant disability are classified as serious and require expedited reporting to regulatory authorities.[20]
-
Clinical Laboratory Tests: Blood and urine samples are collected at baseline and at various points during the study to monitor for any changes in organ function (e.g., liver and kidney function).
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, etc.) and physical examinations are conducted to assess the overall health of the participants.
-
Mechanisms of Action and Signaling Pathways
The safety profile of an antitussive agent is intrinsically linked to its mechanism of action.
This compound: Peripheral Anesthetic Action
This compound is a non-narcotic antitussive that acts peripherally by anesthetizing stretch receptors in the lungs and airways.[21][22] This action is attributed to its ability to block voltage-gated sodium channels on these sensory nerve fibers, thereby reducing the afferent signals to the cough center in the brainstem.[22][23]
Levodropropizine: Peripheral C-Fiber Inhibition
Levodropropizine is a peripherally acting antitussive that is thought to inhibit the activation of vagal C-fibers in the respiratory tract.[3][24] This may involve the modulation of sensory neuropeptides.[25] By acting peripherally, it avoids the central nervous system side effects associated with many other antitussives.[3]
Gefapixant: P2X3 Receptor Antagonism
Gefapixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory C-fibers of the vagus nerve.[5] In conditions of airway inflammation or injury, extracellular ATP levels can increase. ATP binding to P2X3 receptors is thought to trigger the cough reflex. Gefapixant blocks this interaction, thereby reducing cough.[5]
Conclusion
The landscape of antitussive therapy is evolving, with newer agents offering more targeted mechanisms of action compared to older drugs like this compound. Levodropropizine demonstrates a favorable safety profile with fewer CNS effects than centrally acting agents. Gefapixant, with its novel P2X3 receptor antagonism, has shown efficacy in chronic cough, though it is associated with a high incidence of taste-related adverse events.
This compound remains a therapeutic option, but its use requires caution due to the risk of serious adverse events with improper administration and the potential for fatal overdose, particularly in children. The choice of an antitussive agent should be guided by a thorough understanding of its safety profile, mechanism of action, and the specific clinical context. Further research, including head-to-head comparative trials, is needed to fully delineate the relative safety and efficacy of these agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 4. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of a P2X3 Receptor Antagonist: Gefapixant in the Management of Persistent Cough Associated with Interstitial Lung Disease | MDPI [mdpi.com]
- 6. drugs.com [drugs.com]
- 7. Efficacy and tolerability of levodropropizine in adult patients with non-productive cough. Comparison with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. A phase 3, randomized, double-blind, clinical study to evaluate the long-term safety and efficacy of gefapixant in Japanese adult participants with refractory or unexplained chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 15. An update on measurement and monitoring of cough: what are the important study endpoints? - Spinou - Journal of Thoracic Disease [jtd.amegroups.org]
- 16. Cough Studies by Vitalograph | Clinical Trials [vitalograph.com]
- 17. stradoslabs.com [stradoslabs.com]
- 18. An update on measurement and monitoring of cough: what are the important study endpoints? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety reporting during clinical medicinal trials [laegemiddelstyrelsen.dk]
- 20. gov.uk [gov.uk]
- 21. go.drugbank.com [go.drugbank.com]
- 22. pharmacyfreak.com [pharmacyfreak.com]
- 23. droracle.ai [droracle.ai]
- 24. Levodropropizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 25. What is the mechanism of Levodropropizine? [synapse.patsnap.com]
Cross-validation of different analytical methods for Benzonatate quantification
A Comparative Guide to Analytical Methods for Benzonatate Quantification
For Researchers, Scientists, and Drug Development Professionals
Comparison of Quantitative Performance
The following table summarizes the key performance parameters of the most common analytical methods used for this compound quantification. These parameters are crucial for determining the suitability of a method for a particular application.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| UV-Vis Spectrophotometry | 5-30 µg/ml[1] | 0.388 µg/ml[1] | 1.176 µg/ml[1] | 99.88 - 100.71[1] | < 2[1] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | 5–400 µg/mL[2] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | 10–10000 ng/mL (for metabolite BBA)[3][4] | 0.2 µg/mL (for this compound)[3] | Not explicitly stated | Within ± 8% of actual values (for metabolite BBA)[3] | Within ± 8% of actual values (for metabolite BBA)[3] |
Note: The HPLC-MS/MS data primarily pertains to the quantification of this compound's major metabolite, 4-(butylamino)benzoic acid (BBA), as technical difficulties in detecting the parent drug by mass spectrometry have been reported.[3][4]
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods. This process ensures that the chosen methods are reliable, accurate, and produce comparable results.
Detailed Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
UV-Vis Spectrophotometric Method
This method is relatively simple and cost-effective for the quantification of this compound in bulk and pharmaceutical dosage forms.[1]
-
Instrumentation: A double beam UV/Vis spectrophotometer is used.[1]
-
Solvent: Methanol is used as the solvent.[1]
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound in methanol is 308 nm.[1]
-
Standard Solution Preparation:
-
Accurately weigh 100 mg of pure this compound and transfer it to a 100 ml volumetric flask.[1]
-
Dissolve and make up the volume to 100 ml with methanol to obtain a stock solution of 1000 µg/ml.[1]
-
Pipette 10 ml of this stock solution into another 100 ml volumetric flask and dilute with methanol to get a working standard of 100 µg/ml.[1]
-
From the working standard, prepare further dilutions to obtain concentrations in the range of 5-30 µg/ml.[1]
-
-
Sample Preparation (from Capsules):
-
Take a known number of capsules and collect the contents.
-
Accurately weigh a quantity of the capsule contents equivalent to 100 mg of this compound and transfer it to a 100 ml volumetric flask.[1]
-
Add methanol, sonicate to dissolve, and make up the volume to 100 ml.[1]
-
Filter the solution and dilute it appropriately with methanol to fall within the linear range of the method.[1]
-
-
Analysis: Measure the absorbance of the standard and sample solutions at 308 nm against a methanol blank.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers greater specificity and is suitable for analyzing this compound in the presence of excipients and degradation products.[5]
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A Cogent Bidentate C18™, 4μm, 100Å, 4.6 x 75mm column can be used.[5]
-
Mobile Phase:
-
Mobile Phase A: DI Water / 10mM Sodium Phosphate Monobasic.[5]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A gradient elution is typically used to separate this compound from other components.[2][5]
-
Flow Rate: A flow rate of 1.5 mL/minute is suggested.[5]
-
Detection: UV detection at 280 nm[5] or 310 nm[3] has been reported.
-
Temperature: The column temperature is maintained at 40°C.[5]
-
Injection Volume: A 10 μL injection volume is used.[5]
-
Standard and Sample Preparation: Similar to the UV-Vis method, prepare stock solutions of the standard and sample in a suitable solvent (e.g., methanol or mobile phase) and dilute to the desired concentration range.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
This highly sensitive and selective method is particularly useful for bioanalytical studies, such as pharmacokinetics, where low concentrations of the drug and its metabolites are measured in biological matrices like plasma.[3][4]
-
Instrumentation: An HPLC system coupled with a tandem mass spectrometer is necessary.
-
Column: An InfinityLab Poroshell 120 Phenyl Hexyl column (2.1 mm × 50 mm, 2.7 μm) has been used.[3]
-
Mobile Phase: A mixture of 5 mM ammonium acetate containing 0.3% formic acid and acetonitrile (60:40, v/v) can be used as the initial mobile phase.[3] For MS compatibility, volatile buffers like formic acid or ammonium acetate are preferred over non-volatile salts like phosphate.[6]
-
Flow Rate: A flow rate of 0.3 mL/min is reported.[3]
-
Ionization Mode: Electrospray ionization (ESI) in the positive mode is typically employed.[3][4]
-
Detection: Quantification is achieved using multiple reaction monitoring (MRM). The transitions for the metabolite 4-(butylamino)benzoic acid are m/z 194.2 → 138.1.[3][4]
-
Sample Preparation from Plasma:
Conclusion
The choice of an analytical method for this compound quantification depends heavily on the specific requirements of the study.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for routine quality control of bulk drug and finished products where high specificity is not a major concern.[1]
-
HPLC with UV detection offers a good balance of specificity, sensitivity, and cost, making it a workhorse for quality control, stability studies, and the analysis of formulations containing multiple components.[2][5]
-
HPLC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where trace amounts of the drug and its metabolites need to be quantified in complex biological matrices.[3][4]
It is imperative for any laboratory to perform a thorough method validation according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the results obtained for their specific application.[1]
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound and its metabolite in human plasma by HPLC-MS/MS: A preliminary pharmacokinetic study in healthy Chinese volunteers after oral administration of this compound soft capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Excipients & Degradants Analyzed by HPLC - AppNote [mtc-usa.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The antitussive effect of Benzonatate in combination with guaifenesin versus monotherapy
A Comparative Guide to the Antitussive Effects of Benzonatate and Guaifenesin: Combination Therapy vs. Monotherapy
For researchers and professionals in the field of drug development, understanding the nuances of antitussive therapies is paramount. This guide provides an objective comparison of the efficacy of this compound in combination with guaifenesin versus monotherapy with either agent for the suppression of cough. The following analysis is based on available experimental data to elucidate the therapeutic potential of these treatments.
Introduction
Cough is a prevalent symptom that drives significant healthcare utilization. This compound, a non-narcotic antitussive, and guaifenesin, an expectorant, are commonly used to manage cough. This compound acts peripherally by anesthetizing stretch receptors in the respiratory passages, while guaifenesin is thought to increase the volume and reduce the viscosity of respiratory secretions.[1][2] Recent clinical evidence suggests a synergistic effect when these two agents are combined.
Efficacy: A Quantitative Comparison
The primary evidence for the comparative efficacy of this compound and guaifenesin, alone and in combination, comes from a randomized, double-blind, placebo-controlled, crossover study in patients with acute viral upper respiratory tract infection (URTI).[3][4] The study utilized capsaicin challenge testing to objectively measure cough reflex sensitivity. The primary endpoint was the concentration of capsaicin required to induce five or more coughs (C5). An increase in the log C5 value indicates a decrease in cough reflex sensitivity, signifying a greater antitussive effect.
| Treatment Group | Dosage | Primary Endpoint | Result vs. Placebo | Result vs. Monotherapy |
| This compound + Guaifenesin | 200 mg + 600 mg | Mean log C5 | p < 0.001 vs. This compound alone; p = 0.008 vs. Guaifenesin alone[3] | Superior to both monotherapies[3] |
| This compound Monotherapy | 200 mg | Mean log C5 | Not Statistically Significant[3] | - |
| Guaifenesin Monotherapy | 600 mg | Mean log C5 | p = 0.01[3] | - |
| Placebo | - | Mean log C5 | - | - |
Note: Specific mean log C5 values for the combination and this compound monotherapy groups were not available in the cited abstract.
A separate study on guaifenesin monotherapy in patients with URTI provides further quantitative insight.
| Treatment Group | Dosage | N | Mean log C5 (± SEM) | p-value vs. Placebo |
| Guaifenesin | 400 mg | 14 | 0.92 (± 0.17) | 0.028 |
| Placebo | - | 14 | 0.66 (± 0.14) | - |
Experimental Protocols
The key experimental data is derived from a study employing a capsaicin cough challenge.
Study Design: A randomized, double-blind, placebo-controlled, crossover trial was conducted with 30 adult nonsmokers suffering from acute URTI.[3] Each participant received three of the four possible treatments (placebo, 200 mg this compound, 600 mg guaifenesin, or the combination) on separate days within a 7-day period.[3]
Methodology: Capsaicin Cough Challenge One hour after oral administration of the study drug, subjects underwent capsaicin cough challenge testing.[3] This involved the inhalation of incrementally doubling concentrations of capsaicin until the concentration that induced five or more coughs (C5) was reached.[3]
Mechanisms of Action and Signaling Pathways
This compound is a peripherally acting antitussive that exerts its effect by anesthetizing stretch receptors, also known as slowly adapting receptors (SARs) and rapidly adapting receptors (RARs), in the lungs and airways.[5][6][7] This is thought to be achieved through the blockade of voltage-gated sodium channels on the afferent vagal nerve fibers, which inhibits the transmission of the cough signal to the brainstem.[1][5]
Guaifenesin's antitussive mechanism is less direct. As an expectorant, it thins and loosens mucus.[1][2] This may reduce cough by decreasing the stimulation of irritant receptors in the airways. Additionally, some evidence suggests that guaifenesin may have a central antitussive effect or a peripheral effect by increasing the volume of sputum, which could act as a barrier to shield cough receptors from stimuli.
Below are diagrams illustrating the proposed signaling pathways and the experimental workflow.
Caption: Proposed mechanism of antitussive action.
Caption: Experimental workflow for the clinical trial.
Safety and Tolerability
This compound is generally well-tolerated, with potential side effects including drowsiness, dizziness, headache, and nausea.[1][8] It is crucial that the capsules are swallowed whole, as chewing or sucking them can cause oropharyngeal anesthesia and choking.[9]
Guaifenesin has a favorable safety profile, with minimal side effects that may include dizziness and headache.[1][2]
Specific data on the side effects of the combination therapy from comparative clinical trials is limited. However, given the distinct mechanisms and generally mild side effect profiles of the individual drugs, the combination is expected to be well-tolerated.[5][10]
Conclusion
The available evidence strongly suggests that the combination of this compound and guaifenesin is a more effective antitussive therapy than either agent alone for cough associated with acute viral upper respiratory tract infection.[3] The synergistic effect is demonstrated by a significant reduction in cough reflex sensitivity in clinical trials.[3] The distinct mechanisms of action—peripheral anesthesia by this compound and the expectorant and potential receptor-shielding effects of guaifenesin—likely contribute to this enhanced efficacy. For researchers and developers, these findings highlight a promising avenue for the formulation of more effective, non-narcotic cough therapies. Further studies to elucidate the precise mechanism of their synergistic action and to establish a comprehensive safety profile of the combination therapy in a broader population are warranted.
References
- 1. 11 this compound Side Effects You Should Know About - GoodRx [goodrx.com]
- 2. This compound vs. Guaifenesin for Cough: Important Differences and Potential Risks. [goodrx.com]
- 3. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ajmc.com [ajmc.com]
- 8. drugs.com [drugs.com]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. droracle.ai [droracle.ai]
Re-evaluating Benzonatate: A Modern Perspective on an Established Antitussive
A critical examination of the therapeutic role of Benzonatate, supported by contemporary evidence, reveals a complex picture. While it remains a prescribed non-narcotic option for cough suppression, its efficacy is increasingly scrutinized, and safety concerns are mounting. This guide provides a comprehensive comparison with alternative antitussives, incorporating available experimental data and detailed methodologies for a scientific audience.
This compound, a peripherally acting antitussive, has been a part of the clinical armamentarium since its FDA approval in 1958.[1][2][3] Its unique mechanism of action, which involves anesthetizing stretch receptors in the lungs and airways, distinguishes it from centrally acting agents like opioids and dextromethorphan.[1][2][4][5][6][7][8] However, a modern re-evaluation of its clinical utility is warranted by the limited and often dated evidence supporting its efficacy, alongside a growing number of safety concerns.[9][10][11]
Mechanism of Action: A Peripheral Approach
This compound is structurally related to local anesthetics like procaine and tetracaine.[1] Its primary antitussive effect is achieved by desensitizing the stretch receptors in the respiratory passages, lungs, and pleura.[2][4][5][12][13] These receptors, when stimulated by irritation or inflammation, trigger the cough reflex. By numbing these receptors, this compound reduces the afferent signals sent to the cough center in the medulla, thereby suppressing the urge to cough.[2][4] Some evidence also suggests a potential secondary, less understood central action on the cough center.[1][4]
This peripheral mechanism is distinct from that of opioids (e.g., codeine) and dextromethorphan, which act directly on the central nervous system to suppress the cough reflex.[14]
Clinical Efficacy: A Review of the Evidence
The evidence supporting the clinical efficacy of this compound is notably limited, with many studies being small and dated.[2][9][10][13] A systematic review of literature from 1956 to 2022 highlighted substantial limitations in the existing evidence for its clinical effectiveness, raising concerns that its approval was based on evidence that would not meet current regulatory standards.[9][10]
One study published in the Journal of Clinical Pharmacology did find that this compound significantly reduced cough frequency and severity compared to a placebo in patients with acute upper respiratory infections.[12] However, another study investigating its effect on capsaicin-induced cough in patients with acute upper respiratory tract infections found that this compound alone did not significantly inhibit cough-reflex sensitivity compared to a placebo.[3][13] Interestingly, this study did find that a combination of this compound and the expectorant guaifenesin suppressed capsaicin-induced cough more effectively than either agent alone.[5][13]
Much of the positive evidence for this compound's efficacy comes from small case series, particularly in the context of cancer-related cough that is resistant to opioids.[5][13]
Comparative Analysis with Alternative Antitussives
A direct comparison with other common antitussives reveals the nuanced position of this compound in modern therapy.
| Feature | This compound | Dextromethorphan | Codeine |
| Mechanism of Action | Peripheral (anesthetizes stretch receptors)[1][2][4][5][6] | Central (acts on the medullary cough center)[14] | Central (opioid agonist in the cough center) |
| Efficacy Evidence | Limited, primarily from older studies and small case series in specific populations (e.g., cancer-related cough).[9][10][13][14] | Stronger evidence from multiple studies showing objective reduction in cough frequency and intensity.[14] | Efficacy has been questioned in some studies, particularly for cough associated with acute upper respiratory tract infections. |
| Safety Profile | Non-narcotic, no respiratory depression at recommended doses.[2][5][15] However, risk of severe adverse events if capsules are chewed or dissolved, and concerns about overdose toxicity, especially in children.[10][11] | Favorable safety profile with minimal side effects at therapeutic doses; non-narcotic.[14] | Potential for sedation, constipation, respiratory depression, and abuse/dependence.[10] |
| Onset of Action | 15-20 minutes[1][2][4][6] | 15-30 minutes[14] | 30-60 minutes |
| Duration of Action | 3-8 hours[1][2][4][5][15] | 3-6 hours | 4-6 hours |
Dextromethorphan is often considered a first-line antitussive due to its more robust efficacy data and favorable safety profile.[14] this compound is typically reserved as a second-line alternative, particularly when dextromethorphan is ineffective or in cases where opioids are contraindicated.[14]
Experimental Protocols for Antitussive Evaluation
The evaluation of antitussive agents relies on a variety of experimental models and clinical trial designs.
Capsaicin-Induced Cough Challenge
This is a common experimental model to assess the efficacy of antitussive drugs.
Methodology:
-
Subject Selection: Healthy volunteers or patients with a history of cough are recruited. Exclusion criteria typically include smoking, respiratory infections within a certain timeframe, and use of medications that could affect the cough reflex.
-
Baseline Cough Sensitivity: The concentration of inhaled capsaicin required to induce a specific number of coughs (e.g., 2 or 5) is determined for each subject. This is known as the C2 or C5 value.
-
Drug Administration: Subjects are administered the investigational drug (e.g., this compound), a placebo, or a positive control (e.g., dextromethorphan) in a randomized, double-blind manner.
-
Post-Dose Challenge: At specific time points after drug administration, the capsaicin challenge is repeated to determine the post-dose C2 or C5 value.
-
Outcome Measures: The primary outcome is the change in cough sensitivity, measured as the fold-increase in the capsaicin concentration required to induce the target number of coughs.
Clinical Trials in Patients with Pathological Cough
These studies evaluate the efficacy of antitussives in a real-world setting.
Methodology:
-
Patient Population: Patients with acute or chronic cough due to a specific underlying condition (e.g., upper respiratory tract infection, chronic bronchitis) are enrolled.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Treatment: Patients receive the antitussive agent or a placebo for a defined period.
-
Outcome Measures:
-
Objective: 24-hour cough frequency monitoring using validated recording devices.
-
Subjective: Patient-reported outcomes using validated questionnaires such as the Leicester Cough Questionnaire (LCQ) or visual analog scales (VAS) for cough severity.
-
-
Statistical Analysis: Appropriate statistical tests are used to compare the change in cough frequency and severity between the treatment and placebo groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and processes involved in the evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ajmc.com [ajmc.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. carecard.com [carecard.com]
- 7. How this compound Works to Relieve Cough: Mechanism, Effectiveness, and Tips [dirxhealth.com]
- 8. insightrecoverytc.com [insightrecoverytc.com]
- 9. This compound Safety and Effectiveness: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Exposure Trends and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Articles [globalrx.com]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. medcentral.com [medcentral.com]
Benzonatate in the Management of Cough Across Respiratory Diseases: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Benzonatate, a non-narcotic antitussive, offers a unique peripheral mechanism of action for the symptomatic relief of cough. This guide provides a comparative analysis of its impact on cough in various respiratory diseases, contrasting its efficacy with other antitussive agents. The information is supported by available experimental data and detailed methodologies to assist in research and development.
Efficacy of this compound in Different Respiratory Conditions
This compound is indicated for the symptomatic relief of cough and may be effective in both acute and chronic respiratory conditions.[1] Its use has been noted in acute conditions such as pneumonia, bronchitis, and the common cold, as well as in chronic diseases like pulmonary emphysema and bronchial asthma.[1] However, the level of evidence and specific quantitative data on its efficacy vary across these conditions.
A systematic review of the literature revealed that initial clinical studies on this compound involved small populations and limited clinical settings, highlighting a need for larger, more robust trials to fully characterize its clinical effectiveness.[2]
Table 1: Qualitative Comparison of this compound Efficacy in Various Respiratory Diseases
| Respiratory Disease | Efficacy of this compound | Supporting Evidence and Remarks |
| Acute Viral Upper Respiratory Tract Infection (URI) / Common Cold | Variable efficacy when used alone. A study on capsaicin-induced cough in patients with acute URI found that this compound alone did not significantly inhibit cough-reflex sensitivity compared to placebo.[3] However, when combined with guaifenesin, it showed a potentiated antitussive effect.[3] | Often used for symptomatic relief of non-productive cough.[4] |
| Acute Bronchitis | May provide symptomatic relief.[1] However, guidelines from the American College of Chest Physicians suggest that for bronchitis-associated cough, first-line treatments like bronchodilators (e.g., ipratropium bromide) are recommended.[5] this compound is considered a potential option when other treatments have failed.[5] | Limited robust evidence specifically for bronchitis.[5] |
| Chronic Obstructive Pulmonary Disease (COPD) | Not recommended as a first-line treatment for COPD-related cough.[6] Its use is generally avoided during COPD exacerbations as coughing is a crucial mechanism for clearing excess mucus.[7] It may be considered for intractable cough in stable COPD patients that does not respond to standard treatments.[6] | Can be safely used to manage cough symptoms in stable COPD, but does not treat the underlying condition.[8] |
| Cancer-Related Cough | Has shown efficacy in controlling cough in patients with lung cancer, particularly when opioids are ineffective.[6] | Considered a second-line option when dextromethorphan is ineffective or opioids are contraindicated.[9] |
Comparative Efficacy with Other Antitussives
This compound's performance has been compared with other common antitussive agents, primarily dextromethorphan and codeine.
Table 2: Comparison of this compound with Other Antitussive Agents
| Feature | This compound | Dextromethorphan | Codeine |
| Mechanism of Action | Peripherally acting; anesthetizes stretch receptors in the lungs and airways.[4][10] | Centrally acting; suppresses the cough reflex in the medullary cough center.[9] | Centrally acting; opioid agonist that suppresses the cough center in the brain.[11] |
| Efficacy | Considered moderately effective for dry, non-productive coughs.[12] Evidence for efficacy in some conditions is limited compared to dextromethorphan.[9] | Stronger evidence from multiple studies showing objective reduction in cough frequency and intensity.[9] Considered a first-line antitussive for many conditions.[9] | Efficacy has been questioned in recent studies, with some showing it to be no more effective than placebo for cough from upper respiratory infections or COPD.[10] |
| Onset of Action | 15-20 minutes.[1] | 15-20 minutes.[9] | Varies, typically within 30-60 minutes. |
| Duration of Action | 3-8 hours.[1] | 6-12 hours, depending on formulation.[10] | 4-6 hours. |
| Side Effects | Drowsiness, headache, dizziness, nausea.[10] | Nausea, stomach upset, confusion, excitement.[10] | Drowsiness, constipation, nausea, risk of dependence and respiratory depression.[11] |
| Prescription Status | Prescription only.[10] | Over-the-counter.[10] | Prescription only (often in combination products).[11] |
Experimental Protocols
A key methodology for evaluating the efficacy of antitussive drugs is the capsaicin-induced cough challenge .
Detailed Methodology: Capsaicin-Induced Cough Challenge
-
Objective: To assess the sensitivity of the cough reflex and the efficacy of an antitussive agent in suppressing it.
-
Subjects: Typically adult nonsmokers with the specific respiratory condition being studied (e.g., acute URI).
-
Procedure:
-
Baseline Measurement: A baseline cough sensitivity is established for each subject.
-
Drug Administration: Subjects are randomly assigned to receive the study drug (e.g., this compound 200mg), a comparator (e.g., guaifenesin 600mg), a combination, or a placebo in a double-blind fashion.[3]
-
Cough Induction: One hour after drug ingestion, subjects undergo the capsaicin cough challenge.[3] This involves the inhalation of incremental, doubling concentrations of capsaicin aerosol.[3]
-
Endpoint Measurement: The primary endpoint is typically the concentration of capsaicin that induces a specific number of coughs (e.g., 5 or more coughs, denoted as C5).[3] An increase in the C5 value after treatment indicates a reduction in cough reflex sensitivity.
-
-
Data Analysis: The logarithm of the C5 value is often used for statistical analysis to compare the effects of different treatments.[3]
Subjective Assessment of Cough
In addition to objective measures like the capsaicin challenge, subjective assessments are crucial in clinical trials for cough. These often involve patient-reported outcome measures:
-
Leicester Cough Questionnaire (LCQ): A validated, self-administered questionnaire that assesses the impact of chronic cough on a patient's quality of life across physical, psychological, and social domains.[13][14] It consists of 19 questions with a 7-point Likert scale.[14]
-
Cough Severity Visual Analogue Scale (VAS): A simple scale where patients rate the severity of their cough on a continuous line, typically from "no cough" to "worst cough imaginable."
-
Cough Severity Diary (CSD): A daily diary where patients record various aspects of their cough, such as frequency, intensity, and its impact on daily activities and sleep.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Signaling Pathway
This compound exerts its antitussive effect by acting as a local anesthetic on the stretch receptors within the respiratory passages.[4] This action is achieved through the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of the cough reflex.
Caption: Mechanism of action of this compound on the cough reflex pathway.
Experimental Workflow: Capsaicin-Induced Cough Challenge
The following diagram illustrates the typical workflow of a clinical trial employing the capsaicin-induced cough challenge to evaluate an antitussive agent.
Caption: A typical experimental workflow for an antitussive clinical trial.
Conclusion
This compound is a valuable tool in the symptomatic management of cough across various respiratory diseases, primarily through its peripheral anesthetic action. While it is widely used, there is a notable lack of extensive, direct comparative quantitative data from clinical trials across different respiratory conditions. The available evidence suggests variable efficacy depending on the underlying disease and potential for enhanced effect when used in combination with other agents like guaifenesin. For researchers and drug development professionals, this highlights a significant opportunity for further well-designed clinical trials to more definitively establish the comparative efficacy of this compound and to explore its full therapeutic potential in a broader range of respiratory diseases.
References
- 1. medcentral.com [medcentral.com]
- 2. This compound Safety and Effectiveness: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. This compound vs. Dextromethorphan for Cough: Important Differences and Potential Risks. [goodrx.com]
- 11. Unlocking Relief: How this compound Works to Ease Cough Symptoms - Los Angeles Hub [wdch10.laphil.com]
- 12. droracle.ai [droracle.ai]
- 13. Leicester Cough Questionnaire validation and clinically important thresholds for change in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stradoslabs.com [stradoslabs.com]
A Guide to the Validation of Biomarkers for Predicting Patient Response to Benzonatate Therapy
For Researchers, Scientists, and Drug Development Professionals
Currently, there are no clinically validated biomarkers to predict an individual's response to Benzonatate therapy. This guide outlines a proposed strategy for the identification and validation of such biomarkers, based on the known mechanism of action of this compound and established principles of biomarker discovery. The content herein is intended to provide a framework for future research in this area.
This compound is a non-narcotic antitussive drug prescribed for the symptomatic relief of cough.[1][2] Its primary mechanism of action involves the local anesthetic (numbing) effect on the stretch receptors in the respiratory passages, lungs, and pleura.[2][3][4] This desensitization of the vagal afferent fibers reduces the cough reflex.[1][5] Additionally, this compound is a potent inhibitor of voltage-gated sodium channels, which contributes to its anesthetic properties.[5]
Given the lack of direct comparative data on biomarkers for this compound response, this guide will focus on potential avenues for research and the experimental protocols required to validate candidate biomarkers.
Proposed Signaling Pathway of the Cough Reflex and this compound's Site of Action
The cough reflex is initiated by the stimulation of sensory nerve endings, primarily vagal afferent fibers, in the airways. These signals are transmitted to the cough center in the brainstem, which in turn generates a motor response resulting in a cough. This compound is thought to interrupt this pathway at the peripheral nerve level.
Potential Biomarker Candidates for this compound Therapy Response
The following table outlines potential biomarkers that could theoretically predict a patient's response to this compound, based on its mechanism of action.
| Biomarker Category | Specific Candidate(s) | Rationale | Proposed Validation Method(s) |
| Genomic Biomarkers | Variants in genes encoding voltage-gated sodium channels (e.g., SCN family) | This compound is a potent inhibitor of these channels. Genetic variations may alter drug binding or channel function, influencing therapeutic response.[6][7] | Candidate gene association studies, whole-exome sequencing in responder vs. non-responder cohorts. |
| Functional Biomarkers | Cough reflex sensitivity | Assessed by capsaicin or citric acid challenge, this provides a quantitative measure of the excitability of the cough reflex pathway that this compound targets.[8][9] | Measure changes in cough sensitivity pre- and post-treatment with this compound. |
| Protein Biomarkers | Markers of neuronal hyperexcitability (e.g., neurofilament light chain) | Elevated levels may indicate a state of heightened neuronal sensitivity that is more or less amenable to the anesthetic effects of this compound. | Correlate baseline levels with clinical response to this compound. |
| Metabolic Biomarkers | Activity of butyrylcholinesterase (BChE) | This compound is metabolized by BChE. Variations in enzyme activity could affect drug clearance and efficacy. | Measure BChE activity in patient plasma and correlate with treatment outcomes. |
Proposed Experimental Workflow for Biomarker Validation
A multi-stage approach is necessary to validate a predictive biomarker for this compound therapy. This workflow would progress from preclinical modeling to prospective clinical trials.
Detailed Experimental Protocols
1. Preclinical Evaluation of Candidate Biomarkers
-
Objective: To identify and provide initial evidence for candidate biomarkers in non-human models.
-
Methodology:
-
Animal Models: Utilize established animal models of cough, such as the guinea pig model with citric acid- or capsaicin-induced cough.[10]
-
Administer this compound to cohorts of animals and measure the antitussive effect.
-
Collect biological samples (e.g., blood, tissue) for analysis of candidate biomarkers (e.g., genetic screening for sodium channel variants, protein expression).
-
Correlate biomarker levels or genetic variants with the degree of cough suppression.
-
-
Cell-Based Assays: Use primary cultures of sensory neurons (e.g., dorsal root ganglion neurons) to model the peripheral site of this compound action.
-
Measure the effect of this compound on neuronal excitability (e.g., using patch-clamp electrophysiology).
-
Investigate how genetic variants (if known) or modulation of protein expression affects the inhibitory action of this compound.
-
-
2. Analytical Validation of Biomarker Assays
-
Objective: To ensure that the chosen assay for measuring a candidate biomarker is accurate, reliable, and reproducible.
-
Methodology:
-
For a genomic biomarker (e.g., a single nucleotide polymorphism), this would involve validating the genotyping assay (e.g., PCR-based methods) according to established guidelines for analytical performance.
-
For a protein biomarker, this would involve developing and validating an immunoassay (e.g., ELISA) for its performance characteristics, including sensitivity, specificity, linearity, and precision.[11]
-
3. Clinical Validation in Patient Cohorts
-
Objective: To establish a definitive link between the candidate biomarker and the clinical response to this compound in humans.
-
Methodology:
-
Retrospective Analysis:
-
Utilize data and biological samples from previously conducted clinical trials of this compound, if available.
-
Analyze the correlation between the biomarker and the documented clinical outcomes. This is a cost-effective initial step in clinical validation.[5]
-
-
Prospective Observational Study:
-
Recruit a cohort of patients with cough who are prescribed this compound as part of their standard care.
-
Collect baseline biological samples for biomarker analysis.
-
Measure clinical response to this compound using validated endpoints (e.g., change in cough frequency, visual analog scale for cough severity).
-
Statistically analyze the association between the biomarker and treatment response.
-
-
Prospective Interventional (Biomarker-Stratified) Trial:
-
This is the gold standard for validating a predictive biomarker.[12]
-
Design a randomized controlled trial where patients are stratified based on their biomarker status (e.g., positive vs. negative).
-
Within each stratum, randomize patients to receive either this compound or a placebo/alternative treatment.
-
The primary endpoint would be to demonstrate a significant interaction between the biomarker and the treatment effect, proving that the biomarker can predict which patients will benefit from this compound.
-
-
The development of predictive biomarkers for this compound therapy holds the potential to significantly improve patient outcomes by enabling a more personalized approach to cough management. While no such biomarkers are currently available, the proposed framework provides a roadmap for future research. A systematic approach, beginning with preclinical exploration of candidates linked to this compound's mechanism of action and culminating in robustly designed clinical trials, will be essential for the successful validation of biomarkers that can guide the clinical use of this medication.
References
- 1. Association of Selected Inflammatory Biomarkers With Cough Reflex Sensitivity in Asthmatic Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Association of selected inflammatory biomarkers with cough reflex sensitivity in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models used in the development of antitussive drugs | Semantic Scholar [semanticscholar.org]
- 5. Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inherited disorders of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-Gated Na+ Channels - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methods for assessing cough sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation methods and influencing factors of cough sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
Safety Operating Guide
Personal protective equipment for handling Benzonatate
This guide provides crucial safety protocols and logistical information for laboratory professionals handling Benzonatate. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.
Under normal handling conditions with intact capsules, specific personal protective equipment (PPE) is not required.[1] However, in situations where capsules may be crushed or broken, leading to potential exposure to the active ingredient, a comprehensive PPE strategy is necessary.[1][2]
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of any chemical. For this compound, the following PPE is recommended, particularly when dealing with compromised capsules or the raw compound.
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields are the minimum requirement. In cases of potential splashing, safety goggles or a full-face shield should be utilized for enhanced protection.[3] |
| Hand Protection | Wear appropriate chemical-resistant gloves. While most glove materials offer good protection, PVC gloves are not recommended due to their low resistance to chemical exposures.[3] Thicker gloves generally provide better protection.[3] Always wash hands thoroughly with soap and water after removing gloves.[1][3] |
| Body Protection | An impervious protective gown or lab coat is recommended to prevent skin contact, especially during bulk processing operations or when there is a risk of spills.[2] |
| Respiratory Protection | If capsules are crushed or broken, avoid inhaling the dust.[1][2] In such cases, or if occupational exposure limits are exceeded, a suitable particulate respirator should be worn.[2] Surgical masks do not offer adequate protection from drug exposure.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Store this compound in a tightly sealed, light-resistant container at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1]
-
Keep the substance away from heat, moisture, and direct light.[1][4]
-
Access to the working area should be restricted.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Capsules should be swallowed whole and not broken, chewed, or crushed, as this can lead to local anesthesia of the oral mucosa and present a choking hazard.[5][6]
Disposal Plan:
-
Unused or expired medication should be disposed of according to institutional and local regulations.
-
One recommended method for disposal is to mix the unused medicine with an inert substance like used coffee grounds or kitty litter, place it in a sealable bag or container, and then dispose of it in the trash.[4][7]
-
Alternatively, inquire about medication take-back programs available through pharmacies or law enforcement.[7]
Emergency Procedures: Accidental Exposure
First Aid Measures:
-
Eye Contact: If the contents of a capsule come into contact with the eyes, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1][2][8]
-
Skin Contact: In case of skin contact with the contents of a crushed capsule, wash the affected area with soap and water.[1] Remove any contaminated clothing.[2][8]
-
Inhalation: If dust from crushed capsules is inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do not induce vomiting.[8] If the individual is conscious, wash out their mouth with water. Seek immediate medical attention.[8] Accidental ingestion, especially by children, can be fatal and requires immediate medical intervention.[5][9]
The following workflow outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
- 1. camberpharma.com [camberpharma.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. This compound 100MG CAPSULE [dailymed.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
